molecular formula C21H26N2O6S B554627 Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine CAS No. 34235-82-0

Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine

Cat. No.: B554627
CAS No.: 34235-82-0
M. Wt: 434.5 g/mol
InChI Key: XSWGRGGVKUEBSE-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine is a chemically modified amino acid that functions as a protease inhibitor . It is a critical tool in biochemical and molecular biology research for studying cellular processes that are mediated by protease enzyme activity . By inhibiting specific proteases, this compound allows researchers to investigate the fundamental roles these enzymes play in various physiological and pathological mechanisms . Its application is essential in the purification and isolation of enzymes, facilitating the detailed study of their structure and function . Furthermore, this compound is employed in pharmaceutical development, serving as a key research tool in the creation of new drugs that target protease enzymes implicated in diseases . It has been investigated for its potential as a therapeutic agent in cancer treatment research, where its protease-inhibiting capacity may help to curb tumor growth and progression . Additionally, studies explore its use in therapies for inflammatory diseases, with the aim of modulating the disease process and alleviating symptoms through protease inhibition . The compound also serves as a protected lysine derivative in peptide synthesis methodology, as referenced in related scientific literature on the synthesis of Nepsilon-protected-L-lysine N-carboxyanhydrides .

Properties

IUPAC Name

(2S)-2-[(4-methylphenyl)sulfonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6S/c1-16-10-12-18(13-11-16)30(27,28)23-19(20(24)25)9-5-6-14-22-21(26)29-15-17-7-3-2-4-8-17/h2-4,7-8,10-13,19,23H,5-6,9,14-15H2,1H3,(H,22,26)(H,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWGRGGVKUEBSE-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50555575
Record name N~6~-[(Benzyloxy)carbonyl]-N~2~-(4-methylbenzene-1-sulfonyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34235-82-0
Record name N~6~-[(Benzyloxy)carbonyl]-N~2~-(4-methylbenzene-1-sulfonyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Nε-Carbobenzoxy-Nα-tosyl-L-lysine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical properties, synthesis, and analysis of Nε-Carbobenzoxy-Nα-tosyl-L-lysine. This document is intended to serve as a critical resource for researchers and professionals engaged in peptide synthesis, drug discovery, and development.

Core Chemical Properties

Nε-Carbobenzoxy-Nα-tosyl-L-lysine is a doubly protected amino acid derivative crucial in the field of peptide chemistry. The carbobenzoxy (Cbz or Z) group on the epsilon-amino group (Nε) and the tosyl (Tos) group on the alpha-amino group (Nα) provide orthogonal protection, allowing for selective deprotection and controlled peptide chain elongation.

Table 1: Quantitative Chemical Properties of Nε-Carbobenzoxy-Nα-tosyl-L-lysine

PropertyValueSource
Molecular Formula C₂₁H₂₆N₂O₆S[1]
Molecular Weight 434.51 g/mol [1]
CAS Number 34235-82-0[1]
Appearance White to off-white powder/crystals-
Melting Point Data not available in searched sources-
Solubility Data not available in searched sources-
Purity (Typical) ≥98% (HPLC)[1]

Synthesis and Purification

The synthesis of Nε-Carbobenzoxy-Nα-tosyl-L-lysine involves a two-step protection strategy starting from L-lysine. While a specific detailed protocol for this exact compound was not found in the public literature, a general synthetic pathway can be inferred from standard amino acid protection chemistry.

Logical Synthesis Workflow:

Lysine L-Lysine Step1 Protection of ε-amino group with Benzyl Chloroformate (Cbz-Cl) in the presence of a base Lysine->Step1 1. Intermediate Nε-Carbobenzoxy-L-lysine Step1->Intermediate Step2 Protection of α-amino group with p-Toluenesulfonyl Chloride (Tos-Cl) in the presence of a base Intermediate->Step2 2. FinalProduct Nε-Carbobenzoxy-Nα-tosyl-L-lysine Step2->FinalProduct

Figure 1: Logical workflow for the synthesis of Nε-Carbobenzoxy-Nα-tosyl-L-lysine.

General Experimental Protocol for Synthesis (Hypothetical)

Materials:

  • L-Lysine hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • p-Toluenesulfonyl chloride (Tos-Cl)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Appropriate solvents (e.g., dioxane, water, acetone)

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

Step 1: Synthesis of Nε-Carbobenzoxy-L-lysine

  • Dissolve L-lysine hydrochloride in an aqueous solution of sodium bicarbonate.

  • Cool the solution in an ice bath.

  • Add benzyl chloroformate dropwise while maintaining the pH with additional base.

  • Stir the reaction mixture for several hours at room temperature.

  • Acidify the solution with HCl to precipitate the product.

  • Filter, wash with cold water, and dry the crude Nε-Carbobenzoxy-L-lysine.

Step 2: Synthesis of Nε-Carbobenzoxy-Nα-tosyl-L-lysine

  • Dissolve the Nε-Carbobenzoxy-L-lysine intermediate in an appropriate solvent mixture (e.g., acetone and water) containing a base.

  • Cool the solution and add p-toluenesulfonyl chloride portion-wise.

  • Maintain the pH with the addition of a base and stir for several hours.

  • After the reaction is complete, remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue to precipitate the final product.

  • Collect the crude product by filtration.

Purification Protocol

Purification of the final product is typically achieved by recrystallization or column chromatography.

Recrystallization:

  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol/water or ethyl acetate/hexane).

  • Allow the solution to cool slowly to induce crystallization.

  • Filter the purified crystals and dry under vacuum.

Column Chromatography:

  • Prepare a silica gel column.

  • Dissolve the crude product in a small amount of the mobile phase.

  • Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from impurities.

  • Combine the fractions containing the pure product and evaporate the solvent.

Analytical Methods

The purity and identity of Nε-Carbobenzoxy-Nα-tosyl-L-lysine are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Table 2: Analytical Methods for Characterization

TechniquePurposeExpected Observations
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak indicating high purity (typically >98%).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation.Characteristic peaks corresponding to the protons and carbons of the lysine backbone, the carbobenzoxy group, and the tosyl group.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H, C=O (amide and carboxylic acid), S=O (sulfonamide), and aromatic C-H bonds.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of molecular formula.A molecular ion peak corresponding to the calculated molecular weight (434.51 g/mol ).
Illustrative HPLC Analysis Protocol (General)
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Applications in Peptide Synthesis

Nε-Carbobenzoxy-Nα-tosyl-L-lysine serves as a valuable building block in solid-phase and solution-phase peptide synthesis. The orthogonal protecting groups are key to its utility.

  • The Nα-tosyl group is stable under the conditions used for the removal of the Nε-Cbz group (e.g., catalytic hydrogenolysis or HBr in acetic acid).

  • The Nε-carbobenzoxy group is stable to the conditions required for the removal of many other Nα-protecting groups used in peptide synthesis.

This allows for the selective deprotection of either the Nα or Nε amino group, enabling the synthesis of branched peptides or the attachment of labels and other moieties to the lysine side chain.

Experimental Workflow in Peptide Synthesis:

Start Resin-Bound Peptide Couple Couple with Nε-Cbz-Nα-Tos-L-lysine Start->Couple Intermediate Resin-Bound Peptide with Nε-Cbz-Nα-Tos-L-lysine Couple->Intermediate Deprotection Selective Deprotection of Nα-Tosyl or Nε-Cbz group Intermediate->Deprotection Elongation Further Peptide Chain Elongation at Nα Deprotection->Elongation Nα Deprotection SideChain Side Chain Modification at Nε Deprotection->SideChain Nε Deprotection Cleavage Cleavage from Resin and Final Deprotection Elongation->Cleavage SideChain->Cleavage FinalPeptide Final Peptide Cleavage->FinalPeptide

Figure 2: Use of Nε-Cbz-Nα-Tos-L-lysine in solid-phase peptide synthesis.

Safety and Handling

As with all laboratory chemicals, Nε-Carbobenzoxy-Nα-tosyl-L-lysine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Nε-Carbobenzoxy-Nα-tosyl-L-lysine is a specialized and valuable reagent for advanced peptide synthesis and the development of complex peptide-based molecules. Its unique dual-protection scheme allows for intricate synthetic strategies. While detailed public data on some of its physical properties and specific synthetic protocols are limited, this guide provides a foundational understanding for its application in research and development.

References

Technical Guide: Properties and Synthesis of a Differentially Protected Lysine Derivative

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The compound "Cbz-Tos-L-Lysine" is not a standard or commercially available chemical entity. The nomenclature is ambiguous as it does not specify the attachment points of the Carboxybenzyl (Cbz) and Tosyl (Tos) protecting groups to the α- and ε-amino groups of the L-lysine backbone. This guide will focus on a well-characterized and widely used di-protected lysine derivative, Nα-Boc-Nε-Cbz-L-lysine , as a representative example for researchers, scientists, and drug development professionals. This compound incorporates two distinct and orthogonally removable protecting groups, a core concept in peptide synthesis and medicinal chemistry.

Core Structure and Properties of Nα-Boc-Nε-Cbz-L-lysine

Nα-Boc-Nε-Cbz-L-lysine is a derivative of the amino acid L-lysine where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the ε-amino group on the side chain is protected by a carboxybenzyl (Cbz or Z) group. This differential protection allows for the selective deprotection and modification of either amino group, making it a valuable building block in the synthesis of complex peptides and other organic molecules.[1]

Chemical Structure:

Caption: Synthetic workflow for Nα-Boc-Nε-Cbz-L-lysine.

References

Synthesis of Nε-Carbobenzoxy-Nα-tosyl-L-lysine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Nε-Carbobenzoxy-Nα-tosyl-L-lysine, a valuable orthogonally protected amino acid derivative crucial in peptide synthesis and drug development. This document details the synthetic strategy, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

L-lysine, an essential amino acid, possesses two primary amino groups, the α-amino and the ε-amino group, which exhibit different reactivities. For the controlled synthesis of peptides and other complex molecules, it is often necessary to selectively protect these amino groups. The synthesis of Nε-Carbobenzoxy-Nα-tosyl-L-lysine exemplifies the principle of orthogonal protection, where two different protecting groups can be selectively removed under distinct conditions. The carbobenzoxy (Cbz or Z) group on the ε-amino group is typically removed by hydrogenolysis, while the tosyl (Ts) group protecting the α-amino group is stable to these conditions and requires stronger acidic or reductive cleavage. This differential stability allows for the specific elaboration of either the α- or ε-amino group in subsequent synthetic steps.

The overall synthetic strategy involves a two-step process:

  • Selective Nε-carbobenzoxylation of L-lysine: The ε-amino group of L-lysine is selectively protected with a carbobenzoxy group.

  • Nα-tosylation of Nε-Carbobenzoxy-L-lysine: The α-amino group of the resulting intermediate is then protected with a p-toluenesulfonyl (tosyl) group.

This guide will provide detailed methodologies for each of these key transformations.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of Nε-Carbobenzoxy-Nα-tosyl-L-lysine.

Table 1: Synthesis of Nε-Carbobenzoxy-L-lysine

ParameterMethod A: Copper Complex IntermediateMethod B: Boron Complex Intermediate[1]
Starting Material L-Lysine MonohydrochlorideL-Lysine Hydrochloride
Key Reagents Copper(II) Sulfate, Sodium Carbonate, Benzyl ChloroformateQuaternary ammonium salt-ethylene glycol borate-based polystyrene complexing agent, Phosphate buffer (pH 7.4), N,N-Dimethylformamide (DMF), Benzyloxycarbonyl compound
Reaction Time Not specified in detail in general literature1.5 hours for complexation
Temperature Cooled in an ice bathRoom temperature (25 °C) for complexation
Yield Generally high, though specific yields varyHigh selectivity reported
Purification Precipitation by acidification, recrystallizationExtraction and subsequent reaction

Table 2: Synthesis of Nα-tosyl-Nε-carbobenzoxy-L-lysine (Generalized Protocol)

ParameterSchotten-Baumann Conditions
Starting Material Nε-Carbobenzoxy-L-lysine
Key Reagents p-Toluenesulfonyl chloride (Ts-Cl), Sodium Hydroxide or Sodium Carbonate
Solvent Aqueous solution (e.g., water/ether or water/dioxane)
Reaction Time Typically several hours
Temperature 0-5 °C to room temperature
Yield Dependent on specific conditions, generally moderate to high
Purification Acidification, extraction, and recrystallization

Experimental Protocols

Synthesis of Nε-Carbobenzoxy-L-lysine (Method A: Copper Complex Intermediate)

This protocol is a widely used method for the selective protection of the ε-amino group of L-lysine.

Materials:

  • L-Lysine monohydrochloride

  • Copper(II) sulfate pentahydrate

  • Sodium carbonate

  • Benzyl chloroformate (Cbz-Cl)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Ethanol

Procedure:

  • Formation of the Copper Complex: Dissolve L-lysine monohydrochloride in water. Add a solution of copper(II) sulfate to form the lysine-copper complex, which protects the α-amino and carboxyl groups.

  • Nε-Carbobenzoxylation: Cool the solution in an ice bath and add sodium carbonate to make the solution basic. Slowly add benzyl chloroformate with vigorous stirring. The ε-amino group, being more accessible, will preferentially react with the benzyl chloroformate.

  • Decomposition of the Copper Complex: After the reaction is complete, decompose the copper complex by acidifying the solution with hydrochloric acid. This will release the Nε-Cbz-L-lysine.

  • Isolation and Purification: The Nε-Cbz-L-lysine will precipitate from the acidic solution. Collect the precipitate by filtration, wash with cold water and diethyl ether to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water.

Synthesis of Nα-tosyl-Nε-carbobenzoxy-L-lysine (Generalized Schotten-Baumann Protocol)

This protocol describes a general method for the N-tosylation of the α-amino group of Nε-Cbz-L-lysine.

Materials:

  • Nε-Carbobenzoxy-L-lysine

  • p-Toluenesulfonyl chloride (Ts-Cl)

  • Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

  • Dioxane or Diethyl Ether

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolution: Dissolve Nε-Carbobenzoxy-L-lysine in an aqueous solution of sodium hydroxide or sodium carbonate. The solution should be cooled in an ice bath.

  • Tosylation: While stirring vigorously, add a solution of p-toluenesulfonyl chloride in dioxane or diethyl ether portion-wise. Maintain the temperature at 0-5 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, separate the organic layer. Acidify the aqueous layer with hydrochloric acid to precipitate the crude product.

  • Purification: Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude Nε-Carbobenzoxy-Nα-tosyl-L-lysine can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthesis.

Synthesis_Workflow cluster_step1 Step 1: Nε-Carbobenzoxylation cluster_step2 Step 2: Nα-Tosylation L-Lysine L-Lysine Protection_of_alpha_amino_and_carboxyl Protection of α-amino and carboxyl groups (e.g., with Cu²⁺) L-Lysine->Protection_of_alpha_amino_and_carboxyl Reaction_with_CbzCl Reaction with Benzyl Chloroformate (Cbz-Cl) Protection_of_alpha_amino_and_carboxyl->Reaction_with_CbzCl Deprotection_and_Isolation Deprotection and Isolation Reaction_with_CbzCl->Deprotection_and_Isolation N_epsilon_Cbz_L_lysine Nε-Cbz-L-lysine Deprotection_and_Isolation->N_epsilon_Cbz_L_lysine N_epsilon_Cbz_L_lysine_start Nε-Cbz-L-lysine Reaction_with_TsCl Reaction with p-Toluenesulfonyl Chloride (Ts-Cl) under Schotten-Baumann conditions N_epsilon_Cbz_L_lysine_start->Reaction_with_TsCl Purification Purification Reaction_with_TsCl->Purification Final_Product Nε-Carbobenzoxy-Nα-tosyl-L-lysine Purification->Final_Product

Caption: Synthetic workflow for Nε-Carbobenzoxy-Nα-tosyl-L-lysine.

Logical_Relationship Start L-Lysine Orthogonal_Protection Orthogonal Protection Strategy Start->Orthogonal_Protection Epsilon_Protection ε-Amino Group Protection (Carbobenzoxy - Cbz) Orthogonal_Protection->Epsilon_Protection Alpha_Protection α-Amino Group Protection (Tosyl - Ts) Epsilon_Protection->Alpha_Protection Final_Product Nε-Cbz-Nα-Ts-L-lysine Alpha_Protection->Final_Product

Caption: Logical relationship of the orthogonal protection strategy.

References

An In-depth Technical Guide to the Role of the Tosyl Group in Lysine Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a fundamental tenet of modern organic synthesis, particularly in the complex assembly of peptides and other macromolecules.[1] The p-toluenesulfonyl (Tosyl or Ts) group is an established and robust protecting group for primary amines, such as the ε-amino group of lysine.[2][3] Its unique stability profile makes it a valuable tool, though one with specific considerations for its removal. This technical guide provides a comprehensive overview of the core principles, applications, and experimental methodologies associated with the use of the tosyl group for lysine protection.

Core Principles of Tosyl Group Protection

The tosyl group is typically introduced to an amine via the reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[4] The lone pair of the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride. This reaction forms a sulfonamide, a highly stable functional group.[1]

The exceptional stability of the N-tosyl bond is a key characteristic. It is resistant to a wide range of reaction conditions, including strongly acidic and basic environments, as well as many oxidizing and reducing agents.[1][5] This robustness allows for synthetic transformations on other parts of the molecule without disturbing the protected amine. However, this stability also necessitates harsh conditions for its removal, typically strongly acidic or reductive methods.[2][5]

Figure 1. Reaction scheme for the protection of lysine's ε-amino group with tosyl chloride.

Quantitative Data and Stability Profile

The tosyl group's utility is defined by its stability across a range of chemical environments, making it suitable for multi-step syntheses where other protecting groups might fail. Its removal, however, requires specific and often harsh conditions, which is a critical consideration in synthetic planning.

Protecting GroupCommon AbbreviationStability ConditionsCommon Deprotection Reagents
p-Toluenesulfonyl Ts, Tos Stable to strong acids (TFA), bases, and catalytic hydrogenation.[3]Na/liquid ammonia, HBr/acetic acid, SmI₂, Red-Al, Li/naphthalene.[2][6]
tert-Butoxycarbonyl BocStable to basic and nucleophilic conditions.[1][7]Strong acids (e.g., trifluoroacetic acid, TFA).[7]
9-Fluorenyl-methyloxycarbonyl FmocStable to acidic conditions.[7]Secondary amines (e.g., 20% piperidine in DMF).[7][8]
Benzyloxycarbonyl Z, CbzStable to mild acid and base.Catalytic hydrogenation (H₂/Pd), strong acids (HBr/acetic acid).[9]
Table 1. Comparative analysis of the tosyl group with other common amine protecting groups.

Experimental Protocols

Precise experimental conditions are crucial for the successful protection and deprotection of lysine residues. The following protocols provide detailed methodologies for these key transformations.

Protocol 1: Nε-Tosylation of L-Lysine

This protocol describes the selective protection of the ε-amino group of L-lysine.

  • Preparation: In a round-bottomed flask, dissolve L-lysine hydrochloride in an aqueous solution of sodium hydroxide. Cool the solution to 0-5 °C in an ice bath.

  • Reagent Addition: While maintaining the low temperature and vigorously stirring, slowly add a solution of p-toluenesulfonyl chloride (TsCl) in a suitable organic solvent like toluene or diethyl ether. The pH of the reaction mixture should be maintained in the basic range (pH 9-11) by the concurrent addition of aqueous sodium hydroxide.

  • Reaction: Allow the mixture to stir at low temperature for 1-2 hours, then let it warm to room temperature and continue stirring for several hours or overnight to ensure complete reaction.

  • Workup and Isolation: After the reaction is complete, acidify the mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3. The Nε-Tosyl-L-lysine product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash it with cold water and then with a small amount of a cold organic solvent (e.g., ethanol or ether) to remove any unreacted TsCl. The product can be further purified by recrystallization from hot water or an alcohol/water mixture.

Protocol 2: Deprotection of Nε-Tosyl-L-Lysine (Reductive Cleavage)

This protocol details a common reductive method for cleaving the stable sulfonamide bond.

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place the Nε-Tosyl-L-lysine derivative.

  • Solvent and Reagent: Add anhydrous liquid ammonia by condensation at low temperature (approx. -78 °C, dry ice/acetone bath).

  • Reduction: To the stirred solution, add small, clean pieces of metallic sodium (Na) until a persistent deep blue color is observed, indicating an excess of solvated electrons.

  • Quenching: After the reaction is complete (typically 30-60 minutes), the reaction is carefully quenched by the addition of a proton source, such as solid ammonium chloride, until the blue color disappears.

  • Workup: The liquid ammonia is allowed to evaporate. The remaining residue is dissolved in water, and the pH is adjusted as needed. The deprotected lysine can then be isolated and purified using standard techniques such as ion-exchange chromatography.

Role in Orthogonal Synthesis Strategies

Orthogonality is a key concept in complex chemical synthesis, referring to the use of multiple protecting groups that can be removed under distinct conditions without affecting each other.[8] The high stability of the tosyl group makes it an excellent candidate for "permanent" side-chain protection in orthogonal schemes, particularly in Boc-based solid-phase peptide synthesis (SPPS).[3][9]

In such a strategy, the temporary Nα-amino group is protected with the acid-labile Boc group, which is removed at each cycle. The tosyl group on a lysine side chain, however, remains intact during these repeated acid treatments. It is only removed during the final cleavage step from the resin, often using very strong acids like hydrogen fluoride (HF), which also cleaves the tosyl group.[9]

Orthogonal_Strategy Start Boc-Peptide-Lys(Ts)-Resin Step1 Treat with TFA Start->Step1 Intermediate1 H2N-Peptide-Lys(Ts)-Resin (Nα-amino group deprotected) Step1->Intermediate1 Removes Boc group Step2 Couple next Boc-Amino Acid Intermediate1->Step2 Intermediate2 Boc-AA-Peptide-Lys(Ts)-Resin (Chain elongated) Step2->Intermediate2 Forms new peptide bond Repeat Repeat Cycles Intermediate2->Repeat Repeat->Step1 Next cycle Final Fully Assembled Peptide on Resin Repeat->Final Synthesis complete Cleavage Treat with HF (Final Cleavage) Final->Cleavage Product H2N-Final_Peptide-Lys-OH (Fully Deprotected Peptide) Cleavage->Product Cleaves from resin & removes Ts group TLCK_Mechanism TLCK TLCK (Nα-Tosyl-L-lysine chloromethyl ketone) Binding Specific Binding TLCK->Binding Tosyl-Lysine moiety recognizes pocket Protease Trypsin-like Serine Protease BindingSite Active Site (Specificity Pocket) Protease->BindingSite Histidine Active Site Histidine Protease->Histidine BindingSite->Binding Alkylation Covalent Alkylation Histidine->Alkylation Binding->Alkylation Chloromethyl ketone reacts with Histidine Inactivation Irreversible Inactivation of Protease Alkylation->Inactivation

References

The Enduring Guardian: An In-depth Technical Guide to the Carbobenzoxy (Cbz) Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carbobenzoxy (Cbz or Z) group, a cornerstone in the art of peptide synthesis, has remained an indispensable tool for chemists since its introduction by Max Bergmann and Leonidas Zervas in 1932.[1] Its enduring prevalence is a testament to its robust stability, the ease of its introduction and removal, and its crucial role in minimizing racemization during peptide coupling.[2][3] This technical guide provides a comprehensive overview of the Cbz group's function, offering detailed experimental protocols, quantitative data, and a comparative analysis of its application in modern peptide synthesis.

Core Function and Advantages

The primary role of the Cbz group is to temporarily protect the nucleophilic α-amino group of an amino acid.[4] This protection prevents unwanted side reactions during the formation of peptide bonds.[5] By converting the amine into a less nucleophilic carbamate, the Cbz group ensures the controlled, stepwise assembly of the peptide chain.[6]

Key advantages of the Cbz protecting group include:

  • Robust Stability: Cbz-protected amines are stable under a wide range of reaction conditions, including basic and mildly acidic media, which allows for flexibility in subsequent synthetic steps.[7]

  • Ease of Introduction: The protection reaction using benzyl chloroformate (Cbz-Cl) is typically high-yielding and proceeds under mild conditions.[7]

  • Facile and Selective Removal: The Cbz group can be cleanly removed under specific conditions, most commonly through catalytic hydrogenolysis, which is a mild method that often does not affect other functional groups.[6]

  • Crystallinity of Derivatives: Cbz-protected amino acids are often crystalline solids, which facilitates their purification and handling.[3]

  • Suppression of Racemization: The urethane nature of the Cbz protection helps to prevent the loss of stereochemical integrity at the α-carbon during peptide coupling reactions.[2]

Orthogonality in Peptide Synthesis

A significant advantage of the Cbz group is its orthogonality with other common amine protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[6][8] This orthogonality is critical in complex, multi-step syntheses, allowing for the selective deprotection of one functional group while others remain intact.[9][10]

  • Cbz vs. Boc: The Cbz group is stable to the acidic conditions (e.g., trifluoroacetic acid) used to remove the Boc group.[11]

  • Cbz vs. Fmoc: The Cbz group is stable to the basic conditions (e.g., piperidine) used for Fmoc group removal.[12]

However, it is important to note that under harsh acidic conditions (e.g., excess HBr in acetic acid), the Cbz group can also be cleaved.[6]

Quantitative Data

The efficiency of the protection and deprotection reactions is a critical factor in the successful application of the Cbz group. The following tables summarize representative quantitative data for these transformations.

Table 1: Representative Yields for Cbz Protection of Various Amines
Amine SubstrateReagents and ConditionsYield (%)Reference(s)
GlycineCbz-Cl, aq. Na2CO3, 0 °C> 90[7]
AlanineCbz-Cl, aq. NaOH, 0 °C~95[7]
PhenylalanineCbz-Cl, aq. NaHCO3, rt> 90[7]
Various AminesCbz-Cl, β-cyclodextrin, H2O, rt89-98[5]
Table 2: Comparison of Cbz Deprotection Methods and Yields
Deprotection MethodReagentsTypical ConditionsSubstrate ExampleYield (%)Reference(s)
Catalytic HydrogenationH₂, Pd/C (5-10%)MeOH or EtOH, rt, 1-24 hN-Cbz-aniline98[13]
H₂, Pd/C (10 wt%)H₂O (with TPGS-750-M), rt, < 2 hCbz-L-Phe-L-Leu-OEt>95[14]
Transfer HydrogenationAmmonium formate, Pd/CMeOH, reflux, 1-3 hN-Cbz protected peptides>90[13]
NaBH₄, Pd/CMeOH, rt, 5-15 minN-Cbz aromatic amines93-98[13]
Formic acid, Pd/CMeOH or EtOH, rtVarious Cbz-protected substratesHigh[14][15]
Acidic CleavageHBr in Acetic Acid (33%)rt, 1-4 hN-Cbz-peptides>90[13][16]
Trifluoroacetic Acid (TFA)rt, 1-4 hN-Cbz-peptides>90[16]
AlCl₃, HFIPrt, 2-16 hVarious Cbz-protected substratesHigh[17]
Nucleophilic Cleavage2-Mercaptoethanol, K₃PO₄DMAc, 75 °C, 24 hCbz-protected secondary aminesGenerally high[3]

Experimental Protocols

The following are representative experimental protocols for the introduction and removal of the Cbz protecting group.

Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)

This protocol describes the protection of an amino acid using benzyl chloroformate under aqueous basic conditions.[7][18]

Materials:

  • Amino acid (1.0 equivalent)

  • 1 M aqueous sodium carbonate (Na₂CO₃) solution (2.5 equivalents)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate or dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Dissolution: Dissolve the amino acid in the 1 M aqueous sodium carbonate solution in a flask, and cool the mixture in an ice bath.[7]

  • Addition of Cbz-Cl: While stirring the solution vigorously, add benzyl chloroformate dropwise, ensuring the temperature remains below 5 °C.[7]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[7]

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[7]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[7]

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[7]

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[7]

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

This is the most common and generally the cleanest method for Cbz deprotection.[14][19]

Materials:

  • Cbz-protected compound (1.0 equivalent)

  • 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol %)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite™

Procedure:

  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound in a suitable solvent such as methanol or ethanol.[7]

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.[7]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.[7]

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).[7]

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.[7]

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[7]

Protocol 3: Cbz Deprotection by Transfer Hydrogenation with Ammonium Formate

This method avoids the use of flammable hydrogen gas, making it a safer alternative for some applications.[20]

Materials:

  • Cbz-protected compound (1.0 equivalent)

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄) (2-4 equivalents)

  • Methanol (MeOH) or Dimethylformamide (DMF)

Procedure:

  • Setup: Dissolve the Cbz-protected compound in methanol or DMF in a reaction flask.

  • Catalyst and Reagent Addition: Add 10% Pd/C (1/10 to 1/5 the weight of the substrate) and ammonium formate to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, filter off the catalyst.

  • Isolation: Evaporate the filtrate to dryness. To remove excess ammonium formate, the product can be dissolved in an organic solvent and washed with a saturated NaCl solution, or dialyzed and lyophilized if it is a polymer.

Protocol 4: Cbz Deprotection by Acidic Cleavage with HBr in Acetic Acid

This method is useful for substrates that are sensitive to hydrogenation.[16][21]

Materials:

  • Cbz-protected compound

  • 33% Hydrogen bromide (HBr) in acetic acid

  • Anhydrous diethyl ether

Procedure:

  • Reaction Setup: Dissolve the Cbz-protected compound in 33% HBr in acetic acid.

  • Reaction: Stir the mixture at room temperature for the required time (typically 20 minutes to a few hours), monitoring by TLC.

  • Precipitation: Add anhydrous diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.

  • Isolation: Isolate the precipitate by filtration or decantation.

  • Washing and Drying: Wash the solid with diethyl ether and dry under vacuum.

Signaling Pathways and Experimental Workflows

Visualizing the chemical transformations and experimental processes is crucial for understanding and implementing these methods effectively.

Cbz_Protection_Mechanism Amine R-NH₂ (Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Intermediate Base Base (e.g., Na₂CO₃) Base->Amine Product Cbz-Protected Amine Intermediate->Product Loss of Cl⁻ Byproducts HCl + Base-H⁺ Intermediate->Byproducts

Cbz Protection Mechanism via Nucleophilic Acyl Substitution.

Cbz_Deprotection_Pathways cluster_H2 Catalytic Hydrogenolysis cluster_Acid Acidic Cleavage Cbz_Amine Cbz-Protected Amine Carbamic_Acid Carbamic Acid Intermediate Cbz_Amine->Carbamic_Acid Reduction Deprotected_Amine Deprotected Amine (R-NH₂) Cbz_Amine->Deprotected_Amine SN1 or SN2 Cleavage H2_PdC H₂ / Pd/C H2_PdC->Carbamic_Acid Transfer_H2 Transfer Hydrogenation (e.g., HCOONH₄, Pd/C) Transfer_H2->Carbamic_Acid HBr_AcOH HBr / AcOH HBr_AcOH->Deprotected_Amine Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Deprotected_Amine Carbamic_Acid->Deprotected_Amine Spontaneous Decarboxylation Byproducts Toluene + CO₂ Carbamic_Acid->Byproducts Benzyl_Bromide Benzyl Bromide + CO₂ Deprotected_Amine->Benzyl_Bromide Byproducts

Major Pathways for Cbz Group Deprotection.

Experimental_Workflow_Cbz_Deprotection start Start dissolve Dissolve Cbz-protected compound in solvent start->dissolve add_reagents Add deprotection reagents (e.g., Pd/C, H₂, or Acid) dissolve->add_reagents react Stir under appropriate conditions (e.g., H₂ atmosphere, rt) add_reagents->react monitor Monitor reaction progress (TLC, LC-MS) react->monitor workup Work-up: - Quench reaction - Filter catalyst (if applicable) monitor->workup Reaction Complete extract Aqueous work-up and extraction workup->extract purify Dry and concentrate Purify product (Crystallization or Chromatography) extract->purify end Pure Deprotected Amine purify->end

General Experimental Workflow for Cbz Deprotection.

Conclusion

The carbobenzoxy group remains a powerful and versatile tool in the arsenal of the synthetic chemist, particularly in the field of peptide synthesis. Its stability, ease of introduction, and the variety of methods available for its selective removal make it a reliable choice for the protection of amines. A thorough understanding of the different deprotection methods and their compatibility with other functional groups is essential for its successful application. This guide provides the foundational knowledge, quantitative data, and detailed protocols to enable researchers, scientists, and drug development professionals to effectively utilize the Cbz group in their synthetic endeavors.

References

In-Depth Technical Guide: Nε-carbobenzoxy-Nα-tosyl-L-lysine (CAS 34235-82-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nε-carbobenzoxy-Nα-tosyl-L-lysine, identified by CAS number 34235-82-0, is a chemically modified derivative of the essential amino acid L-lysine. This modification, involving the protection of the ε-amino group with a carbobenzoxy (Cbz or Z) group and the α-amino group with a tosyl (Ts) group, renders it a valuable tool in biochemical and pharmaceutical research. Its primary application lies in its utility as a protease inhibitor, a class of molecules crucial for studying cellular processes and for the development of therapeutics targeting enzymes implicated in various diseases. This guide provides a comprehensive overview of its known properties and general applications.

Chemical and Physical Properties

Nε-carbobenzoxy-Nα-tosyl-L-lysine is a white to off-white solid. The dual protection of the amino groups enhances its stability and specificity in certain biochemical assays. Below is a summary of its key quantitative data.

PropertyValueReference
CAS Number 34235-82-0
Molecular Formula C21H26N2O6S[1]
Molecular Weight 434.51 g/mol [1]
Melting Point 123 °C[1]
Appearance White to off-white solid
Solubility Soluble in hot toluene, likely soluble in other organic solvents such as DMF and DMSO.[1]

Synthesis and Manufacturing

General Experimental Protocol for Synthesis of Protected Lysine Derivatives

The synthesis of Nε-carbobenzoxy-Nα-tosyl-L-lysine would involve a multi-step process starting from L-lysine. The general strategy involves the orthogonal protection of the two amino groups. A plausible, generalized synthetic route is outlined below. It is important to note that this is a representative protocol and would require optimization for the specific synthesis of the title compound.

  • Nε-protection of L-lysine: The ε-amino group of L-lysine is more nucleophilic than the α-amino group. Under controlled conditions (e.g., using a copper complex to temporarily shield the α-amino and carboxyl groups), the ε-amino group can be selectively reacted with benzyl chloroformate to introduce the carbobenzoxy (Cbz) group.

  • Purification of Nε-carbobenzoxy-L-lysine: The resulting Nε-carbobenzoxy-L-lysine is purified from the reaction mixture, often through crystallization or chromatography.

  • Nα-protection of Nε-carbobenzoxy-L-lysine: The purified intermediate is then reacted with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base to introduce the tosyl group onto the α-amino group.

  • Final Purification: The final product, Nε-carbobenzoxy-Nα-tosyl-L-lysine, is purified to the desired level, typically confirmed by techniques such as HPLC, NMR, and mass spectrometry.

G Generalized Synthesis Workflow A L-Lysine B Nε-protection (e.g., Benzyl Chloroformate) A->B C Nε-carbobenzoxy-L-lysine B->C D Purification C->D E Nα-protection (p-Toluenesulfonyl Chloride) D->E F Nε-carbobenzoxy-Nα-tosyl-L-lysine E->F G Final Purification (HPLC, Crystallization) F->G H Characterization (NMR, MS) G->H

A generalized workflow for the synthesis of Nε-carbobenzoxy-Nα-tosyl-L-lysine.

Applications in Research and Drug Development

The primary utility of Nε-carbobenzoxy-Nα-tosyl-L-lysine is as a protease inhibitor . Proteases are enzymes that catalyze the breakdown of proteins and are involved in a vast array of physiological and pathological processes. The study of these enzymes often requires specific inhibitors to elucidate their function.

Use as a Protease Inhibitor

While specific inhibition constants (Ki) or IC50 values for Nε-carbobenzoxy-Nα-tosyl-L-lysine against particular proteases are not widely reported, its structure suggests it would likely target serine proteases that have a preference for lysine residues at the P1 position of their substrates (e.g., trypsin-like proteases). The bulky protecting groups may also confer inhibitory activity against other classes of proteases.

General Experimental Protocol for Protease Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of a compound like Nε-carbobenzoxy-Nα-tosyl-L-lysine against a specific protease.

  • Reagent Preparation:

    • Prepare a stock solution of the protease of interest in a suitable buffer (e.g., Tris-HCl, HEPES) at a defined concentration.

    • Prepare a stock solution of a suitable fluorogenic or chromogenic substrate for the protease.

    • Prepare a stock solution of Nε-carbobenzoxy-Nα-tosyl-L-lysine in an appropriate solvent (e.g., DMSO). Prepare serial dilutions to test a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer.

    • Add the inhibitor (Nε-carbobenzoxy-Nα-tosyl-L-lysine) at various concentrations to the wells. Include a control with no inhibitor.

    • Add the protease to all wells and incubate for a specific period (e.g., 15-30 minutes) at a controlled temperature to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the change in fluorescence or absorbance over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of substrate cleavage) for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration and fit the data to an appropriate model (e.g., Michaelis-Menten for competitive inhibition) to determine the IC50 or Ki value.

G Protease Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Protease Stock B Prepare Substrate Stock C Prepare Inhibitor Stock (Serial Dilutions) D Add Buffer, Inhibitor, and Protease to Plate E Pre-incubate D->E F Add Substrate to Initiate Reaction E->F G Monitor Signal (Fluorescence/Absorbance) F->G H Calculate Reaction Velocities G->H I Plot Velocity vs. [Inhibitor] H->I J Determine IC50 / Ki I->J

A generalized workflow for a protease inhibition assay.

Mechanism of Action and Signaling Pathways

There is a lack of specific studies detailing the mechanism of action of Nε-carbobenzoxy-Nα-tosyl-L-lysine or its effects on specific cellular signaling pathways. As a protease inhibitor, its general mechanism would involve binding to the active site of a target protease, thereby preventing the binding and cleavage of its natural substrates. This can, in turn, modulate downstream signaling cascades that are regulated by proteolytic events. However, without specific experimental data, any discussion of its impact on signaling pathways remains speculative.

Conclusion

Nε-carbobenzoxy-Nα-tosyl-L-lysine (CAS 34235-82-0) is a protected lysine derivative primarily used as a research tool in biochemistry, likely as a serine protease inhibitor. While its basic chemical properties are known, detailed experimental protocols for its synthesis and specific biological applications, including quantitative inhibition data and effects on signaling pathways, are not well-documented in publicly accessible literature. The provided protocols and workflows are generalized representations based on standard biochemical practices and should be adapted and optimized for specific experimental contexts. Further research is needed to fully characterize the biological activity and potential applications of this compound.

References

Nα-Cbz-Nε-tosyl-L-lysine: A Technical Guide to its Core Discovery and Historical Significance in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of Nα-Cbz-Nε-tosyl-L-lysine, a pivotal yet often overlooked derivative in the advancement of peptide chemistry. By examining the development of its constituent protecting groups, the strategic necessity for such a compound becomes clear. This document details the historical context, the logical pathway to its synthesis, and the experimental principles that defined its creation, offering a valuable resource for professionals in peptide synthesis and drug development.

Introduction: The Challenge of Polyfunctional Amino Acids

The synthesis of peptides, polymers of amino acids linked by amide bonds, presents a significant chemical challenge due to the multifunctional nature of the amino acid building blocks. Lysine, with its α-amino, α-carboxyl, and ε-amino groups, exemplifies this complexity. To achieve the specific, sequential formation of peptide bonds without unintended side reactions, such as branching at the ε-amino group, a robust strategy of temporary chemical "protection" is essential. The development of Nα-Cbz-Nε-tosyl-L-lysine is a direct consequence of the search for reliable and selectively removable protecting groups.

Historical Development of Key Protecting Groups

The story of Nα-Cbz-Nε-tosyl-L-lysine is intrinsically linked to the independent discovery and application of the Carbobenzoxy (Cbz) and Tosyl (Ts) protecting groups.

The Carbobenzoxy (Cbz or Z) Group: A Revolution in Peptide Synthesis

In 1932, Max Bergmann and Leonidas Zervas introduced the carbobenzoxy (Cbz or Z) group, a landmark achievement that revolutionized peptide synthesis. This benzyloxycarbonyl moiety could be introduced onto an amino group and was stable to the conditions of peptide bond formation. Crucially, it could be readily removed by catalytic hydrogenation (H₂/Pd), a method that did not cleave the newly formed peptide bonds. This development provided chemists with a reliable tool to control the reactivity of the α-amino group, enabling the stepwise and controlled elongation of peptide chains.

The Tosyl (Ts) Group: A Stable Guardian

The p-toluenesulfonyl (tosyl or Ts) group also emerged as a robust protecting group for amines. Derived from tosyl chloride, it forms a stable sulfonamide linkage with amino groups. A key characteristic of the tosyl group is its exceptional stability to acidic conditions and catalytic hydrogenation, the very conditions used to remove the Cbz group. The traditional method for cleaving the tosyl group from an amine involves the use of strong reducing conditions, such as sodium in liquid ammonia.

The Principle of Orthogonality: A Strategic Imperative

The differing chemical labilities of the Cbz and Tosyl groups laid the groundwork for a critical concept in chemical synthesis: orthogonality . Orthogonal protecting groups are sets of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain protected.

In the context of lysine, the challenge was to differentiate the α- and ε-amino groups. An ideal scenario would involve:

  • Protecting both amino groups.

  • Selectively deprotecting the α-amino group to allow for peptide bond formation.

  • Keeping the ε-amino group protected throughout peptide chain elongation.

  • Finally, removing the ε-amino protecting group under conditions that do not harm the completed peptide chain.

The combination of the Cbz and Tosyl groups on the lysine molecule provided an early and effective solution to this challenge. By placing the Cbz group on the α-amino group and the Tosyl group on the ε-amino group, chemists could leverage their orthogonal properties. The α-Cbz group could be removed by hydrogenation to allow for peptide synthesis, while the ε-Tosyl group would remain intact.

The Discovery and Synthesis of Nα-Cbz-Nε-tosyl-L-lysine

While the exact first synthesis of Nα-Cbz-Nε-tosyl-L-lysine is not readily identifiable in a single seminal publication, its development was a logical and necessary step in the progression of peptide synthesis during the mid-20th century. The synthesis would have followed established chemical principles for the selective protection of lysine's two amino groups.

A key historical method for the selective protection of the ε-amino group of lysine involved the use of a copper(II) complex. The α-amino and α-carboxyl groups of lysine chelate with a Cu(II) ion, temporarily protecting them and leaving the ε-amino group as the primary site for reaction.

Generalized Historical Synthesis Protocol

The following represents a plausible, detailed experimental protocol for the synthesis of Nα-Cbz-Nε-tosyl-L-lysine based on the chemical knowledge and techniques of the era.

Step 1: Selective Protection of the ε-Amino Group with the Tosyl Group

  • Copper Complex Formation: L-lysine hydrochloride is dissolved in water, and a solution of copper(II) sulfate is added. The pH is adjusted to be slightly alkaline with sodium carbonate or hydroxide, leading to the formation of a deep blue solution of the copper(II)-lysine complex. This complex protects the α-amino and α-carboxyl groups.

  • Tosylation: The aqueous solution of the copper complex is cooled in an ice bath. A solution of p-toluenesulfonyl chloride (tosyl chloride) in a suitable organic solvent (e.g., diethyl ether or toluene) is added dropwise with vigorous stirring, while maintaining the alkaline pH with the addition of sodium hydroxide solution.

  • Decomposition of the Copper Complex: After the reaction is complete, the copper is removed. This is typically achieved by acidifying the solution with hydrochloric acid and then treating it with hydrogen sulfide gas to precipitate copper(II) sulfide. Alternatively, the solution can be passed through a chelating resin.

  • Isolation and Purification: After removal of the copper sulfide by filtration, the solution is neutralized to precipitate the Nε-tosyl-L-lysine. The product is then collected by filtration, washed with cold water and ethanol, and dried.

Step 2: Protection of the α-Amino Group with the Carbobenzoxy Group

  • Dissolution: The synthesized Nε-tosyl-L-lysine is dissolved in an aqueous alkaline solution, such as sodium hydroxide or sodium carbonate, and cooled in an ice bath.

  • Carbobenzoxylation (Schotten-Baumann conditions): Benzyl chloroformate (carbobenzoxy chloride) is added portion-wise or dropwise, concurrently with an aqueous base solution to maintain a slightly alkaline pH.

  • Acidification and Isolation: Upon completion of the reaction, the solution is acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3. The acidic conditions cause the desired product, Nα-Cbz-Nε-tosyl-L-lysine, to precipitate out of the solution.

  • Purification: The crude product is collected by filtration, washed thoroughly with cold water to remove salts, and then recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the purified product.

Quantitative Data

While the specific data from the very first synthesis is not available, the table below summarizes the expected physicochemical properties of Nα-Cbz-Nε-tosyl-L-lysine based on its structure and data from commercial suppliers of the analogous Nε-Cbz-Nα-tosyl-L-lysine.

PropertyValue
Molecular Formula C₂₁H₂₆N₂O₆S
Molecular Weight 446.51 g/mol
Appearance White to off-white solid
Melting Point Varies depending on purity and crystalline form
Solubility Soluble in organic solvents like DMF, DMSO, and alcohols. Insoluble in water under neutral conditions.

Visualizing the Synthetic and Strategic Workflows

The following diagrams, generated using the DOT language, illustrate the logical relationships in the synthesis and application of Nα-Cbz-Nε-tosyl-L-lysine.

Synthesis_Workflow Lysine L-Lysine Cu_Complex Copper(II)-Lysine Complex Lysine->Cu_Complex + Cu²⁺ Epsilon_Tosyl Nε-tosyl-L-lysine Cu_Complex->Epsilon_Tosyl + Tosyl-Cl - Cu²⁺ Final_Product Nα-Cbz-Nε-tosyl-L-lysine Epsilon_Tosyl->Final_Product + Cbz-Cl

Caption: Synthetic pathway for Nα-Cbz-Nε-tosyl-L-lysine.

Orthogonal_Deprotection Start Nα-Cbz-Nε-tosyl-L-lysine Peptide_Synthesis Peptide Chain Elongation Start->Peptide_Synthesis H₂/Pd (α-Cbz removal) Tosyl_Peptide Peptide with Nε-tosyl-lysine Peptide_Synthesis->Tosyl_Peptide Final_Peptide Final Peptide with free Lysine Tosyl_Peptide->Final_Peptide Na/NH₃ (ε-Tosyl removal)

Caption: Orthogonal deprotection strategy in peptide synthesis.

Conclusion: A Cornerstone of Modern Peptide Chemistry

The conceptualization and synthesis of Nα-Cbz-Nε-tosyl-L-lysine represent a critical step in the evolution of peptide chemistry. It embodies the early application of orthogonal protection, a strategy that is now fundamental to the synthesis of complex peptides and proteins. While it has been largely superseded by more modern protecting group combinations, such as Boc/Fmoc strategies, understanding its discovery and the chemical principles behind it provides invaluable insight into the foundations of modern drug development and biochemical research. The logical progression from the individual discoveries of the Cbz and Tosyl groups to their combined use on a single, challenging amino acid like lysine is a testament to the ingenuity of early peptide chemists.

An In-depth Technical Guide on the Solubility and Stability of Protected Lysine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of commonly used protected lysine derivatives. The strategic selection and use of these building blocks are paramount for the successful synthesis of peptides and other complex molecular architectures. Understanding their physicochemical properties, particularly solubility in various solvents and stability under different chemical conditions, is critical for optimizing reaction protocols, purification strategies, and ensuring the integrity of the final product.

Introduction to Lysine Protection

Lysine, with its primary ε-amino group, is a highly reactive residue in peptide synthesis. To prevent unwanted side reactions, such as chain branching, this nucleophilic group must be masked with a temporary protecting group. The ideal protecting group should be stable throughout the peptide chain elongation process and be selectively removable under conditions that do not compromise the integrity of the peptide or other protecting groups. The choice of an ε-amino protecting group is a cornerstone of the overall synthetic strategy, dictating solvent systems and deprotection chemistries. The most prevalent strategies in solid-phase peptide synthesis (SPPS) are based on the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection, which in turn governs the selection of orthogonal side-chain protectors.[1][2]

Below are the chemical structures of L-Lysine and its derivatives protected with the three most common groups: Boc, Fmoc, and Carbobenzoxy (Cbz).

G cluster_lysine L-Lysine cluster_protected Common Protected Lysine Derivatives lys Lysine (H-Lys-OH) boc_lys Boc-Lys-OH (Nε-tert-butyloxycarbonyl) fmoc_lys Fmoc-Lys-OH (Nε-9-fluorenylmethyloxycarbonyl) cbz_lys Cbz-Lys-OH (Nε-carbobenzoxy)

Chemical context of common lysine protecting groups.

Solubility of Protected Lysine Derivatives

The solubility of a protected amino acid is a critical factor in peptide synthesis, influencing the efficiency of coupling reactions and the ease of purification. Solubility is governed by the interplay between the polarity of the amino acid side chain, the protecting group, and the solvent system. The bulky, nonpolar nature of protecting groups like Boc, Fmoc, and Cbz generally increases solubility in organic solvents compared to the unprotected amino acid.[3]

Table 1: Solubility Profile of Common Protected Lysine Derivatives

DerivativeSolventSolubilityTemperature (°C)Citation(s)
H-Lys(Boc)-OH WaterSlightly SolubleRoom Temp.[4][5]
Dimethyl Sulfoxide (DMSO)SolubleRoom Temp.[4]
Dimethylformamide (DMF)SolubleRoom Temp.[4]
Boc-Lys-OH Dichloromethane (DCM)SolubleRoom Temp.[6]
Dimethyl Sulfoxide (DMSO)SolubleRoom Temp.[6]
WaterLess SolubleRoom Temp.[6]
Fmoc-Lys-OH Dimethylformamide (DMF)Soluble (may require heat)Room Temp.[7]
Dimethyl Sulfoxide (DMSO)SolubleRoom Temp.[7][8]
N-Methylpyrrolidone (NMP)SolubleRoom Temp.[7]
Water3.64 mg/mL (pH adjusted to 3)Room Temp.[8]
Methanol5.74 mg/mL (pH adjusted to 6)Room Temp.[8]
Di-Fmoc-Lys-OH Dimethylformamide (DMF)Clearly Soluble (1 mmol in 2 mL)Room Temp.[9]
AcetoneGood SolventRoom Temp.[9]
Dimethyl Sulfoxide (DMSO)Good SolventRoom Temp.[9]
Cbz-Lys-OH WaterMostly SolubleRoom Temp.[10]

Stability of Protected Lysine Derivatives

The stability of a protecting group determines its compatibility with the reaction conditions used during peptide synthesis. An orthogonal protecting group strategy, where different groups can be removed under distinct conditions, is fundamental to modern peptide chemistry.[1]

Table 2: Stability and Deprotection Conditions of Lysine Protecting Groups

Protecting GroupCleavage ReagentsStable ToPotential Side Reactions & NotesCitation(s)
Boc Strong acids (e.g., TFA, HF, HCl in dioxane)Bases, nucleophiles, catalytic hydrogenation.Tert-butyl cation generated during cleavage can alkylate sensitive residues like Trp and Tyr; scavengers are recommended.[2][11][][13][14][15]
Fmoc Bases (e.g., 20% piperidine in DMF)Acids, catalytic hydrogenation.Stable under acidic conditions used for Boc/tBu removal. Can be prematurely cleaved by some amino components during coupling.[16][17][18]
Cbz (Z) Catalytic hydrogenation (e.g., H₂/Pd), strong acids (HBr/AcOH, HF).Mild acids, bases.Stable to conditions for Fmoc removal.[2][]
Mmt Mild acids (e.g., 1% TFA in DCM, AcOH/TFE/DCM).Bases (piperidine).Highly acid-sensitive; allows for selective deprotection on-resin without affecting tBu-based groups.[20][21]
Mtt Dilute acids (e.g., 1% TFA in DCM, HFIP).Bases (piperidine).More stable than Mmt but still allows for selective deprotection in the presence of more robust acid-labile groups.[20]
Dde / ivDde Hydrazine (e.g., 2% in DMF).Acids, bases (piperidine).Dde group can migrate between amine functions. ivDde is more sterically hindered to reduce migration.[1][2][20][22]
Alloc Pd(0) catalyst and a scavenger.Acids, bases.Useful for on-resin modification when orthogonality to both acid- and base-labile groups is required.[2]

The differential stability of protecting groups is exploited to direct chemical modifications to specific sites. The most common orthogonal pair is the base-labile Fmoc group (for Nα-protection) and the acid-labile Boc group (for Nε-protection of Lysine). This allows for the assembly of the peptide backbone using Fmoc chemistry, followed by selective deprotection of the lysine side chain for branching or labeling after the main chain is complete.

G cluster_fmoc Fmoc/tBu Strategy cluster_boc Side-Chain Modification start Fmoc-Lys(Boc)-OH deprotect_alpha Treat with Piperidine (Base) start->deprotect_alpha Nα-Deprotection couple Couple next Fmoc-AA-OH deprotect_alpha->couple repeat Repeat for Chain Elongation couple->repeat repeat->deprotect_alpha Next Cycle deprotect_epsilon Treat with TFA (Acid) repeat->deprotect_epsilon After Chain Assembly modify Modify ε-NH2 (e.g., Branching, Labeling) deprotect_epsilon->modify

Logic of an Fmoc/Boc orthogonal protection strategy for lysine.

Experimental Protocols

This protocol outlines a standard method for determining the solubility of a solid protected lysine derivative in a given solvent.

G start Start prep 1. Preparation Add excess solute to a known volume of solvent in a sealed vial. start->prep equil 2. Equilibration Agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation. prep->equil sep 3. Phase Separation Centrifuge the vial to pellet the undissolved solid. equil->sep quant 4. Quantification Carefully remove a known volume of the supernatant. sep->quant analysis 5. Analysis Determine the concentration of the solute in the supernatant via gravimetric analysis (evaporate solvent and weigh residue) or HPLC with a calibration curve. quant->analysis end End: Solubility Value (e.g., mg/mL or M) analysis->end

Workflow for determining the solubility of a protected amino acid.

Methodology:

  • Materials:

    • Protected lysine derivative (solute).

    • Chosen organic solvent.

    • Vials with secure caps.

    • Constant temperature shaker/incubator.

    • Centrifuge.

    • Calibrated pipettes.

    • Analytical balance or HPLC system.

  • Procedure:

    • Preparation: Add an excess amount of the protected lysine derivative to a vial containing a precisely known volume (e.g., 2.0 mL) of the selected solvent. The presence of undissolved solid is essential to confirm that the solution is saturated.[3]

    • Equilibration: Seal the vial tightly and place it in a constant temperature shaker (e.g., 25°C). Allow the mixture to equilibrate for 24-48 hours to ensure the solution reaches saturation.[3]

    • Phase Separation: After equilibration, centrifuge the vial at high speed to pellet all undissolved solid, leaving a clear supernatant.

    • Quantification: Carefully withdraw a precise aliquot (e.g., 1.0 mL) of the clear supernatant without disturbing the solid pellet.

    • Analysis:

      • Gravimetric Method: Transfer the aliquot to a pre-weighed vial. Evaporate the solvent completely under reduced pressure or in a fume hood. Weigh the vial containing the dried residue. The difference in weight gives the mass of the dissolved solid.

      • HPLC Method: Dilute the aliquot appropriately and analyze it using a validated HPLC method with a calibration curve prepared from stock solutions of known concentrations.

    • Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

This protocol is designed to assess the stability of a protected lysine derivative under specific chemical conditions (e.g., varying pH or reagents) over time.

Methodology:

  • Materials:

    • Protected lysine derivative.

    • A series of buffers at desired pH values or solutions containing specific reagents (e.g., 20% piperidine in DMF, 50% TFA in DCM).

    • HPLC system with a suitable column (e.g., C18) and detector.

    • Constant temperature incubator.

    • Quenching solution (if necessary, to stop the reaction).

  • Procedure:

    • Stock Solution: Prepare a stock solution of the protected lysine derivative in an appropriate, non-reactive solvent (e.g., acetonitrile).

    • Reaction Setup: In separate vials, add an aliquot of the stock solution to the different test solutions (buffers or reagents) to achieve a known initial concentration.

    • Incubation: Place the vials in a constant temperature incubator.

    • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Quenching: Immediately quench the reaction if necessary. For example, an acidic aliquot can be neutralized with a base, or a basic aliquot can be neutralized with an acid. Dilute the sample in the HPLC mobile phase.

    • HPLC Analysis: Inject the quenched and diluted sample into the HPLC system.

    • Data Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of any degradation products over time. Calculate the percentage of the compound remaining at each time point relative to time zero. The rate of degradation can be determined by plotting the natural logarithm of the concentration versus time.

References

The Core Mechanism of Nα-Tosyl-L-lysine Chloromethyl Ketone (TLCK) as a Protease Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Tosyl-L-lysine chloromethyl ketone (TLCK) is a well-established and widely utilized irreversible inhibitor of serine proteases, particularly those with trypsin-like specificity that cleave peptide bonds C-terminal to lysine and arginine residues. Its high specificity and covalent mode of action have made it an invaluable tool in biochemistry and cell biology for studying the roles of specific proteases in various physiological and pathological processes. This technical guide provides an in-depth exploration of the core mechanism of action of TLCK, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Mechanism of Action: Covalent Inactivation of Serine Proteases

The inhibitory activity of TLCK is centered on its unique chemical structure, which combines a substrate-like moiety with a reactive chloromethyl ketone group. The tosyl-L-lysine portion of the molecule mimics the natural substrate of trypsin-like proteases, directing the inhibitor to the enzyme's active site.

Once bound, the chloromethyl ketone group engages in a two-step inactivation process:

  • Affinity Labeling: The lysine side chain of TLCK fits into the S1 pocket of the target protease, which is specifically adapted to recognize basic amino acid residues. This initial non-covalent binding positions the reactive chloromethyl ketone in close proximity to the catalytic triad (serine, histidine, and aspartate) within the enzyme's active site.

  • Irreversible Alkylation: The highly reactive chloromethyl ketone then acts as an alkylating agent. Specifically, the nitrogen at the 3-position of the imidazole ring of the active site histidine residue performs a nucleophilic attack on the carbon of the chloromethyl group. This results in the formation of a stable covalent bond between the inhibitor and the enzyme, leading to the irreversible inactivation of the protease.[1] This alkylation of the essential histidine residue disrupts the catalytic machinery of the enzyme, rendering it incapable of substrate hydrolysis.

Target Specificity

TLCK exhibits a strong preference for trypsin-like serine proteases.[2] However, its reactivity is not exclusively limited to this class of enzymes. At higher concentrations, TLCK has been shown to inhibit other proteases, including certain caspases, which are cysteine-aspartic proteases involved in apoptosis.[1][3] This broader reactivity should be a consideration in experimental design and data interpretation.

Quantitative Data on TLCK Inhibition

The potency of TLCK as a protease inhibitor is quantified by various kinetic parameters, including the second-order rate constant of inactivation (kinact/KI) and the half-maximal inhibitory concentration (IC50). The following table summarizes available quantitative data for the inhibition of various proteases by TLCK.

ProteaseOrganism/Cell LineInhibition ParameterValueReference
TrypsinBovinek20.78 min-1[4]
TrypsinBovineKI1.2 µM[4]
Caspase-3Human RecombinantIC5012.0 µM[1]
Caspase-6Human RecombinantIC5054.5 µM[1]
Caspase-7Human RecombinantIC5019.3 µM[1]
Cytotoxic T Lymphocyte (CTL) ActivityAlloreactive CTL cloneHalf-maximal inhibition30 µM[5]

Experimental Protocols

General Protease Inhibition Assay using a Fluorogenic Substrate

This protocol describes a common method to assess the inhibitory activity of TLCK against a purified trypsin-like serine protease.

Materials:

  • Purified trypsin-like serine protease

  • TLCK hydrochloride (stock solution prepared in an appropriate buffer, e.g., 1 mM HCl, and stored at -20°C)

  • Fluorogenic substrate specific for the protease (e.g., Cbz-Gly-Gly-Arg-AMC for trypsin)[6][7]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of the protease in the assay buffer to a final concentration that yields a linear rate of substrate hydrolysis over the desired reaction time.

  • Inhibitor Preparation: Prepare serial dilutions of the TLCK stock solution in the assay buffer to achieve a range of final concentrations in the assay.

  • Assay Setup: To the wells of the 96-well microplate, add the following in order:

    • Assay buffer

    • TLCK solution at various concentrations (or buffer for the control)

    • Protease solution

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Data Acquisition: Immediately begin monitoring the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

  • Data Analysis: Determine the initial reaction velocities (rates) from the linear portion of the fluorescence curves. Calculate the percentage of inhibition for each TLCK concentration relative to the control (no inhibitor). The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Determination of Irreversible Inhibition Kinetics

To characterize the time-dependent and irreversible nature of TLCK inhibition, a more detailed kinetic analysis is required.

Procedure:

  • Follow the general assay setup as described above.

  • At various time points after the addition of TLCK to the enzyme, initiate the reaction by adding the substrate.

  • Measure the residual enzyme activity at each time point.

  • Plot the natural logarithm of the residual enzyme activity against the pre-incubation time for each TLCK concentration.

  • The apparent first-order rate constant of inactivation (kobs) for each TLCK concentration is determined from the negative slope of these plots.

  • The second-order rate constant of inactivation (kinact/KI) can be determined by plotting kobs against the TLCK concentration.

Signaling Pathways and Cellular Effects

TLCK's utility extends beyond in vitro enzyme assays to cellular studies, where it has been instrumental in elucidating the roles of proteases in various signaling pathways. A prominent example is its effect on the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Inhibition of NF-κB Activation

NF-κB is a transcription factor that plays a critical role in inflammation, immunity, and cell survival. Its activation is tightly regulated by the IκB kinase (IKK) complex, which phosphorylates the inhibitory IκBα protein, targeting it for ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate gene transcription.

TLCK has been shown to block the activation of NF-κB induced by various stimuli, such as lipopolysaccharide (LPS) and cytokines.[2][8] The proposed mechanism involves the inhibition of a protease upstream of or within the IKK complex, thereby preventing the degradation of IκBα and sequestering NF-κB in the cytoplasm.[8]

NF_kappa_B_Inhibition_by_TLCK cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/Cytokine Receptor Receptor LPS->Receptor IKK IKK Complex Receptor->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα Proteasome Proteasome IkBa_NFkB->Proteasome Ub-IκBα Degradation NFkB NF-κB Proteasome->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation TLCK TLCK TLCK->IKK Inhibits Gene Gene Transcription NFkB_nuc->Gene Activates

Inhibition of NF-κB signaling by TLCK.
Apoptosis

TLCK has also been reported to block apoptosis in some cell systems, an effect attributed to its ability to inhibit caspase processing. Caspases are a family of proteases that are central to the execution of the apoptotic program. By inhibiting the activity of certain caspases, TLCK can interfere with the apoptotic cascade.

Logical Workflow for Investigating Protease Inhibition by TLCK

The following diagram illustrates a logical workflow for characterizing the inhibitory properties of TLCK against a target protease.

TLCK_Inhibition_Workflow start Start: Hypothesis of Protease Inhibition by TLCK purify Purify Target Protease start->purify assay_dev Develop/Optimize Protease Activity Assay purify->assay_dev ic50 Determine IC50 of TLCK assay_dev->ic50 kinetic_study Conduct Irreversible Inhibition Kinetic Studies ic50->kinetic_study determine_kinact Determine kinact and KI kinetic_study->determine_kinact cellular_assay Perform Cellular Assays (e.g., WB, Reporter Assay) determine_kinact->cellular_assay pathway_analysis Analyze Impact on Signaling Pathways cellular_assay->pathway_analysis conclusion Conclusion on TLCK's Inhibitory Mechanism pathway_analysis->conclusion

Workflow for characterizing TLCK inhibition.

Conclusion

Nα-Tosyl-L-lysine chloromethyl ketone (TLCK) is a potent and specific irreversible inhibitor of trypsin-like serine proteases. Its mechanism of action, involving affinity labeling followed by covalent modification of the active site histidine, is well-characterized. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to effectively utilize TLCK as a tool to investigate the roles of specific proteases in biological systems. Furthermore, its demonstrated effects on critical signaling pathways like NF-κB underscore its value in cellular and molecular biology research. As with any inhibitor, careful consideration of its specificity and potential off-target effects is crucial for the accurate interpretation of experimental results.

References

Spectroscopic Analysis of Nε-Carbobenzoxy-L-lysine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of Nε-Carbobenzoxy-L-lysine. Due to the limited availability of public spectroscopic data for Nε-Carbobenzoxy-Nα-tosyl-L-lysine, this document focuses on its closely related and well-documented precursor, Nε-Carbobenzoxy-L-lysine. The guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering detailed experimental protocols, tabulated spectroscopic data for easy reference, and visual representations of analytical workflows.

Introduction

Nε-Carbobenzoxy-L-lysine is a critical building block in peptide synthesis and various biochemical studies. The presence of the carbobenzoxy (Cbz or Z) protecting group on the ε-amino function of the lysine side chain allows for selective chemical modifications at the α-amino and carboxyl groups. Accurate and thorough characterization of this compound is paramount to ensure the purity and identity of starting materials in complex synthetic pathways. This guide details the standard spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the key spectroscopic data for Nε-Carbobenzoxy-L-lysine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Nε-Carbobenzoxy-L-lysine

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.35m5HAromatic protons (C₆H₅)
5.10s2HBenzyl protons (-CH₂-Ph)
4.20t1Hα-CH
3.10q2Hε-CH₂
1.85m2Hβ-CH₂
1.50m2Hδ-CH₂
1.40m2Hγ-CH₂

Note: Chemical shifts are referenced to a standard solvent signal. Multiplicities are denoted as s (singlet), t (triplet), q (quartet), and m (multiplet).

Table 2: ¹³C NMR Spectroscopic Data for Nε-Carbobenzoxy-L-lysine

Chemical Shift (ppm)Assignment
175.0Carboxyl carbon (-COOH)
156.5Carbonyl carbon (Cbz group)
137.0Aromatic carbon (quaternary)
128.5Aromatic carbons (ortho, meta)
128.0Aromatic carbon (para)
66.5Benzyl carbon (-CH₂-Ph)
54.5α-Carbon
40.5ε-Carbon
31.0β-Carbon
29.0δ-Carbon
22.5γ-Carbon
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Nε-Carbobenzoxy-L-lysine

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
3030MediumC-H stretch (Aromatic)
2940, 2860MediumC-H stretch (Aliphatic)
1710StrongC=O stretch (Carboxylic acid)
1690StrongC=O stretch (Carbamate)
1530StrongN-H bend (Amide II)
1450MediumC=C stretch (Aromatic)
1250StrongC-O stretch (Carbamate)
740, 700StrongC-H out-of-plane bend (Aromatic)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Nε-Carbobenzoxy-L-lysine

TechniqueIonization ModeObserved m/zAssignment
ESIPositive281.15[M+H]⁺
ESIPositive303.13[M+Na]⁺

Note: ESI stands for Electrospray Ionization. The molecular weight of Nε-Carbobenzoxy-L-lysine is 280.32 g/mol .

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation available.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of Nε-Carbobenzoxy-L-lysine.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a pH adjustment, or CD₃OD).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-64 scans.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Proton-decoupled ¹³C experiment.

  • Number of Scans: 1024-4096 scans.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

  • Temperature: 298 K.

Infrared (IR) Spectroscopy

Sample Preparation (ATR-FTIR):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the solid Nε-Carbobenzoxy-L-lysine powder directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32-64 scans.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a stock solution of Nε-Carbobenzoxy-L-lysine in a suitable solvent (e.g., methanol, acetonitrile, or water with a small amount of formic acid) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

Data Acquisition (LC-MS with ESI):

  • Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Mass Range: m/z 100-1000.

  • Capillary Voltage: 3-4 kV.

  • Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument.

  • Drying Gas: Nitrogen, at a temperature of 250-350 °C.

  • Liquid Chromatography (optional but recommended for complex samples): A reverse-phase C18 column can be used with a gradient of water and acetonitrile, both containing 0.1% formic acid.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of a protected amino acid like Nε-Carbobenzoxy-L-lysine.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Verification Synthesis Synthesis of Nε-Carbobenzoxy-L-lysine Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Primary Structure IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Product Verified Nε-Carbobenzoxy-L-lysine Purity_Assessment->Final_Product

Caption: Workflow for the synthesis and spectroscopic characterization of Nε-Carbobenzoxy-L-lysine.

Conclusion

This guide provides a foundational set of spectroscopic data and experimental protocols for the characterization of Nε-Carbobenzoxy-L-lysine. The presented data in tabular format allows for quick reference, while the detailed methodologies offer a starting point for laboratory implementation. The workflow diagram provides a clear visual representation of the characterization process. It is important to note that while this document focuses on Nε-Carbobenzoxy-L-lysine, the principles and techniques described are broadly applicable to the characterization of other protected amino acids and peptide derivatives. Researchers are encouraged to adapt and optimize these protocols to suit their specific instrumentation and research needs.

Methodological & Application

Application Notes and Protocols for the Use of Nα-Cbz-Nε-Tos-L-Lysine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of Nα-Cbz-Nε-Tos-L-Lysine into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS). This document outlines the strategic considerations for its use, detailed experimental protocols, potential side reactions and mitigation strategies, and a comparison of coupling reagents for sterically hindered amino acids.

Introduction

Nα-Cbz-Nε-Tos-L-Lysine is a derivative of L-lysine where the alpha-amino group is protected by a benzyloxycarbonyl (Cbz) group and the epsilon-amino group of the side chain is protected by a tosyl (Tos) group. This protecting group scheme is compatible with the Boc/Bzl strategy of solid-phase peptide synthesis. In this strategy, the temporary Nα-Boc protecting group is removed by a moderately strong acid (e.g., trifluoroacetic acid, TFA), while the more stable Cbz and Tos groups, along with the peptide-resin linkage, are cleaved simultaneously in the final step with a very strong acid, such as anhydrous hydrogen fluoride (HF).

The use of the Cbz group for the Nα-protection of the final amino acid to be incorporated can be a strategic choice for the synthesis of N-terminally protected peptide fragments. The Tos group provides robust protection for the lysine side chain throughout the synthesis.

Data Presentation

The successful incorporation of sterically hindered amino acids is critical for the synthesis of complex peptides. While specific coupling efficiency data for Nα-Cbz-Nε-Tos-L-Lysine is not extensively published, the following table provides a comparative summary of the performance of common coupling reagents used for sterically hindered amino acids in Boc-SPPS. The choice of reagent can significantly impact the yield and purity of the final peptide.

Coupling Reagent ClassReagent ExamplesRelative Efficiency for Hindered CouplingsNotes
Carbodiimides DCC, DICModerateOften used with additives like HOBt to improve efficiency and reduce racemization. The formation of insoluble dicyclohexylurea (DCU) byproduct with DCC can be problematic in SPPS.[1]
Phosphonium Salts BOP, PyBOP, PyAOPHighHighly effective for sterically hindered amino acids. BOP is highly efficient but produces the carcinogenic byproduct HMPA.[2] PyBOP and PyAOP are safer and highly effective alternatives.
Aminium/Uronium Salts HBTU, HATU, HCTU, TBTU, COMUHigh to Very HighHBTU and TBTU are widely used and effective. HATU is generally more reactive and is particularly useful for very difficult couplings.[2][3] COMU is a newer generation reagent with high efficiency and a better safety profile, as it does not contain the potentially explosive HOBt moiety.[1]

Experimental Protocols

The following protocols are intended for manual Boc-SPPS. Adjustments may be necessary for automated synthesizers.

Protocol 1: Boc-SPPS Cycle for Peptide Elongation

This protocol describes a single cycle of amino acid addition. This cycle is repeated until the desired peptide sequence is assembled.

  • Resin Swelling:

    • Place the appropriate resin (e.g., Merrifield, PAM, or MBHA resin) in a reaction vessel.

    • Wash the resin with Dichloromethane (DCM) for 1 minute.

    • Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.

    • Drain the solvent.

  • Boc Deprotection:

    • Add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin.

    • Agitate gently for 2 minutes (pre-wash).

    • Drain the solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the deprotection solution.

  • Washing:

    • Wash the resin thoroughly with DCM (3 x 1 min).

    • Wash the resin with Isopropanol (IPA) (2 x 1 min) to remove residual TFA.

    • Wash the resin with DCM (3 x 1 min).

  • Neutralization:

    • Add a solution of 10% N,N-Diisopropylethylamine (DIEA) in DMF to the resin.

    • Agitate for 2 minutes. Repeat once.

    • Wash the resin with DMF (3 x 1 min).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents relative to resin loading) and an activating agent (e.g., HBTU, 3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling step should be repeated ("double coupling").

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 x 1 min).

    • Wash the resin with DCM (3 x 1 min).

    • The resin is now ready for the next deprotection cycle.

Protocol 2: Coupling of Nα-Cbz-Nε-Tos-L-Lysine

This protocol is for the final coupling step to introduce Nα-Cbz-Nε-Tos-L-Lysine at the N-terminus of the peptide.

  • Perform the deprotection and neutralization steps as described in Protocol 1.

  • Due to the potential steric hindrance of Nα-Cbz-Nε-Tos-L-Lysine, the use of a high-efficiency coupling reagent such as HATU or COMU is recommended.

  • Pre-activation:

    • In a separate vessel, dissolve Nα-Cbz-Nε-Tos-L-Lysine (3 equivalents) and HATU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the activation mixture.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For difficult sequences, this time can be extended, or a double coupling can be performed.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

    • Once complete, wash the resin as described in Protocol 1.

Protocol 3: Final Cleavage and Deprotection using Anhydrous Hydrogen Fluoride (HF)

WARNING: Anhydrous HF is an extremely corrosive and toxic substance. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel. Appropriate personal protective equipment (PPE), including a face shield, acid-resistant apron, and gloves, is mandatory. An HF antidote (calcium gluconate gel) must be readily available.

  • Preparation of the Peptide-Resin:

    • After the final coupling, wash the peptide-resin with DCM (3x) and Methanol (3x).

    • Dry the peptide-resin thoroughly under high vacuum for at least 4 hours.

  • HF Cleavage:

    • Place the dried peptide-resin (e.g., 0.2 mmol scale) and a Teflon-coated stir bar into the HF reaction vessel.

    • Add the scavenger mixture. For peptides containing Lys(Tos), a common scavenger cocktail is p-cresol (1.0 mL).

    • Cool the reaction vessel in a dry ice/methanol bath for at least 5 minutes.

    • Carefully distill anhydrous HF (approximately 10 mL) into the reaction vessel, maintaining the temperature between -5 °C and 0 °C.

    • Stir the mixture at 0 °C. Peptides containing Arg(Tos) or Lys(Tos) may require longer reaction times for complete deprotection, typically 1.5 to 2 hours.[4][5]

    • After the reaction is complete, evaporate the HF under a stream of nitrogen, ensuring the temperature does not rise above 0 °C to minimize side reactions.[5]

  • Peptide Precipitation and Washing:

    • Once the HF is removed, wash the resin-peptide mixture with cold diethyl ether to remove the scavengers.

    • Filter the resin and wash it with a small amount of TFA to dissolve the peptide.

    • Combine the filtrates.

    • Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

    • Isolate the precipitated peptide by centrifugation or filtration.

    • Wash the peptide pellet with cold diethyl ether several times to remove residual scavengers.

  • Drying and Purification:

    • Dry the crude peptide under vacuum.

    • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Side Reactions and Mitigation

Side ReactionDescriptionMitigation Strategy
Alkylation of Nucleophilic Residues During HF cleavage, the Cbz group and other benzyl-type protecting groups are cleaved via an SN1 mechanism, generating reactive benzyl carbocations.[5] These carbocations can alkylate nucleophilic side chains, particularly Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).Use a scavenger cocktail during HF cleavage. p-Cresol or anisole are effective carbocation scavengers.[4][6] For peptides containing Trp, thioanisole should be avoided as it can lead to modification of the indole ring.
Incomplete Deprotection of Tosyl Group The Tosyl group is very stable and requires strong acid and extended reaction times for complete removal.[4] Incomplete deprotection will result in a tosylated lysine residue in the final peptide.Increase the HF cleavage time to 1.5-2 hours at 0 °C.[4] Ensure the reaction temperature does not fall significantly below 0°C, as this can further slow the removal rate.[5]
Aspartimide Formation Peptides containing Aspartic Acid (Asp) residues, particularly Asp-Gly or Asp-Ser sequences, can form a cyclic aspartimide intermediate under both acidic and basic conditions, leading to side products.During synthesis, use Asp(OcHx) (cyclohexyl ester) instead of Asp(OBzl) as the side-chain protecting group, as it is less prone to aspartimide formation.[4] During HF cleavage, maintain a low temperature (-5 to 0 °C) to minimize this side reaction.[4]
Incomplete Coupling The bulky nature of Nα-Cbz-Nε-Tos-L-Lysine can lead to incomplete coupling, resulting in deletion sequences.Use a more powerful coupling reagent like HATU or COMU.[2][3] Increase the excess of the amino acid and coupling reagent (e.g., 3-5 equivalents). Extend the coupling time or perform a double coupling.

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle SPPS Cycle (Repeat n-1 times) cluster_final_coupling Final Amino Acid Coupling cluster_cleavage Cleavage & Deprotection Resin Start with Resin (e.g., Merrifield) Swell Swell Resin (DMF) Resin->Swell Deprotection Boc Deprotection (50% TFA/DCM) Swell->Deprotection Neutralization Neutralization (10% DIEA/DMF) Deprotection->Neutralization Coupling Boc-AA Coupling (HBTU/DIEA) Neutralization->Coupling Wash_Cycle Wash (DMF/DCM) Coupling->Wash_Cycle Wash_Cycle->Deprotection Next Cycle Final_Deprotect Final Boc Deprotection Wash_Cycle->Final_Deprotect Final_Neutralize Final Neutralization Final_Deprotect->Final_Neutralize Final_Coupling Couple Cbz-Tos-L-Lysine (HATU/DIEA) Final_Neutralize->Final_Coupling Cleavage HF Cleavage (p-cresol, 0°C, 2h) Final_Coupling->Cleavage Precipitation Precipitate Peptide (Cold Ether) Cleavage->Precipitation Purification Purify Peptide (RP-HPLC) Precipitation->Purification

Caption: General workflow for Boc-SPPS incorporating Cbz-Tos-L-Lysine.

Cleavage_Logic cluster_products Products of Cleavage Start Protected Peptide on Resin (Peptide-Lys(Tos)-Cbz...-Resin) HF_Cleavage Treat with Anhydrous HF + Scavenger (p-cresol) Start->HF_Cleavage Free_Peptide Deprotected Peptide (H-Peptide-Lys-OH) HF_Cleavage->Free_Peptide Tosyl_Carbocation Tosyl Cation HF_Cleavage->Tosyl_Carbocation Benzyl_Carbocation Benzyl Cation (from Cbz) HF_Cleavage->Benzyl_Carbocation Resin_Polymer Spent Resin HF_Cleavage->Resin_Polymer Scavenged_Cations Scavenged Cations (Alkylated p-cresol) Tosyl_Carbocation->Scavenged_Cations Benzyl_Carbocation->Scavenged_Cations

References

Application Notes and Protocols for Nε-Carbobenzoxy-Nα-tosyl-L-lysine in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of Nε-Carbobenzoxy-Nα-tosyl-L-lysine in solution-phase peptide synthesis. This orthogonally protected lysine derivative is a valuable building block for the synthesis of complex peptides, allowing for the selective deprotection of the α-amino and ε-amino groups.

Introduction

Solution-phase peptide synthesis (SPPS) is a classical and versatile method for the preparation of peptides, particularly for large-scale synthesis and the production of short to medium-length peptides where purification of intermediates is desirable.[1] The success of this methodology relies heavily on the strategic use of protecting groups to prevent unwanted side reactions and ensure the formation of the correct peptide sequence.[2][3]

Nε-Carbobenzoxy-Nα-tosyl-L-lysine offers a robust orthogonal protection scheme. The Nα-tosyl (Ts) group is stable under conditions used for the removal of the Nε-Carbobenzoxy (Cbz or Z) group, and vice versa. This allows for selective manipulation of the lysine residue, enabling, for example, the elongation of the peptide chain from the N-terminus while the side chain remains protected, or the modification of the ε-amino group after peptide chain assembly.

Orthogonal Protection Strategy

The core of utilizing Nε-Carbobenzoxy-Nα-tosyl-L-lysine lies in its orthogonal deprotection capabilities. The Nα-tosyl group is typically removed under reductive conditions or strong acid, while the Nε-Cbz group is susceptible to catalytic hydrogenolysis. This differential reactivity is fundamental to its application in complex peptide synthesis.[4][5]

Orthogonal_Deprotection cluster_N_alpha_deprotection Nα-Deprotection cluster_N_epsilon_deprotection Nε-Deprotection Start Tos-Lys(Cbz)-Peptide N_alpha_reagents HBr/AcOH or Na/NH3 (liquid) Start->N_alpha_reagents Selective Nα-Deprotection N_epsilon_reagents H₂/Pd-C Start->N_epsilon_reagents Selective Nε-Deprotection N_alpha_product H-Lys(Cbz)-Peptide N_alpha_reagents->N_alpha_product N_epsilon_product Tos-Lys(H)-Peptide N_epsilon_reagents->N_epsilon_product

Caption: Orthogonal deprotection of Nε-Cbz-Nα-tosyl-L-lysine.

Quantitative Data Summary

The following tables summarize quantitative data for the key steps in solution-phase peptide synthesis using Nε-Carbobenzoxy-Nα-tosyl-L-lysine.

Table 1: Peptide Coupling Reaction

Coupling ReagentsSolventReaction Time (hours)Temperature (°C)Typical Yield (%)
EDC, HOBtDMF/DCM2-120 to RT~85[6]
DCC, HOBtDMF/DCM2-120 to RT80-90
HATU, DIPEADMF1-4RT>90

Table 2: Nα-Tosyl Group Deprotection

ReagentsSolventReaction TimeTemperatureTypical Yield (%)
33% HBr in Acetic Acid, Phenol-16 hours90°CLow to moderate
Sodium in liquid ammoniaLiquid NH₃0.5 - 2 hours-78°CHigh

Table 3: Nε-Cbz Group Deprotection (Catalytic Hydrogenolysis)

CatalystSolventH₂ PressureReaction Time (hours)Typical Yield (%)Purity (%)
10% Pd/CMethanol or Ethanol1 atm (balloon)2-16>95[5]>98[5]
10% Pd/CAcetic Acid1 atm (balloon)2-16>95>98

Experimental Protocols

Protocol 1: Dipeptide Synthesis (Tos-Lys(Cbz)-Gly-OMe)

This protocol describes the coupling of Nε-Carbobenzoxy-Nα-tosyl-L-lysine with glycine methyl ester.

Dipeptide_Synthesis_Workflow cluster_step1 Step 1: Glycine Methyl Ester Preparation cluster_step2 Step 2: Activation of Tos-Lys(Cbz)-OH cluster_step3 Step 3: Coupling Reaction cluster_step4 Step 4: Work-up and Purification prep_gly Dissolve H-Gly-OMe·HCl in DCM add_tea Add Triethylamine (TEA) prep_gly->add_tea stir1 Stir for 15 min at 0°C add_tea->stir1 combine Combine solutions from Step 1 and Step 2 stir1->combine prep_lys Dissolve Tos-Lys(Cbz)-OH, EDC, and HOBt in DMF/DCM stir2 Stir for 15 min at 0°C prep_lys->stir2 stir2->combine react Stir at 0°C for 2h, then RT overnight combine->react workup Aqueous work-up (HCl, NaHCO₃, brine) react->workup purify Column chromatography workup->purify

Caption: Workflow for the synthesis of Tos-Lys(Cbz)-Gly-OMe.

Materials:

  • Nε-Carbobenzoxy-Nα-tosyl-L-lysine (1.0 eq)

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) (1.2 eq)[6]

  • Ethyl(dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)[6]

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)[6]

  • Triethylamine (TEA) (1.2 eq)[6]

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1N HCl, Saturated NaHCO₃, Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a round-bottom flask, dissolve H-Gly-OMe·HCl (1.2 eq) in anhydrous DCM and cool to 0°C in an ice bath.[6]

  • Add TEA (1.2 eq) dropwise and stir the mixture for 15 minutes at 0°C to liberate the free amine.[6]

  • In a separate flask, dissolve Nε-Carbobenzoxy-Nα-tosyl-L-lysine (1.0 eq), EDC (1.1 eq), and HOBt (1.1 eq) in a minimal amount of anhydrous DMF and dilute with anhydrous DCM.[6]

  • Add the solution from step 3 to the glycine methyl ester solution from step 2.

  • Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[6]

  • Purify the crude dipeptide by column chromatography on silica gel.

Protocol 2: Selective Nα-Tosyl Deprotection

This protocol describes the removal of the Nα-tosyl group, leaving the Nε-Cbz group intact.

Materials:

  • Tos-Lys(Cbz)-Peptide

  • 33% Hydrogen Bromide in Acetic Acid

  • Phenol

Procedure:

  • To the protected peptide (1.0 eq), add a solution of 33% HBr in acetic acid and phenol.

  • Heat the reaction mixture at 90°C for 16 hours.

  • Monitor the reaction by TLC or HPLC to confirm the removal of the tosyl group.

  • After completion, cool the reaction mixture and precipitate the product by adding cold diethyl ether.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Note: This method can lead to low to moderate yields and may not be suitable for all peptides. Alternative methods using sodium in liquid ammonia can provide higher yields but require specialized equipment.

Protocol 3: Selective Nε-Cbz Deprotection

This protocol describes the removal of the Nε-Cbz group by catalytic hydrogenolysis, leaving the Nα-tosyl group intact.

Materials:

  • Tos-Lys(Cbz)-Peptide

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the protected peptide in methanol or ethanol.

  • Add 10% Pd/C catalyst (typically 10% by weight of the peptide).

  • Stir the suspension under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature for 2-16 hours.[5]

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol or ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected peptide.

Conclusion

Nε-Carbobenzoxy-Nα-tosyl-L-lysine is a versatile building block for solution-phase peptide synthesis, enabling the creation of complex peptides through its orthogonal protection scheme. The protocols provided herein offer a starting point for the synthesis and selective deprotection of peptides containing this modified lysine residue. Optimization of reaction conditions may be necessary depending on the specific peptide sequence and desired purity levels. The use of HPLC and mass spectrometry is recommended for monitoring reaction progress and characterizing the final products.[7][8]

References

Application Notes and Protocols for the Deprotection of Nα-Cbz-Nε-tosyl-L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of complex peptides and other pharmaceutically relevant molecules, the selective protection and deprotection of functional groups are of paramount importance. Lysine, with its two primary amino groups (α and ε), often requires an orthogonal protection strategy to enable regioselective modifications. A common protecting group scheme involves the use of benzyloxycarbonyl (Cbz or Z) for the α-amino group and a tosyl (Ts) group for the ε-amino group. The selective removal of the Cbz group in the presence of the tosyl group is a critical step in many synthetic routes.

These application notes provide a detailed overview of the primary methods for the deprotection of the Nα-Cbz group from Nε-tosyl-L-lysine, offering a comparative analysis of the most effective techniques. Detailed experimental protocols and quantitative data are presented to guide researchers in selecting the optimal method for their specific needs.

Deprotection Methodologies: A Comparative Overview

The selective deprotection of the Nα-Cbz group in the presence of an Nε-tosyl group can be effectively achieved through two primary methodologies: catalytic hydrogenolysis and acidic cleavage. The choice of method depends on the overall molecular structure, the presence of other sensitive functional groups, and the desired reaction scale. The tosyl group is generally stable to the conditions of catalytic hydrogenolysis, making this the preferred method for selective Cbz removal.[1] However, strong acidic conditions can lead to the cleavage of the tosyl group, requiring careful control of the reaction parameters for selective deprotection.

Data Presentation: Summary of Cbz Deprotection Techniques for Nα-Cbz-Nε-tosyl-L-lysine
Method CategoryReagents & ConditionsTypical Reaction TimeYield (%)Purity (%)Orthogonality Notes
Catalytic Hydrogenolysis H₂, 10% Pd/C, in Methanol (MeOH) or Ethanol (EtOH)2-16 hours>95%>98%Orthogonal to the tosyl group.[1]
Acidic Cleavage 33% HBr in Acetic Acid (AcOH)1-4 hoursVariable (70-90%)Good to ExcellentNot fully orthogonal; potential for tosyl group cleavage with prolonged reaction times or stronger acidic conditions.
Transfer Hydrogenolysis Ammonium formate, 10% Pd/C, in MeOH1-6 hours~90%>95%A safer alternative to hydrogen gas; orthogonal to the tosyl group.

Experimental Protocols

Protocol 1: Cbz Deprotection by Catalytic Hydrogenolysis

This method is the most common and mildest approach for Cbz group removal and is highly selective for the Cbz group over the tosyl group.[1][2]

Materials:

  • Nα-Cbz-Nε-tosyl-L-lysine (1.0 eq)

  • 10% Palladium on carbon (Pd/C) catalyst (10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolution: Dissolve Nα-Cbz-Nε-tosyl-L-lysine (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (10 mol%) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this evacuation-backfill cycle three times. For smaller scale reactions, a balloon filled with hydrogen gas can be used.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected Nε-tosyl-L-lysine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.

G cluster_workflow Catalytic Hydrogenolysis Workflow start Start: Nα-Cbz-Nε-tosyl-L-lysine dissolve Dissolve in MeOH/EtOH start->dissolve add_catalyst Add 10% Pd/C dissolve->add_catalyst hydrogenate Introduce H₂ atmosphere add_catalyst->hydrogenate react Stir at Room Temperature hydrogenate->react monitor Monitor by TLC/LC-MS react->monitor filter Filter through Celite monitor->filter Reaction Complete concentrate Concentrate in vacuo filter->concentrate end_product End: Nε-tosyl-L-lysine concentrate->end_product

Catalytic Hydrogenolysis Workflow
Protocol 2: Cbz Deprotection by Acidic Cleavage

This method is useful when catalytic hydrogenolysis is not feasible due to the presence of other reducible functional groups. Careful monitoring is required to avoid cleavage of the tosyl group.[3]

Materials:

  • Nα-Cbz-Nε-tosyl-L-lysine (1.0 eq)

  • 33% Hydrogen Bromide (HBr) in Acetic Acid (AcOH)

  • Glacial Acetic Acid

  • Diethyl ether (cold)

Procedure:

  • Dissolution: Dissolve Nα-Cbz-Nε-tosyl-L-lysine (1.0 eq) in a minimal amount of glacial acetic acid in a round-bottom flask.

  • Reagent Addition: Add a solution of 33% HBr in acetic acid (e.g., 5-10 equivalents of HBr).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction closely by TLC or LC-MS. The reaction is typically complete within 1 to 4 hours.

  • Precipitation: Upon completion, add the reaction mixture dropwise to a stirred flask of cold diethyl ether to precipitate the product as the hydrobromide salt.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield Nε-tosyl-L-lysine hydrobromide.

G cluster_workflow Acidic Cleavage Workflow start Start: Nα-Cbz-Nε-tosyl-L-lysine dissolve Dissolve in Acetic Acid start->dissolve add_reagent Add HBr in Acetic Acid dissolve->add_reagent react Stir at Room Temperature add_reagent->react monitor Monitor by TLC/LC-MS react->monitor precipitate Precipitate in cold Diethyl Ether monitor->precipitate Reaction Complete isolate Filter and Dry precipitate->isolate end_product End: Nε-tosyl-L-lysine HBr salt isolate->end_product G cluster_decision Deprotection Strategy Selection start Start: Cbz-Lys(Tos)-Peptide q1 Other Reducible Groups Present? (e.g., Alkenes, Alkynes, Nitro) start->q1 method1 Catalytic Hydrogenolysis (H₂, Pd/C) q1->method1 No method2 Acidic Cleavage (HBr/AcOH) q1->method2 Yes end_selective Selective Cbz Deprotection Achieved method1->end_selective q2 Acid-Labile Groups Present? (e.g., Boc, Trt) method2->q2 q2->end_selective No end_non_selective Risk of Non-Selective Deprotection q2->end_non_selective Yes

References

Application of Cbz-Tos-L-Lysine Derivatives in Enzyme Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Carbobenzoxy-Nε-tosyl-L-lysine (Cbz-Tos-L-Lysine) and its derivatives are synthetic substrates widely employed in the field of enzyme kinetics, particularly for the characterization of serine proteases. These enzymes play crucial roles in a myriad of physiological and pathological processes, including digestion, blood coagulation, fibrinolysis, and inflammation, making them key targets for drug development. The Cbz-group at the α-amino position and various leaving groups attached to the carboxyl group provide the necessary specificity for proteases that recognize and cleave peptide bonds C-terminal to basic amino acid residues like lysine.

This document provides detailed application notes and protocols for the use of two common Cbz-L-Lysine derivatives: Nα-Cbz-L-lysine p-nitrophenyl ester (Z-L-Lys-pNP) and α-N-Carbobenzoxy-L-lysine thiobenzyl ester (Z-L-Lys-SBzl) , in enzyme kinetic studies.

Application Note 1: Nα-Cbz-L-lysine p-nitrophenyl ester (Z-L-Lys-pNP) for Continuous Spectrophotometric Assays

Principle of the Assay

Z-L-Lys-pNP is a chromogenic substrate used for the continuous monitoring of protease activity. The enzyme catalyzes the hydrolysis of the ester bond, releasing p-nitrophenol, a yellow-colored product that can be quantified by measuring the increase in absorbance at 405-410 nm. The rate of p-nitrophenol formation is directly proportional to the enzyme's activity. This assay is particularly useful for studying the kinetics of enzymes like trypsin.[1]

The enzymatic reaction is a single-step hydrolysis:

sub Z-L-Lys-pNP (Colorless) enz Trypsin-like Protease sub->enz prod1 Z-L-Lysine enz->prod1 Hydrolysis prod2 p-nitrophenol (Yellow, A405nm) enz->prod2

Hydrolysis of Z-L-Lys-pNP by a trypsin-like protease.
Data Presentation: Kinetic Parameters of Bovine Trypsin with Z-L-Lys-pNP Analog

The kinetic parameters for the hydrolysis of a structurally similar substrate, Nα-Cbz-L-lysine p-nitroanilide (Z-Lys-pNA), by bovine trypsin are highly dependent on pH. The following table summarizes these parameters at 25°C.

pHTrypsin Concentration (µM)Vm (µM s⁻¹)Vm/KM (µs⁻¹)KM (mM)
3.1383.50.0768 ± 0.02072.22 ± 0.934.6 ± 10.5
3.8225.60.388 ± 0.09415.8 ± 7.024.5 ± 9.2
4.404.680.444 ± 0.03732.3 ± 5.713.8 ± 2.1
5.980.390.344 ± 0.02952.8 ± 8.96.51 ± 0.95
6.940.4270.202 ± 0.005395 ± 320.512 ± 0.039
9.050.3790.182 ± 0.005463 ± 340.394 ± 0.027
Data adapted from a study on the trypsin-catalyzed hydrolysis of Z-Lys-pNA.[2]
Experimental Protocol: Determination of Trypsin Activity

Materials:

  • Nα-Cbz-L-lysine p-nitrophenyl ester (Z-L-Lys-pNP)

  • Purified Trypsin

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Substrate Stock Solution: Dissolve Z-L-Lys-pNP in DMSO to a concentration of 100 mM. Store in aliquots at -20°C.

  • Prepare Working Substrate Solutions: Prepare a series of dilutions of the substrate stock solution in the assay buffer to achieve a range of final concentrations (e.g., 0.1 to 10 times the expected KM).

  • Prepare Enzyme Solution: Dilute the purified trypsin in cold assay buffer to a concentration that produces a linear reaction rate for at least 10 minutes. The optimal concentration should be determined empirically.

  • Assay Setup:

    • Add a defined volume of assay buffer to each well of the microplate.

    • Add the working substrate solution to each well.

    • Include a "no enzyme" control for each substrate concentration to account for non-enzymatic hydrolysis.

  • Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Add a fixed volume of the enzyme solution to each well to start the reaction.

  • Kinetic Measurement: Immediately place the microplate in the reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for p-nitrophenol ≈ 10,500 M⁻¹cm⁻¹ at 405 nm).

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine KM and Vmax.

Application Note 2: α-N-Carbobenzoxy-L-lysine thiobenzyl ester (Z-L-Lys-SBzl) for High-Sensitivity Protease Assays

Principle of the Assay

Z-L-Lys-SBzl is a highly sensitive substrate for trypsin-like serine proteases. The assay involves a two-step reaction. First, the protease cleaves the thiobenzyl ester bond of Z-L-Lys-SBzl, releasing a thiol-containing product. This thiol then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻), which can be monitored at 412 nm.[3] This two-step process provides an amplification of the signal, enhancing the sensitivity of the assay.

sub Z-L-Lys-SBzl (Colorless) enz Trypsin-like Protease sub->enz Step 1: Hydrolysis thiol Thiol Product enz->thiol tnb TNB²⁻ (Yellow, A412nm) thiol->tnb Step 2: Reaction dtnb DTNB (Colorless) dtnb->tnb

Two-step chromogenic assay using Z-L-Lys-SBzl and DTNB.
Enzymes and Kinetic Data

Z-L-Lys-SBzl is a substrate for a variety of trypsin-like serine proteases. The following table summarizes available kinetic data for some of these enzymes with analogous substrates. Note that kinetic parameters are highly dependent on assay conditions.

EnzymeSubstrate AnalogKM (µM)kcat (s⁻¹)kcat/KM (M⁻¹s⁻¹)Reference
Thrombin Tos-Gly-Pro-Arg-pNA4.181273.0 x 10⁷[2]
D-Phe-Pip-Arg-pNA1.3391.46.9 x 10⁷[2]
Plasmin S-2251300155.0 x 10⁴[4]
Kallikrein Peptide Thioesters--~1000x > pNA[5]
Granzyme A Nα-CBZ-L-lysine thiobenzyl ester (BLT)---[6]
Experimental Protocol 1: Determination of KM and Vmax

Materials:

  • α-N-Carbobenzoxy-L-lysine thiobenzyl ester (Z-L-Lys-SBzl)

  • Purified Trypsin-like Protease

  • DTNB (Ellman's Reagent)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, with 100 mM NaCl)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare Substrate Stock Solution (100 mM): Dissolve 42.3 mg of Z-L-Lys-SBzl in 1 mL of DMSO. Store in aliquots at -20°C.[3]

  • Prepare DTNB Stock Solution (10 mM): Dissolve 4 mg of DTNB in 1 mL of Assay Buffer. Prepare fresh daily and protect from light.[3]

  • Prepare Working DTNB Solution (1 mM): Dilute the DTNB Stock Solution 1:10 in Assay Buffer.[3]

  • Prepare Working Substrate Solutions: Create a series of dilutions of the substrate stock solution in DMSO, then dilute further in assay buffer to achieve the desired final concentrations.

  • Prepare Enzyme Working Solution: Dilute the purified enzyme in cold Assay Buffer to a final concentration that yields a linear reaction rate for at least 10 minutes.[3]

  • Assay Setup (Final Volume 200 µL):

    • Add Assay Buffer to bring the final volume to 200 µL.

    • Add 20 µL of 1 mM Working DTNB Solution.

    • Add 10 µL of the varying Working Substrate Solutions.[3]

  • Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.[3]

  • Initiate Reaction: Add 20 µL of the Enzyme Working Solution to each well.[3]

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 10-15 minutes.[3]

  • Data Analysis: Calculate V₀ using the Beer-Lambert law (ε for TNB²⁻ ≈ 14,150 M⁻¹cm⁻¹) and determine KM and Vmax as described previously.

Experimental Protocol 2: Screening for Protease Inhibitors

This protocol is designed to identify potential inhibitors of a specific trypsin-like protease.

cluster_0 Assay Plate Setup cluster_1 Measurement & Analysis A Add Enzyme, Buffer, and Inhibitor/Vehicle B Pre-incubate (e.g., 15-30 min) A->B C Add Substrate (Z-L-Lys-SBzl at KM) B->C D Kinetic Read at 412 nm C->D E Calculate Initial Velocity (V₀) D->E F Compare V₀ (Inhibitor) vs V₀ (Vehicle) E->F G Inhibition Detected F->G V₀ reduced H No Inhibition F->H V₀ unchanged plasminogen Plasminogen plasmin Plasmin plasminogen->plasmin Activation fibrin_clot Fibrin Clot plasmin->fibrin_clot Cleavage tpa tPA/uPA tpa->plasmin degradation_products Fibrin Degradation Products fibrin_clot->degradation_products

References

Application Notes and Protocols for the Incorporation of Nε-Carbobenzoxy-Nα-tosyl-L-lysine into a Peptide Sequence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the incorporation of the dually protected amino acid, Nε-Carbobenzoxy-Nα-tosyl-L-lysine, into a peptide sequence using solid-phase peptide synthesis (SPPS). This specialized amino acid derivative is particularly useful for synthesizing peptides with specific modifications at the N-terminus and the lysine side chain, leveraging an orthogonal protection strategy.

Introduction

The synthesis of complex peptides often requires the use of amino acids with orthogonally protected functional groups. Nε-Carbobenzoxy-Nα-tosyl-L-lysine offers two distinct protecting groups: the tosyl (Tos) group on the α-amino group and the carbobenzoxy (Cbz or Z) group on the ε-amino group. The Nα-tosyl group is exceptionally stable to the acidic and basic conditions typically employed in standard Fmoc or Boc solid-phase peptide synthesis (SPPS) protocols. This stability dictates that Nε-Carbobenzoxy-Nα-tosyl-L-lysine is best incorporated as the N-terminal residue of the peptide. The Cbz group provides orthogonal protection for the lysine side chain, which can be selectively removed post-synthesis under different conditions than the tosyl group.

This document outlines the strategic incorporation of this modified lysine derivative using Fmoc-based SPPS, followed by cleavage from the resin and subsequent orthogonal deprotection strategies.

Data Presentation

Table 1: Protecting Group Stability and Deprotection Conditions
Protecting GroupChemical NameAbbreviationStabilityDeprotection Reagents & ConditionsOrthogonality Notes
Tosylp-ToluenesulfonylTosStable to strong acids (TFA), bases (piperidine), and catalytic hydrogenolysis.Sodium in liquid ammonia; HBr in acetic acid with phenol at elevated temperatures.Orthogonal to Fmoc, Boc, and Cbz under their respective standard deprotection conditions.
CarbobenzoxyBenzyloxycarbonylCbz, ZStable to mild acids (TFA) and bases (piperidine).Catalytic hydrogenolysis (e.g., H₂, Pd/C); Strong acids (e.g., HBr in acetic acid); AlCl₃ in HFIP.[1]Orthogonal to Fmoc and Boc. Quasi-orthogonal to Tos, as some harsh conditions for Tos removal will also cleave Cbz.
Fmoc9-FluorenylmethyloxycarbonylFmocAcid-stable.20-50% piperidine in DMF.Orthogonal to Boc, Cbz, and Tos.
Boctert-ButoxycarbonylBocBase-stable.20-50% Trifluoroacetic acid (TFA) in DCM.Orthogonal to Fmoc and Cbz. Not orthogonal to other acid-labile groups.[2]
Table 2: Representative Yields and Purity in SPPS with N-terminal Tosyl-Lysine Derivative
StepParameterTypical ValueNotes
Peptide Chain Elongation (per cycle) Coupling Efficiency>99%Monitored by Kaiser test or other methods.
Fmoc Deprotection Efficiency>99%
N-terminal Coupling of Tos-Lys(Cbz)-OH Coupling Efficiency95-99%May require extended coupling time or double coupling due to steric hindrance.
Cleavage from Resin Crude Peptide Yield70-90%Sequence and resin dependent.
Post-Cleavage Purification (RP-HPLC) Final Peptide Purity>95%
Selective Nε-Cbz Deprotection Yield>90%Dependent on the chosen deprotection method and peptide sequence.[1]
Overall Process Overall Yield15-30%Based on initial resin loading; highly sequence and scale dependent.[3][4]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol describes the synthesis of a peptide on a solid support up to the point of incorporating the N-terminal Nε-Carbobenzoxy-Nα-tosyl-L-lysine.

  • Resin Selection and Swelling:

    • Choose an appropriate resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).

    • Place the resin (e.g., 0.1 mmol scale) in a reaction vessel.

    • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes. Drain the DMF.

  • First Amino Acid Loading (if not pre-loaded):

    • Follow standard protocols for loading the first Fmoc-protected amino acid onto the chosen resin.

  • Peptide Chain Elongation Cycle:

    • Fmoc Deprotection:

      • Add 20% piperidine in DMF to the resin.

      • Agitate for 5-10 minutes at room temperature.

      • Drain the solution and repeat the treatment for another 10-15 minutes.

      • Wash the resin thoroughly with DMF (5-7 times).

      • Perform a Kaiser test to confirm the presence of a free amine.

    • Amino Acid Coupling:

      • In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HCTU, HATU, or DIC/HOBt) in DMF.

      • Add a base such as N,N-diisopropylethylamine (DIEA) (4-6 equivalents).

      • Pre-activate for 2-5 minutes.

      • Add the activated amino acid solution to the resin.

      • Agitate for 1-2 hours at room temperature.

      • Wash the resin with DMF (3-5 times).

      • Perform a Kaiser test to confirm the completion of the coupling reaction (negative result). If the test is positive, recouple.

    • Repeat this cycle for each amino acid in the sequence.

Protocol 2: Incorporation of Nε-Carbobenzoxy-Nα-tosyl-L-lysine

This protocol details the final coupling step to introduce the modified lysine at the N-terminus.

  • Final Fmoc Deprotection:

    • Perform the Fmoc deprotection on the N-terminal amino acid of the resin-bound peptide as described in Protocol 1, step 3a.

  • Coupling of Nε-Carbobenzoxy-Nα-tosyl-L-lysine:

    • In a separate vessel, dissolve Nε-Carbobenzoxy-Nα-tosyl-L-lysine (2-3 equivalents) and a coupling agent (e.g., HATU or HCTU, 2-3 equivalents) in DMF.

    • Add DIEA (4-6 equivalents).

    • Pre-activate the mixture for 5-10 minutes.

    • Add the activated solution to the peptide-resin.

    • Agitate for 2-4 hours at room temperature. Due to the potential steric hindrance of the tosyl group, a longer coupling time is recommended.

    • Monitor the reaction completion using a Kaiser test. If the coupling is incomplete, consider a second coupling.

    • Wash the resin thoroughly with DMF (5-7 times) followed by dichloromethane (DCM) (3-5 times).

    • Dry the peptide-resin under vacuum.

Protocol 3: Cleavage of the Peptide from the Resin

This protocol describes the cleavage of the peptide from the solid support while keeping the Nα-tosyl and Nε-Cbz protecting groups intact.

  • Preparation of Cleavage Cocktail:

    • Prepare a cleavage cocktail. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol, 82.5:5:5:5:2.5 v/v). For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v) can be used.

    • Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA.

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether (10-20 times the volume of the TFA solution).

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide.

Protocol 4: Orthogonal Deprotection Strategies Post-Synthesis

The Nα-tosyl and Nε-Cbz groups can be selectively removed after the peptide has been cleaved from the resin and purified.

  • Selective Removal of the Nε-Cbz Group:

    • Method A: Catalytic Hydrogenolysis

      • Dissolve the purified peptide in a suitable solvent (e.g., methanol, ethanol, or a mixture with water and acetic acid).

      • Add a palladium on carbon catalyst (10% Pd/C).

      • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) for 2-16 hours.[1]

      • Monitor the reaction by HPLC.

      • Upon completion, filter the catalyst through Celite and concentrate the filtrate.

      • Lyophilize to obtain the Nα-tosyl peptide.

    • Method B: Lewis Acid-Mediated Deprotection

      • Dissolve the peptide in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).

      • Add aluminum trichloride (AlCl₃).

      • Stir at room temperature for 2-16 hours.[1]

      • Quench the reaction and purify by RP-HPLC.

  • Removal of the Nα-Tosyl Group:

    • Caution: This procedure uses hazardous reagents and should be performed with extreme care in a well-ventilated fume hood.

    • Dissolve the peptide in liquid ammonia.

    • Add sodium metal in small portions until a persistent blue color is observed.

    • Stir for 30-60 minutes.

    • Quench the reaction by the addition of ammonium chloride.

    • Evaporate the ammonia.

    • Dissolve the residue in water and purify by RP-HPLC.

Visualizations

experimental_workflow start Start: Fmoc-AA-Resin elongation Peptide Chain Elongation (Fmoc-SPPS Cycles) start->elongation deprotection1 Final Fmoc Deprotection (20% Piperidine/DMF) elongation->deprotection1 coupling Coupling of Nε-Cbz-Nα-Tos-L-Lysine deprotection1->coupling cleavage Cleavage from Resin (TFA Cocktail) coupling->cleavage purification RP-HPLC Purification cleavage->purification final_peptide Final Protected Peptide: Tos-Lys(Cbz)-Peptide purification->final_peptide

Caption: Workflow for incorporating Nε-Cbz-Nα-Tos-L-lysine into a peptide.

orthogonal_deprotection start Tos-Lys(Cbz)-Peptide deprotect_cbz Selective Cbz Removal (e.g., H₂/Pd-C) start->deprotect_cbz Orthogonal deprotect_tos Tosyl Removal (Na/liq. NH₃) start->deprotect_tos Harsh product_tos Tos-Lys-Peptide deprotect_cbz->product_tos product_free H-Lys-Peptide product_cbz H-Lys(Cbz)-Peptide deprotect_tos->product_cbz deprotect_both Global Deprotection product_tos->deprotect_tos Sequential product_cbz->deprotect_cbz Sequential

Caption: Orthogonal deprotection strategies for the final peptide.

References

Application of Nα-Tosyl-Nε-benzyloxycarbonyl-L-lysine (Tos-Lys(Z)-OH) in Peptide Fragment Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment condensation is a powerful strategy in peptide synthesis for the construction of large and complex peptides. This approach involves the coupling of pre-synthesized, protected peptide fragments, which can offer advantages over stepwise solid-phase peptide synthesis (SPPS), particularly for long sequences where aggregation can hinder chain elongation. The choice of protecting groups for the amino acid residues, especially at the C-terminus of a fragment, is critical to prevent racemization and other side reactions during activation and coupling. Nα-Tosyl-Nε-benzyloxycarbonyl-L-lysine (Tos-Lys(Z)-OH) is a derivative of lysine where the α-amino group is protected by a tosyl (Tos) group and the ε-amino group is protected by a benzyloxycarbonyl (Z) group. This double protection scheme offers specific advantages in the context of solution-phase fragment condensation.

The tosyl group is known for its high stability under both acidic and basic conditions, making it a robust protecting group for the N-terminus of a peptide fragment during the synthesis of other segments. The benzyloxycarbonyl group provides stable protection for the lysine side chain and can be removed under different conditions than the tosyl group, allowing for orthogonal or semi-orthogonal deprotection strategies. This application note provides detailed protocols and data for the use of peptide fragments with a C-terminal Tos-Lys(Z)-OH in fragment condensation, with a focus on the classic synthesis of insulin B-chain fragments.

Key Applications

  • Convergent Peptide Synthesis: Ideal for the synthesis of long peptides and small proteins by coupling multiple, pre-synthesized fragments.

  • Minimization of Racemization: The use of a C-terminal protected lysine can help to reduce the risk of epimerization during the activation of the carboxylic acid for coupling.

  • Synthesis of Peptides with Complex Sequences: Useful for sequences prone to aggregation during stepwise SPPS.

Chemical Properties and Protection Group Strategy

The successful application of Tos-Lys(Z)-OH in fragment condensation relies on a well-defined protecting group strategy.

Protecting GroupStructureLabilityRemoval Conditions
Tosyl (Tos) CH₃C₆H₄SO₂-Very StableSodium in liquid ammonia (Na/NH₃)
Benzyloxycarbonyl (Z) C₆H₅CH₂OCO-Moderately StableCatalytic hydrogenation (H₂/Pd), HBr in acetic acid

This differential lability allows for the selective removal of the protecting groups at various stages of the synthesis. For instance, the Z group on the lysine side chain can be removed while the N-terminal Tos group remains intact, enabling further modification of the lysine residue if required.

Experimental Protocols

The following protocols are based on established methods for solution-phase peptide synthesis, particularly those developed for the synthesis of insulin fragments.

Protocol 1: Activation and Coupling of a Peptide Fragment with C-terminal Tos-Lys(Z)-OH

This protocol describes the coupling of a peptide fragment (Fragment A) with a C-terminal Tos-Lys(Z)-OH to the N-terminus of another peptide fragment (Fragment B).

Materials:

  • Fragment A-Tos-Lys(Z)-OH (1 equivalent)

  • Fragment B (with a free N-terminus, 1 equivalent)

  • Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • 10% citric acid solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution of Reactants:

    • Dissolve Fragment A-Tos-Lys(Z)-OH (1 eq) and HOBt (1.1 eq) in a minimum amount of anhydrous DMF.

    • In a separate flask, dissolve Fragment B (1 eq) in anhydrous DMF.

  • Pre-activation:

    • Cool the solution of Fragment A and HOBt to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 eq) in anhydrous DCM to the cooled solution of Fragment A.

    • Stir the mixture at 0 °C for 30-60 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction:

    • Filter the pre-activated solution to remove the DCU precipitate directly into the solution of Fragment B.

    • Rinse the reaction flask and filter with a small amount of anhydrous DMF and add to the reaction mixture.

    • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Work-up and Purification:

    • After the reaction is complete, filter off any further DCU precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and methanol).

    • Wash the organic phase sequentially with 10% citric acid solution, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude coupled peptide can be purified by precipitation from a suitable solvent system (e.g., trituration with diethyl ether) or by column chromatography on silica gel.

Protocol 2: Deprotection of Tosyl and Z Groups

This protocol outlines the removal of both the Nα-Tosyl and Nε-Z protecting groups.

Materials:

  • Protected peptide

  • Anhydrous liquid ammonia

  • Sodium metal

  • Ammonium chloride

Procedure:

  • Reaction Setup:

    • In a flask equipped with a dry ice condenser, dissolve the protected peptide in anhydrous liquid ammonia at -78 °C (dry ice/acetone bath).

    • The amount of liquid ammonia should be sufficient to fully dissolve the peptide.

  • Deprotection:

    • Carefully add small pieces of sodium metal to the stirred solution. The solution will turn a deep blue color, which should persist for at least 30 minutes. If the color fades, add more sodium.

    • Continue stirring at -78 °C for 1-2 hours.

  • Quenching:

    • Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.

  • Work-up:

    • Allow the ammonia to evaporate under a stream of nitrogen.

    • Dissolve the residue in water and purify the deprotected peptide by a suitable method, such as gel filtration or preparative HPLC.

Quantitative Data

The following table summarizes typical yields for the coupling of peptide fragments with a C-terminal Tos-Lys(Z)-OH, based on historical data from insulin synthesis.

Fragment A (C-terminal Tos-Lys(Z)-OH)Fragment B (N-terminal)Coupling MethodYield (%)Purity (%)Reference
B(21-29)-Tos-Lys(Z)-OHB(30)-Ala-O'BuDCC/HOBt85>95Hypothetical data based on typical solution phase couplings
B(1-8)-OHB(9-16)-NH₂Azide Method75>90Hypothetical data based on typical solution phase couplings
B(17-20)-OHB(21-30)-NH₂DCC/HOBt80>95Hypothetical data based on typical solution phase couplings

Note: The yields and purities are highly dependent on the specific peptide sequences, their solubility, and the purification methods employed.

Visualizations

Workflow for Fragment Condensation using Tos-Lys(Z)-OH

FragmentCondensation cluster_fragmentA Fragment A Synthesis cluster_fragmentB Fragment B Synthesis cluster_condensation Fragment Condensation cluster_deprotection Final Deprotection SPPS_A Stepwise SPPS of Fragment A Attach_Lys Attach Tos-Lys(Z)-OH SPPS_A->Attach_Lys Cleavage_A Cleave from Resin Attach_Lys->Cleavage_A Purify_A Purify Fragment A Cleavage_A->Purify_A Activation Activate Fragment A (DCC/HOBt) Purify_A->Activation SPPS_B Stepwise SPPS of Fragment B Deprotect_N N-terminal Deprotection SPPS_B->Deprotect_N Cleavage_B Cleave from Resin Deprotect_N->Cleavage_B Purify_B Purify Fragment B Cleavage_B->Purify_B Coupling Couple A and B Purify_B->Coupling Activation->Coupling Purify_Coupled Purify Coupled Peptide Coupling->Purify_Coupled Deprotect_Final Remove Tos and Z (Na/NH3) Purify_Coupled->Deprotect_Final Purify_Final Purify Final Peptide Deprotect_Final->Purify_Final

Caption: General workflow for peptide synthesis via fragment condensation using a C-terminal Tos-Lys(Z)-OH.

Signaling Pathway of Peptide Action (Generic Example)

PeptideSignaling Peptide Synthesized Peptide Receptor Cell Surface Receptor Peptide->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A Second_Messenger->Kinase Activation Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylation Cascade

Caption: A generic signaling pathway initiated by a synthesized peptide binding to a cell surface receptor.

Conclusion

The use of Tos-Lys(Z)-OH as the C-terminal residue in peptide fragments offers a robust and reliable method for fragment condensation in solution-phase synthesis. The high stability of the tosyl group provides excellent N-terminal protection during fragment coupling, while the benzyloxycarbonyl group effectively protects the lysine side chain. The orthogonal deprotection possibilities allow for flexible synthetic strategies. While this approach is a more classical method, it remains a valuable tool for the synthesis of complex and large peptides, particularly in academic research and for the large-scale production of peptide-based active pharmaceutical ingredients. Careful planning of the protecting group strategy and optimization of coupling and deprotection conditions are key to achieving high yields and purity of the final peptide product.

Application Notes and Protocols for Studying Protease Activity using Nα-Carbobenzoxy-L-lysine Thiobenzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols for the use of Nα-Carbobenzoxy-L-lysine thiobenzyl ester, commonly abbreviated as Z-Lys-SBzl, in the study of protease activity. While the user requested information on Nε-Carbobenzoxy-Nα-tosyl-L-lysine, the widely used and well-documented substrate for colorimetric protease assays is Z-Lys-SBzl. This compound is a derivative of the amino acid L-lysine with a carbobenzoxy (Cbz or Z) group protecting the alpha-amino (Nα) group and a thiobenzyl ester at the C-terminus.[1] It is a sensitive substrate for a variety of trypsin-like serine proteases and is utilized in a continuous colorimetric assay.[2][3]

The assay is based on the enzymatic hydrolysis of the thiobenzyl ester bond by a protease, which releases a thiol-containing product. This product then reacts with a chromogenic disulfide reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB (Ellman's reagent), to produce a yellow-colored anion, 2-nitro-5-thiobenzoate (TNB²⁻), which can be quantified spectrophotometrically at 412 nm.[1][4] This method offers sensitivity comparable to fluorometric substrates and is applicable for measuring the activity of enzymes such as urokinase, kallikrein, thrombin, plasmin, and trypsin.[2]

Key Applications:

  • Determination of enzyme kinetic parameters (Kₘ and Vₘₐₓ).[4]

  • High-throughput screening of protease inhibitors.[4]

  • Characterization of specific protease activities in biological samples.[5]

Quantitative Data Summary

The following table provides illustrative data for determining enzyme kinetic parameters using the Z-Lys-SBzl substrate.

[Z-Lys-SBzl] (µM)Initial Velocity (V₀) (µM/min)
100.85
251.89
503.15
1004.60
2006.10
4007.25
8007.80

Note: This data is for illustrative purposes only and should be generated experimentally for each specific enzyme and set of conditions.[4]

Experimental Protocols

Protocol 1: Determination of Enzyme Kinetic Parameters

This protocol outlines the procedure for determining the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) of a trypsin-like protease using Z-Lys-SBzl.

Materials:

  • Z-Lys-SBzl hydrochloride (Substrate)[5]

  • Dimethyl sulfoxide (DMSO)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)[1]

  • Purified trypsin-like protease

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 412 nm

Reagent Preparation:

  • Substrate Stock Solution (100 mM): Dissolve 42.3 mg of Z-Lys-SBzl in 1 mL of DMSO. Store in aliquots at -20°C.[4]

  • DTNB Stock Solution (10 mM): Dissolve 4 mg of DTNB in 1 mL of Assay Buffer. Prepare this solution fresh daily and protect it from light.[4]

  • Working DTNB Solution (1 mM): Dilute the DTNB Stock Solution 1:10 in Assay Buffer.[4]

  • Working Substrate Solutions: Prepare a series of dilutions of the Substrate Stock Solution in Assay Buffer to achieve a range of final concentrations (e.g., 10 µM to 800 µM) in the assay.

  • Enzyme Working Solution: Dilute the purified enzyme in cold Assay Buffer to a final concentration that produces a linear reaction rate for at least 10 minutes. The optimal concentration should be determined empirically.[4]

Assay Procedure (96-well plate format):

  • Prepare a master mix containing Assay Buffer and the Working DTNB Solution.

  • In each well of the 96-well plate, add the reagents in the following order:

    • Assay Buffer: X µL

    • Working DTNB Solution (1 mM): 20 µL

    • Working Substrate Solution (varying concentrations): 10 µL

  • Include a "no enzyme" control for each substrate concentration to correct for non-enzymatic hydrolysis of the substrate.

  • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.[4]

  • Initiate the reaction by adding 20 µL of the Enzyme Working Solution to each well. The final volume in each well should be 200 µL.[4]

  • Immediately place the plate in the spectrophotometer and begin reading the absorbance at 412 nm every 30 seconds for 10-15 minutes.[4]

Data Analysis:

  • Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot.

  • Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of product formation. The molar extinction coefficient (ε) for TNB²⁻ is 14,150 M⁻¹cm⁻¹.[4]

  • Subtract the background rate from the "no enzyme" control wells.

  • Plot the calculated V₀ values against the corresponding substrate concentrations.

  • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Kₘ and Vₘₐₓ values.[4]

Protocol 2: Screening for Protease Inhibitors

This protocol is designed for screening potential inhibitors of a specific trypsin-like protease.

Materials:

  • Same as Protocol 1

  • Potential inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

Assay Procedure:

  • Set up the reaction wells as described in Protocol 1.

  • Use a single, fixed concentration of Z-Lys-SBzl, typically at or near the Kₘ value for the enzyme, to ensure sensitivity to inhibition.[4]

  • Add 1-2 µL of the inhibitor solution (or solvent control, e.g., DMSO) to the appropriate wells.

  • Pre-incubate the enzyme with the inhibitor for a defined period if required.

  • Initiate the reaction by adding the Enzyme Working Solution.

  • Monitor the reaction and calculate the initial velocities as described in Protocol 1.

Data Analysis:

  • Compare the initial velocity of the reaction in the presence of the inhibitor to the control (solvent only).

  • Calculate the percentage of inhibition for each compound.

Visualizations

Protease_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Substrate, DTNB, and Enzyme Solutions plate_setup Add Reagents to 96-well Plate reagent_prep->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation reaction_init Initiate Reaction with Enzyme pre_incubation->reaction_init measurement Measure Absorbance at 412 nm reaction_init->measurement calc_velocity Calculate Initial Velocity (V₀) measurement->calc_velocity plot_data Plot V₀ vs. [Substrate] calc_velocity->plot_data fit_model Fit to Michaelis-Menten Equation plot_data->fit_model determine_params Determine Kₘ and Vₘₐₓ fit_model->determine_params

Caption: Experimental workflow for determining enzyme kinetic parameters.

Protease_Reaction_Pathway cluster_reactants Reactants cluster_enzyme Enzymatic Reaction cluster_products Products Z_Lys_SBzl Z-Lys-SBzl (Substrate) Protease Trypsin-like Protease Z_Lys_SBzl->Protease Hydrolysis DTNB DTNB (Ellman's Reagent) TNB TNB²⁻ (Yellow, A₄₁₂) DTNB->TNB Thiobenzyl Thiobenzyl Alcohol (Thiol Product) Protease->Thiobenzyl Thiobenzyl->TNB + DTNB

Caption: Colorimetric assay using Z-Lys-SBzl and DTNB.

References

Application Notes and Protocols for Enzymatic Assays with N-α-Cbz-L-lysine Thiobenzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-α-Carbobenzoxy-L-lysine thiobenzyl ester (Z-Lys-SBzl), often referred to as BLT, is a highly sensitive substrate used for the colorimetric assay of trypsin-like serine proteases.[1][2][3] These enzymes, which include trypsin, plasmin, and other proteases that cleave peptide bonds C-terminal to lysine or arginine residues, play crucial roles in various physiological and pathological processes.[4] This document provides detailed protocols for quantifying the activity of these enzymes and determining their kinetic parameters using Z-Lys-SBzl.

The assay is based on a two-step reaction. First, the protease cleaves the thioester bond of Z-Lys-SBzl, releasing a thiol-containing product, benzyl mercaptan. Second, this thiol reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which quantitatively produces the 2-nitro-5-thiobenzoate (TNB²⁻) anion.[2][5] This anion has a distinct yellow color and can be measured by monitoring the increase in absorbance at 412 nm, allowing for a continuous and sensitive measurement of enzyme activity.[2][6]

Principle of the Assay

The enzymatic assay follows a straightforward two-stage process that enables the sensitive detection of protease activity.

  • Enzymatic Cleavage: A trypsin-like serine protease recognizes and cleaves the thiobenzyl ester bond of the N-α-Cbz-L-lysine thiobenzyl ester substrate. This enzymatic hydrolysis releases benzyl mercaptan.

  • Colorimetric Reaction: The free thiol group of the released benzyl mercaptan rapidly reacts with DTNB. This reaction cleaves the disulfide bond in DTNB, resulting in the stoichiometric formation of the yellow-colored TNB²⁻ anion.[5][6]

The rate of TNB²⁻ formation is directly proportional to the rate of substrate hydrolysis by the enzyme, which can be monitored in real-time using a spectrophotometer.

Assay_Principle Assay Principle for Z-Lys-SBzl sub Z-Lys-SBzl (Substrate) thiol Benzyl Mercaptan (Thiol Product) sub->thiol Enzymatic Cleavage enz Trypsin-Like Protease enz->sub prod1 Cbz-L-lysine tnb TNB²⁻ (Yellow Product) thiol->tnb Colorimetric Reaction dtnb DTNB (Ellman's Reagent) dtnb->thiol tnb->tnb spec Measure Absorbance at 412 nm tnb->spec

Diagram 1: Principle of the colorimetric enzymatic assay.

Materials and Reagents

The following table summarizes the necessary materials and reagents for the successful execution of the described protocols.

Reagent / Material Specifications Purpose
N-α-Cbz-L-lysine thiobenzyl esterPurity >95%Enzyme Substrate
DTNB (Ellman's Reagent)Purity >98%Chromogenic Reagent
Trypsin-like ProteasePurified enzyme of interestAnalyte
Assay Buffere.g., 0.1 M Tris-HCl, pH 8.0Maintain optimal pH for enzyme activity
Dimethyl Sulfoxide (DMSO)Anhydrous, >99.5%To dissolve the substrate
96-well MicroplatesClear, flat-bottomReaction vessel for plate reader assays
CuvettesQuartz or disposableReaction vessel for spectrophotometer assays
Microplate ReaderCapable of absorbance reading at 412 nmData acquisition
SpectrophotometerCapable of absorbance reading at 412 nmData acquisition
Pipettes and TipsCalibratedAccurate liquid handling

Experimental Protocols

The following diagram outlines the general workflow for conducting enzymatic assays with Z-Lys-SBzl.

Experimental_Workflow General Experimental Workflow prep 1. Reagent Preparation (Buffer, Substrate, DTNB, Enzyme) setup 2. Assay Setup (Add reagents to plate/cuvette) prep->setup initiate 3. Initiate Reaction (Add enzyme solution) setup->initiate measure 4. Kinetic Measurement (Monitor Absorbance at 412 nm over time) initiate->measure analyze 5. Data Analysis (Calculate reaction rates) measure->analyze results 6. Report Results (Enzyme activity or kinetic constants) analyze->results

Diagram 2: General workflow for the enzymatic assay.

This protocol is designed to measure the activity of a protease at a single, saturating substrate concentration.

1. Reagent Preparation:

  • Assay Buffer: Prepare 0.1 M Tris-HCl buffer, adjust the pH to 8.0, which is suitable for many trypsin-like proteases.[2] The optimal buffer may vary depending on the specific enzyme.

  • Substrate Stock Solution (10 mM): Dissolve N-α-Cbz-L-lysine thiobenzyl ester in DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C.

  • DTNB Stock Solution (10 mM): Prepare a 10 mM stock solution of DTNB in the assay buffer.[2] This solution should be prepared fresh and protected from light.

  • Enzyme Solution: Dilute the purified enzyme in cold assay buffer to a concentration that provides a linear rate of reaction for at least 5-10 minutes. The optimal concentration must be determined empirically.

2. Assay Procedure (96-well Plate Format):

  • Prepare a reaction mixture in a microcentrifuge tube containing the assay buffer, substrate stock, and DTNB stock. A typical final concentration is 0.1-0.5 mM for the substrate and 0.2 mM for DTNB.

  • Add the appropriate volume of the reaction mixture to each well of a 96-well plate. For a final volume of 200 µL, this would be 180 µL.

  • Include a blank control containing the reaction mixture but no enzyme to correct for any non-enzymatic hydrolysis of the substrate.

  • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Initiate the reaction by adding 20 µL of the diluted enzyme solution to each well and mix immediately by gentle pipetting or plate shaking.

  • Immediately place the plate in a microplate reader.

3. Data Acquisition:

  • Monitor the increase in absorbance at 412 nm over time, taking readings every 30-60 seconds for 10-15 minutes.

4. Data Analysis:

  • Plot absorbance (412 nm) versus time (minutes) for each sample.

  • Determine the initial reaction rate (ΔAbs/min) from the linear portion of the curve.

  • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔAbs/min) / (ε × l) × (V_total / V_enzyme) × 10⁶ Where:

    • ε (Molar Extinction Coefficient of TNB²⁻): 14,150 M⁻¹cm⁻¹[2]

    • l (Path Length): Typically corrected to 1 cm by the plate reader software, or measured for the specific plate and volume.

    • V_total: Total reaction volume in mL.

    • V_enzyme: Volume of enzyme solution added in mL.

This protocol is used to determine the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) of an enzyme by measuring reaction rates at various substrate concentrations.

1. Reagent Preparation:

  • Prepare Assay Buffer, DTNB Stock Solution, and Enzyme Solution as described in Protocol 1.

  • Substrate Dilutions: Prepare a series of dilutions of the N-α-Cbz-L-lysine thiobenzyl ester stock solution in DMSO or assay buffer to achieve a range of final concentrations in the assay (e.g., 0.1x to 10x the expected Kₘ).

2. Assay Procedure:

  • Set up a series of reactions in a 96-well plate. Each set of wells will correspond to a different final substrate concentration.

  • To each well, add the assay buffer, a fixed amount of DTNB solution (e.g., to a final concentration of 0.2 mM), and the corresponding volume of the substrate dilution.

  • Include a "no enzyme" control for each substrate concentration to correct for background absorbance.

  • Pre-incubate the plate at the desired temperature for 5 minutes.

  • Initiate the reactions by adding a fixed amount of the diluted enzyme solution to all wells.

  • Immediately place the plate in a microplate reader.

3. Data Acquisition:

  • Measure the absorbance at 412 nm in kinetic mode, with readings every 30 seconds for 10-20 minutes, ensuring the initial rates are linear.[7]

4. Data Analysis:

  • For each substrate concentration, calculate the initial velocity (V₀) in units of M/s or µmol/min, as described in Protocol 1.

  • Plot the initial velocity (V₀) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vₘₐₓ.

  • Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to visually represent the data and calculate Kₘ and Vₘₐₓ from the x- and y-intercepts, respectively.

Data Presentation

Quantitative data from the experiments should be summarized for clarity and comparison.

Table 1: Standard Assay Parameters

ParameterRecommended ValueNotes
SubstrateN-α-Cbz-L-lysine thiobenzyl ester---
EnzymeTrypsin-like serine protease---
Assay Buffer0.1 M Tris-HCl, pH 8.0Optimize for specific enzyme
Substrate Concentration0.1 - 1.0 mM (for activity)Should be >5x Kₘ for Vₘₐₓ determination
DTNB Concentration0.2 mM---
Wavelength (λ)412 nmAbsorbance maximum for TNB²⁻
Temperature25°C or 37°CKeep consistent
Molar Extinction Coeff. (ε)14,150 M⁻¹cm⁻¹For TNB²⁻ at 412 nm[2]

Table 2: Example Data for Kinetic Analysis

[Substrate] (µM)Initial Velocity (V₀) (µmol/min)1 / [S] (µM⁻¹)1 / V₀ (min/µmol)
100.520.1001.92
251.150.0400.87
501.850.0200.54
1002.630.0100.38
2003.570.0050.28
4004.350.00250.23

References

Protecting Group Strategy for Peptides Containing Lysine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine, with its primary amino group on the ε-carbon of its side chain, is a crucial amino acid in many biologically active peptides and proteins. This side chain can be a site for post-translational modifications, conjugation of drugs or imaging agents, and the formation of branched or cyclic peptides.[1][2][3] To achieve site-specific modifications and prevent unwanted side reactions during peptide synthesis, a robust protecting group strategy for the lysine side chain is paramount.[3][4][5] This document provides a detailed overview of common protecting groups for lysine, their properties, and protocols for their use in solid-phase peptide synthesis (SPPS).

The Importance of Orthogonal Protection

In modern peptide chemistry, especially for the synthesis of complex peptides, an orthogonal protection strategy is essential.[6] This means that the protecting groups for the N-α-amino group (e.g., Fmoc or Boc) and the various amino acid side chains can be removed under distinct conditions without affecting each other.[6] For lysine, the choice of a side-chain protecting group that is stable during the repeated N-α-deprotection steps of SPPS, yet can be selectively removed when desired, is critical for applications like:

  • Branched peptide synthesis: The lysine side chain serves as an anchor point for a second peptide chain.[7][8]

  • Peptide cyclization: Forming a lactam bridge between the lysine side chain and a carboxylic acid.

  • Bioconjugation: Attaching molecules such as fluorophores, polyethylene glycol (PEG), or cytotoxic drugs.[1][7]

Commonly Used Lysine Protecting Groups in Fmoc SPPS

The most widely used strategy in SPPS is based on the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for N-α-protection.[4][9] Consequently, lysine side-chain protecting groups must be stable to the piperidine solutions used for Fmoc removal. Here, we detail the most common orthogonal protecting groups for lysine in Fmoc-based SPPS.

Acid-Labile Protecting Groups

These groups are removed by treatment with an acid, typically trifluoroacetic acid (TFA), often in the final cleavage step from the solid support.

  • tert-Butoxycarbonyl (Boc): The most common and robust acid-labile protecting group for the lysine side chain.[4][9][10] It is stable to the basic conditions of Fmoc deprotection and is typically removed during the final cleavage of the peptide from the resin with a strong acid cocktail (e.g., TFA).[9][11]

  • 4-Methoxytrityl (Mmt) and 4-Methyltrityl (Mtt): These trityl-based protecting groups are significantly more acid-labile than Boc.[3][12] This property allows for their selective removal on-resin using very dilute TFA solutions (1-2% in dichloromethane), leaving other acid-labile groups like Boc intact.[12][13][14] This strategy is ideal for on-resin modification of the lysine side chain.[3][15]

Palladium-Catalyzed Cleavable Protecting Group
  • Allyloxycarbonyl (Alloc): This protecting group is stable to both acidic and basic conditions used in Fmoc SPPS.[16][17] It is selectively removed by a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger.[7][17][18][19] This orthogonality makes Alloc a valuable tool for complex peptide synthesis where multiple selective deprotection steps are required.[7][8]

Hydrazine-Labile Protecting Groups
  • 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde): These protecting groups are stable to both the acidic and basic conditions of Fmoc SPPS.[20] They are selectively removed by treatment with a dilute solution of hydrazine (typically 2%) in DMF.[20][21] The ivDde group is more sterically hindered and therefore more stable and less prone to migration than Dde, making it a preferred choice for longer or more complex syntheses.[21]

Data Presentation: Comparison of Lysine Protecting Groups

Protecting GroupAbbreviationChemical Structure of Protected Lysine Side ChainDeprotection ConditionsOrthogonality in Fmoc SPPSCommon Applications
tert-ButoxycarbonylBoc-NH-CO-O-C(CH₃)₃Strong acid (e.g., >90% TFA)Stable to piperidine. Cleaved with peptide from resin.Standard lysine incorporation.[9][10]
4-MethoxytritylMmt-NH-C(C₆H₅)₂(C₆H₄-OCH₃)Mild acid (e.g., 1-2% TFA in DCM)Stable to piperidine. Selectively removed on-resin.On-resin side-chain modification, branching, cyclization.[3]
4-MethyltritylMtt-NH-C(C₆H₅)₂(C₆H₄-CH₃)Mild acid (e.g., 1-2% TFA in DCM)Stable to piperidine. Selectively removed on-resin.On-resin side-chain modification, branching, cyclization.[12]
AllyloxycarbonylAlloc-NH-CO-O-CH₂-CH=CH₂Pd(PPh₃)₄ / ScavengerStable to piperidine and TFA.On-resin modification, complex architectures.[7][8][18]
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylivDdeSee Diagram Below2% Hydrazine in DMFStable to piperidine and TFA.On-resin modification, branching, bioconjugation.[7][8][21]

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Cycle

The following protocols are intended for manual synthesis but can be adapted for automated synthesizers. All steps are performed in a reaction vessel with a filter frit, allowing for easy washing of the resin-bound peptide.

Workflow for a single amino acid coupling cycle in Fmoc SPPS:

SPPS_Workflow start Start: Resin-Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 end End: Resin-Peptide(n+1) wash2->end

Caption: General workflow for one cycle of amino acid addition in Fmoc-based SPPS.

Protocol for On-Resin Deprotection of Lys(Mtt)

Objective: To selectively remove the Mtt group from a lysine side chain while the peptide remains attached to the resin.

Materials:

  • Peptide-resin containing a Lys(Mtt) residue.

  • Dichloromethane (DCM).

  • Trifluoroacetic acid (TFA).

  • Triisopropylsilane (TIS) (optional, as a scavenger).

  • 1% Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF).

  • Methanol (MeOH).

Procedure:

  • Swell the peptide-resin in DCM for 20 minutes.

  • Prepare the deprotection solution: 1% TFA and 2% TIS in DCM.

  • Drain the DCM from the resin and add the deprotection solution (approx. 10 mL per gram of resin).[14]

  • Gently agitate the resin for 30 minutes at room temperature.[13][14] A color change to orange/yellow indicates the release of the trityl cation.

  • Repeat step 4 until a small sample of beads treated with a drop of concentrated TFA no longer produces a strong color, indicating complete deprotection.

  • Drain the deprotection solution and wash the resin thoroughly with DCM (3x).[13]

  • Wash the resin with MeOH (2x) to quench any remaining trityl cations.[13][14]

  • Wash the resin with DCM (2x).[13][14]

  • Neutralize the resin by washing with 1% DIEA in DMF (2x).[13][14]

  • Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for side-chain modification.

Mtt_Deprotection_Workflow start Start: Resin-Peptide-Lys(Mtt) swell Swell Resin in DCM start->swell deprotect Treat with 1% TFA / 2% TIS in DCM (2 x 30 min) swell->deprotect wash_dcm1 Wash with DCM deprotect->wash_dcm1 wash_meoh Wash with MeOH wash_dcm1->wash_meoh wash_dcm2 Wash with DCM wash_meoh->wash_dcm2 neutralize Neutralize with 1% DIEA in DMF wash_dcm2->neutralize wash_final Final Wash (DMF, DCM) neutralize->wash_final end End: Resin-Peptide-Lys(NH2) wash_final->end Alloc_Deprotection_Workflow start Start: Resin-Peptide-Lys(Alloc) swell Swell Resin in DCM start->swell deprotect Treat with Pd(PPh₃)₄ / PhSiH₃ in DCM (under inert atmosphere) swell->deprotect wash Extensive Wash (DCM, DMF) deprotect->wash end End: Resin-Peptide-Lys(NH2) wash->end ivDde_Deprotection_Workflow start Start: Resin-Peptide-Lys(ivDde) swell Swell Resin in DMF start->swell deprotect Treat with 2% Hydrazine in DMF (3-5 x 5 min) swell->deprotect wash Wash with DMF and DCM deprotect->wash end End: Resin-Peptide-Lys(NH2) wash->end

References

The Role of L-Lysine and Its Derivatives in Oncology: A Detailed Examination

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While Nα-Cbz-Nε-Tos-L-Lysine primarily serves as a protected amino acid derivative for peptide synthesis and is not directly employed as an anticancer agent, the broader family of L-lysine and its derivatives has garnered significant interest in cancer research. These compounds are being investigated for their potential in direct cytotoxicity, as adjuncts to conventional chemotherapy, and as components of novel drug delivery systems. This document provides an in-depth overview of the key applications, experimental data, and underlying mechanisms of L-lysine derivatives in oncology, intended for researchers, scientists, and professionals in drug development.

Application 1: Direct Cytotoxicity via L-Lysine Depletion and Oxidative Stress

Mechanism of Action: L-lysine α-oxidase (L-LOX) is an enzyme that exhibits a dual anticancer mechanism.[1][2] It catalyzes the oxidative deamination of L-lysine, an essential amino acid for which many tumor cells show dependence. This reaction depletes the extracellular L-lysine pool, leading to starvation of cancer cells. Concurrently, the reaction produces hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS) that induces oxidative stress and triggers apoptosis in cancer cells.[1][2]

Quantitative Data:

The cytotoxic effects of L-lysine α-oxidase have been evaluated across a range of cancer cell lines and in vivo models.

Cell LineCancer TypeIC₅₀Reference
K562Erythromyeloblastic Leukemia3.2 x 10⁻⁸ mg/mL[3]
MCF7Breast Cancer8.4 x 10⁻⁷ mg/mL[3]
LS174TColon Cancer5.6 x 10⁻⁷ mg/mL[3]
A875Melanoma0.09 µg/mL[3]
HaCaTNormal Keratinocytes0.38 µg/mL[3]
In Vivo ModelTumor TypeTreatment RegimenTumor Growth Inhibition (TGI)Reference
Human Colon Cancer Xenograft (HCT 116)Colon Cancer150 U/kg (day 2), 75 U/kg (days 4, 6, 8, 10) i.p.88% (T/C of 12%)[1][4]
Human Colon Cancer Xenograft (LS174T)Colon Cancer150 U/kg (day 2), 75 U/kg (days 4, 6, 8, 10) i.p.63% (T/C of 37%)[1][4]
Human Breast Cancer Xenograft (T47D)Breast Cancer150 U/kg (day 2), 75 U/kg (days 4, 6, 8, 10) i.p.64% (T/C of 36%)[1][4]
Murine Sarcoma 45Sarcoma35 U/kg25-41%[5]
Murine Carcinoma PC-1Carcinoma35 U/kg25-41%[5]
Murine Hepatoma 22Hepatoma35 U/kg25-41%[5]

*T/C = Treatment/Control

Experimental Protocol: In Vitro Cytotoxicity Assay of L-Lysine α-Oxidase

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of L-lysine α-oxidase on a cancer cell line using a standard MTT assay.

Materials:

  • Cancer cell line of interest (e.g., HCT 116)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • L-lysine α-oxidase (L-LOX)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of L-LOX in sterile PBS. Perform serial dilutions to obtain a range of concentrations to be tested.

  • Cell Treatment: After 24 hours of incubation, remove the culture medium and add 100 µL of fresh medium containing various concentrations of L-LOX to the wells. Include a vehicle control (medium with PBS) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the L-LOX concentration and determine the IC₅₀ value using non-linear regression analysis.

Signaling Pathway and Workflow Diagrams:

L_LOX_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Cancer Cell L-Lysine_ext L-Lysine L-LOX L-Lysine α-Oxidase L-Lysine_ext->L-LOX L-Lysine_int L-Lysine Pool L-Lysine_ext->L-Lysine_int Uptake L-LOX->L-Lysine_ext Depletion ROS ROS (H₂O₂) L-LOX->ROS H₂O₂ Production Protein_Synthesis Protein Synthesis L-Lysine_int->Protein_Synthesis Cell_Growth Cell Growth & Proliferation L-Lysine_int->Cell_Growth Starvation Protein_Synthesis->Cell_Growth Apoptosis Apoptosis Cell_Growth->Apoptosis Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Apoptosis

Mechanism of L-Lysine α-Oxidase (L-LOX) Anticancer Activity.

MTT_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Cells Treat with L-LOX (various concentrations) Incubate_24h_1->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Measure_Absorbance Measure Absorbance (570 nm) Add_DMSO->Measure_Absorbance Analyze_Data Calculate Cell Viability and IC₅₀ Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for MTT Cytotoxicity Assay.

Application 2: L-Lysine as a Chemo-sensitizer in Combination Therapy

Mechanism of Action: L-lysine has been shown to enhance the cytotoxic effects of conventional chemotherapeutic drugs like doxorubicin (DOX).[6][7] In triple-negative breast cancer (TNBC) cell lines, L-lysine increases the production of reactive oxygen species (ROS) and nitric oxide (NO), which in turn enhances autophagy flux.[6][7] This augmented autophagy, in the presence of DOX, can lead to G2/M cell cycle arrest and autophagic cell death, thereby increasing the overall efficacy of the chemotherapy.[6][7]

Experimental Protocol: Evaluation of L-Lysine and Doxorubicin Combination

This protocol describes how to assess the synergistic cytotoxic effect of L-lysine and doxorubicin on breast cancer cells using a cell viability assay.

Materials:

  • TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468)

  • Complete culture medium

  • L-lysine solution

  • Doxorubicin (DOX) solution

  • Reagents for cell viability assay (e.g., MTT or CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed MDA-MB-231 or MDA-MB-468 cells in 96-well plates as described in the previous protocol.

  • Treatment:

    • Prepare serial dilutions of L-lysine (e.g., 24 mM and 32 mM) and doxorubicin.

    • Treat cells with:

      • L-lysine alone

      • Doxorubicin alone

      • A combination of L-lysine and doxorubicin

      • Vehicle control

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Cell Viability Assessment: Perform a cell viability assay (e.g., MTT) as previously described.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition.

    • To determine if the combination is synergistic, additive, or antagonistic, use the Chou-Talalay method to calculate a Combination Index (CI). A CI < 1 indicates synergy.

Signaling Pathway Diagram:

Lysine_DOX_Synergy cluster_cell Cancer Cell L-Lysine L-Lysine ROS_NO ↑ ROS & NO Production L-Lysine->ROS_NO DOX Doxorubicin Autophagy_Flux ↑ Autophagy Flux DOX->Autophagy_Flux Cell_Death Autophagic Cell Death DOX->Cell_Death Cytotoxicity ROS_NO->Autophagy_Flux G2M_Arrest G2/M Arrest Autophagy_Flux->G2M_Arrest G2M_Arrest->Cell_Death

Synergistic Action of L-Lysine and Doxorubicin.

Application 3: Poly-L-lysine in Nanoparticle-based Drug Delivery

Mechanism of Action: Poly-L-lysine (PLL) is a cationic polymer that is widely used in the development of nanocarriers for cancer therapy.[8][9] Its positive charge facilitates electrostatic interactions with negatively charged cell membranes, enhancing cellular uptake. PLL can be modified with hydrophobic moieties to encapsulate lipophilic drugs like curcumin or doxorubicin, and with hydrophilic polymers like polyethylene glycol (PEG) to increase circulation time in the bloodstream (the "stealth effect").[10][11] Furthermore, targeting ligands can be attached to the PLL backbone to achieve active targeting of cancer cells. Some PLL-based nanoparticles are designed to be pH-sensitive, releasing their drug payload more readily in the acidic tumor microenvironment.[10][11]

Experimental Protocol: Preparation and Characterization of PLL-based Nanoparticles

This protocol provides a general method for preparing curcumin-loaded poly-L-lysine nanoparticles.

Materials:

  • Poly-L-lysine (PLL)

  • Deoxycholic acid (DOCA)

  • Methoxy polyethylene glycol (MPEG)

  • Curcumin

  • N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) (for conjugation)

  • Dimethyl sulfoxide (DMSO)

  • Dialysis tubing (MWCO 1 kDa)

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

Procedure:

  • Conjugation (Synthesis of PLL-DOCA-MPEG):

    • Conjugate DOCA and MPEG to the amine groups of PLL using carbodiimide chemistry (DCC/NHS). This creates an amphiphilic polymer.

  • Nanoparticle Formulation (Dialysis Method):

    • Dissolve the synthesized PLL-DOCA-MPEG polymer in DMSO.

    • Dissolve curcumin in methanol and add it dropwise to the polymer solution while stirring.

    • Transfer the mixture to a dialysis tube and dialyze against deionized water for 3 days to remove the organic solvents and allow for self-assembly of the nanoparticles.

    • Lyophilize the resulting nanoparticle suspension.

  • Characterization:

    • Size and Zeta Potential: Resuspend the nanoparticles in water and measure the hydrodynamic diameter and surface charge using DLS.

    • Morphology: Visualize the shape and size of the nanoparticles using TEM.

    • Drug Loading: Determine the amount of encapsulated curcumin using UV-Vis spectrophotometry or HPLC after dissolving the nanoparticles in a suitable organic solvent.

Workflow Diagram:

PLL_NP_Workflow Start Start Synthesis Synthesize Amphiphilic PLL Conjugate Start->Synthesis Dissolve Dissolve Polymer (DMSO) & Drug (Methanol) Synthesis->Dissolve Mix Mix Drug and Polymer Solutions Dissolve->Mix Dialysis Dialyze against Water (3 days) Mix->Dialysis Lyophilize Lyophilize to obtain Dry Nanoparticles Dialysis->Lyophilize Characterize Characterize Nanoparticles (DLS, TEM, Drug Loading) Lyophilize->Characterize End End Characterize->End

References

Troubleshooting & Optimization

Technical Support Center: Cbz Deprotection of Sulfur-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of the Carboxybenzyl (Cbz or Z) protecting group from peptides containing cysteine and methionine residues.

Frequently Asked Questions (FAQs)

Q1: Why is Cbz deprotection of peptides containing cysteine or methionine so challenging?

The primary challenge lies in the incompatibility of sulfur with the most common Cbz deprotection method: catalytic hydrogenation using a palladium catalyst (e.g., Pd/C). The sulfur atoms in cysteine and methionine act as potent catalyst poisons, deactivating the palladium catalyst and leading to incomplete or failed reactions.[1][2] This deactivation occurs through strong adsorption of the sulfur-containing compounds to the catalyst's active sites.[1]

Q2: What are the primary alternative methods for Cbz deprotection of sulfur-containing peptides?

When catalytic hydrogenation is ineffective due to catalyst poisoning, several alternative methods can be employed:

  • Acidic Cleavage: This involves the use of strong acids to cleave the Cbz group. Common reagents include Trifluoroacetic acid (TFA), Trifluoromethanesulfonic acid (TFMSA), and hydrogen bromide (HBr) in acetic acid.[3][4][5][6]

  • Catalytic Transfer Hydrogenation: This method avoids the use of hydrogen gas and instead utilizes a hydrogen donor in the presence of a palladium catalyst. Common hydrogen donors include ammonium formate and formic acid.[7][8] While still using a palladium catalyst, the conditions can sometimes be more forgiving.

  • Nucleophilic Cleavage: This approach uses a nucleophile to attack the Cbz group. A notable example is the use of 2-mercaptoethanol with a base.[9]

Q3: How can I monitor the progress of the Cbz deprotection reaction?

The progress of the deprotection can be effectively monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and straightforward method to qualitatively track the disappearance of the starting material (Cbz-protected peptide) and the appearance of the deprotected product. The deprotected peptide, having a free amine, will typically have a lower Rf value than the starting material.

  • High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of the reaction progress, allowing for the determination of the relative amounts of starting material, product, and any side products.

  • Mass Spectrometry (MS): Confirms the identity of the product by verifying its molecular weight.

Troubleshooting Guide

Problem 1: Incomplete or no reaction with catalytic hydrogenation (Pd/C, H₂).

  • Possible Cause: Catalyst poisoning by the sulfur-containing residue(s).[3][1][2]

  • Solutions:

    • Increase Catalyst Loading: For substrates with a low sulfur content, increasing the amount of Pd/C catalyst (e.g., to 20-50 mol%) may be sufficient to achieve complete deprotection.

    • Use a Fresh, High-Activity Catalyst: Ensure the catalyst is not old or has been improperly stored, as its activity can diminish over time.

    • Switch to an Alternative Deprotection Method: If increasing the catalyst loading is ineffective, it is highly recommended to switch to a method that is not susceptible to sulfur poisoning, such as acidic or nucleophilic cleavage.[3][4][9]

Problem 2: Side reactions are observed during acidic cleavage.

  • Possible Cause: The strong acidic conditions can lead to undesired side reactions, particularly with sensitive amino acid residues.

  • Common Side Reactions & Solutions:

    • Methionine Oxidation: The thioether side chain of methionine can be oxidized to methionine sulfoxide.

      • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use scavengers in the cleavage cocktail. A common cleavage cocktail for methionine-containing peptides is Reagent H (TFA/phenol/thioanisole/1,2-ethanedithiol/water/dimethylsulfide/ammonium iodide).[10]

    • Alkylation of Cysteine: The free thiol group of cysteine can be alkylated by carbocations generated during the cleavage.

      • Solution: Employ scavengers such as triisopropylsilane (TIS) or thioanisole in the cleavage cocktail to trap these reactive carbocations.[11]

Problem 3: Low yield after switching to an alternative deprotection method.

  • Possible Cause: Suboptimal reaction conditions for the chosen alternative method.

  • Solutions:

    • Review and Optimize Reaction Parameters: Carefully check the recommended reaction time, temperature, and reagent stoichiometry for the specific method and peptide sequence.

    • Ensure Anhydrous Conditions for Acidic Cleavage: Water can interfere with acid-mediated deprotection. Use anhydrous solvents and reagents.

    • Consider Peptide Solubility: Poor solubility of the peptide in the reaction solvent can hinder the reaction. Experiment with different solvent systems to ensure complete dissolution.

Data Presentation: Comparison of Cbz Deprotection Methods for Sulfur-Containing Peptides

Deprotection MethodKey ReagentsTypical Reaction TimeTypical YieldKey AdvantagesPotential Challenges
Catalytic Hydrogenation H₂, 10% Pd/C, in MeOH or EtOH2 - 16 hoursVariable (often low)Well-established for non-sulfur peptides.Prone to catalyst poisoning by sulfur.[7]
Catalytic Transfer Hydrogenation Ammonium formate, 10% Pd/C, in MeOH30 minutes - 2 hoursHighAvoids the use of flammable H₂ gas; rapid reaction times.[7]Catalyst can still be poisoned, though sometimes less severely.[7]
Acidic Cleavage (TFA/TFMSA) TFA, TFMSA, thioanisole15 minutes - 5 hoursHighEffective for sulfur-containing peptides; rapid.[5][6][12]Can cause side reactions with sensitive residues; requires careful handling of strong acids.
Acidic Cleavage (HBr/AcOH) 33% HBr in Acetic Acid1 - 4 hoursHighRobust and effective method.Harsh conditions may not be suitable for all peptides.
Nucleophilic Cleavage 2-mercaptoethanol, K₃PO₄, in DMAcNot specifiedHighIdeal for substrates that are sensitive to hydrogenation or strong acids.[9]Requires elevated temperatures and basic conditions.

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation [7]

  • Dissolve the Cbz-protected peptide in methanol (MeOH).

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).

  • Add ammonium formate in portions (typically 4-5 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or HPLC. The reaction is often complete within 30 minutes to 2 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Protocol 2: Acidic Cleavage with TFA/TFMSA [5][12]

  • Dissolve the Cbz-protected peptide in Trifluoroacetic acid (TFA).

  • Add Trifluoromethanesulfonic acid (TFMSA) (e.g., 0.1% v/v) and a scavenger such as thioanisole.

  • Stir the reaction at room temperature for the appropriate time (can range from 15 minutes to 5 hours, monitoring is crucial).

  • Remove the TFA by rotary evaporation or by precipitation of the peptide with cold diethyl ether.

  • Wash the precipitated peptide with cold diethyl ether to remove scavengers and byproducts.

  • Dry the deprotected peptide under vacuum.

Mandatory Visualizations

Troubleshooting Cbz Deprotection of Sulfur-Containing Peptides start Start: Cbz-Deprotection of S-Peptide catalytic_hydrogenation Attempt Catalytic Hydrogenation (Pd/C, H2) start->catalytic_hydrogenation reaction_complete Reaction Complete? catalytic_hydrogenation->reaction_complete success Success: Isolate Product reaction_complete->success Yes incomplete_reaction Incomplete Reaction/ Catalyst Poisoning reaction_complete->incomplete_reaction No alternative_methods Select Alternative Method incomplete_reaction->alternative_methods acidic_cleavage Acidic Cleavage (TFA, TFMSA, HBr/AcOH) alternative_methods->acidic_cleavage transfer_hydrogenation Catalytic Transfer Hydrogenation alternative_methods->transfer_hydrogenation nucleophilic_cleavage Nucleophilic Cleavage alternative_methods->nucleophilic_cleavage optimize_conditions Optimize Conditions (Time, Temp, Scavengers) acidic_cleavage->optimize_conditions transfer_hydrogenation->optimize_conditions nucleophilic_cleavage->optimize_conditions monitor_reaction Monitor by HPLC/TLC/MS optimize_conditions->monitor_reaction monitor_reaction->reaction_complete

Caption: Troubleshooting workflow for Cbz deprotection of sulfur-containing peptides.

Mechanism of Palladium Catalyst Poisoning by Sulfur cluster_catalyst Palladium Catalyst Surface Pd_active_site Pd Active Site poisoned_catalyst Poisoned Catalyst (Inactive Site) Pd_active_site->poisoned_catalyst blocks active site S_peptide Sulfur-Containing Peptide (Cysteine or Methionine) adsorption Strong Adsorption S_peptide->adsorption adsorption->Pd_active_site no_reaction Cbz Deprotection Fails poisoned_catalyst->no_reaction

Caption: Simplified mechanism of palladium catalyst poisoning by sulfur-containing peptides.

References

Technical Support Center: Optimizing Cbz-Tos-L-Lysine Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for optimizing the coupling efficiency of N-substituted L-Lysine derivatives, such as Cbz-Tos-L-Lysine, in peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and improve synthesis outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of Cbz-Tos-L-Lysine challenging?

The primary challenge in coupling Cbz-Tos-L-Lysine arises from steric hindrance. The bulky nature of the benzyloxycarbonyl (Cbz) and tosyl (Tos) protecting groups on the α- and ε-amino groups can physically obstruct the activated carboxyl group from efficiently approaching the N-terminal amine of the growing peptide chain. This hindrance can lead to significantly slower reaction rates and incomplete coupling reactions.[1][2][3]

Q2: What are the most common issues encountered during the coupling of Cbz-Tos-L-Lysine?

Researchers frequently face several issues:

  • Low Coupling Yields: The reaction does not go to completion, resulting in a significant portion of the peptide chains having a missing lysine residue (deletion sequence).[1]

  • Slow Reaction Kinetics: The coupling reaction requires extended periods to proceed, which increases the risk of side reactions and can impact the overall efficiency of the synthesis.[1]

  • Peptide Aggregation: The growing peptide chain can aggregate on the solid support, which blocks reactive sites and prevents reagents from reaching the N-terminus.[1][4]

  • Side Reactions: Prolonged reaction times or the use of harsh conditions can lead to undesirable side reactions, such as racemization or modification of the protecting groups.[5][6]

Q3: Which coupling reagents are most effective for a sterically hindered residue like Cbz-Tos-L-Lysine?

For sterically demanding couplings, standard carbodiimide reagents like DCC or DIC are often inefficient.[2] It is highly recommended to use more potent, modern coupling reagents. These are typically categorized as uronium/aminium salts or phosphonium salts.

  • Uronium/Aminium Salts: Reagents like HATU , HBTU , and HCTU are highly effective. They react with the carboxylic acid to form highly reactive activated esters that can overcome significant steric barriers.[2][6] HATU is often considered one of the most powerful reagents for challenging couplings.[1][2]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices for hindered amino acids, demonstrating high reactivity and efficiency.[2]

Q4: How does the choice of solvent impact coupling efficiency?

Proper solvation of both the solid-phase resin and the growing peptide chain is critical for a successful synthesis.[7]

  • N,N-Dimethylformamide (DMF) is a standard and effective solvent that provides good solvation.[7]

  • N-Methyl-2-pyrrolidone (NMP) can be a superior alternative to DMF, especially for sequences prone to aggregation, as it has stronger solvating properties.[1][7][8]

  • In some cases, adding chaotropic salts like LiCl to DMF can help disrupt aggregation and improve reaction efficiency.[1]

Q5: What is the best way to monitor the completion of the coupling reaction?

It is crucial to monitor the reaction to ensure it has gone to completion before proceeding to the next step.

  • The Kaiser test is a highly sensitive qualitative test for the presence of free primary amines (like the N-terminus of most peptides). A positive blue color indicates an incomplete reaction, while a yellow/colorless result signifies completion.[8]

  • If coupling to a secondary amine (e.g., proline), the Kaiser test is unreliable. In such cases, the Chloranil test or Isatin test should be used.[8]

Q6: What should I do if a monitoring test indicates the coupling is incomplete?

If the coupling reaction is incomplete after the standard time, do not proceed to the deprotection step. Instead, consider the following options:

  • Recouple (Double Coupling): Drain the reaction vessel and repeat the coupling step with a fresh solution of the activated amino acid. This is a very common and effective strategy.[6]

  • Capping: If significant unreacted amine remains after a second coupling, it is best to permanently block these sites to prevent the formation of deletion sequences. This is done using a capping step, typically with acetic anhydride and a base like DIPEA or pyridine.[2][8] This acetylates the unreacted amines, rendering them unreactive in subsequent cycles.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the coupling of Cbz-Tos-L-Lysine.

Problem Potential Cause Recommended Solution(s)
Low Coupling Yield / Incomplete Reaction Steric Hindrance: The bulky Cbz and Tosyl groups are preventing efficient reaction.Use a more potent coupling reagent: Switch from carbodiimides to HATU, HCTU, or PyAOP.[1][2] • Increase Reagent Excess: Use 3-5 equivalents of the protected amino acid and coupling reagent.[1] • Extend Reaction Time: Increase coupling time to 2-4 hours or, in difficult cases, overnight.[1]
Peptide Aggregation: The peptide chain is clumping on the resin, blocking reactive sites.Change Solvent: Switch from DMF to NMP.[8] • Incorporate Chaotropic Salts: Add a small amount of LiCl (e.g., 0.5 M) to the DMF.[1] • Use Microwave Synthesis: Microwave energy can help break up aggregates and accelerate the reaction.
Racemization Over-activation of the amino acid: The activated intermediate is unstable, leading to loss of stereochemistry.Add an anti-racemization agent: Use HOBt or OxymaPure if you must use a carbodiimide-based method.[6] • Control the Base: Avoid using an excess of base (e.g., DIPEA). • Minimize Pre-activation Time: Add the activation mixture to the resin immediately after it is prepared.[6]
Side Reaction: Guanidinylation Uronium/Aminium reagent reacts with the N-terminus: This terminates the peptide chain.Pre-activate the amino acid separately: Mix the protected amino acid, coupling reagent, and base in a separate vessel for 1-2 minutes before adding the mixture to the resin.[4]
Monitoring Test Failure Incorrect test used: Using the Kaiser test after coupling to a secondary amine like proline.Select the correct test: Use the Chloranil or Isatin test for secondary amines.[8] • Ensure thorough washing: Residual base (e.g., DIPEA) or acid (e.g., from deprotection) can interfere with the test, leading to false results. Wash the resin extensively before testing.

Data & Reagent Comparison

For optimal results, selecting the right combination of reagents is crucial.

Table 1: Comparison of Common Coupling Reagents for Difficult Couplings

Reagent ClassExample ReagentsRelative EfficiencyKey Considerations
Uronium/Aminium Salts HATU, HCTU, HBTUVery HighHighly effective for sterically hindered residues. HATU is often considered superior. Byproduct can cause guanidinylation if not pre-activated.[2][6]
Phosphonium Salts PyBOP, PyAOPVery HighExcellent for hindered couplings with low racemization. PyAOP is generally more reactive than PyBOP.[2]
Carbodiimides DIC, DCCModerate to LowOften inefficient for hindered residues.[2] Requires an additive (HOBt, Oxyma) to reduce racemization.[9] DCC byproduct (DCU) is insoluble, making it unsuitable for SPPS.

Table 2: Recommended Reaction Conditions for Cbz-Tos-L-Lysine Coupling

ParameterRecommended ValueNotes
Amino Acid Equivalent 3 - 5 eq.Higher excess drives the reaction forward, compensating for steric hindrance.
Coupling Reagent Equivalent 2.9 - 4.9 eq.Use slightly less than the amino acid equivalent (e.g., 0.95 eq. relative to the amino acid).
Base Equivalent (DIPEA) 6 - 10 eq.A non-nucleophilic base is required to neutralize the reaction.
Solvent DMF or NMPNMP is preferred for sequences known to aggregate.[1][7]
Reaction Time 2 - 4 hoursMonitor with a qualitative test; may require longer time or a second coupling.
Temperature Room Temperature to 50°CIncreased temperature can improve efficiency but may also increase side reactions. Monitor carefully.

Experimental Protocols & Workflows

Diagram 1: Standard SPPS Coupling Workflow

A Start: Resin-bound Peptide (Free Amine) B Step 1: Prepare Activation Mixture (AA + Coupling Reagent + Base) C Step 2: Coupling Reaction (Add mixture to resin) B->C Add immediately after pre-activation D Step 3: Wash Resin (Remove excess reagents) C->D E Step 4: Monitoring Test (e.g., Kaiser Test) D->E F Coupling Complete? E->F G Step 5: Deprotection (e.g., Piperidine for Fmoc) F->G Yes H Recouple or Cap F->H No I Next Cycle G->I H->D After recoupling

Caption: A standard workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Optimized Coupling of Cbz-Tos-L-Lysine using HATU

This protocol is designed for solid-phase peptide synthesis (SPPS) on a resin with a deprotected N-terminal amine.

  • Resin Preparation: Ensure the resin is properly swelled in the reaction solvent (DMF or NMP) for at least 30 minutes before the coupling step.

  • Activation Mixture Preparation: In a separate, clean vessel, perform the following additions sequentially:

    • Dissolve Cbz-Tos-L-Lysine (3-5 equivalents relative to resin loading) in the reaction solvent.

    • Add HATU (0.95 equivalents relative to the amino acid, e.g., 2.9 eq. if using 3 eq. of amino acid).

    • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).

    • Gently agitate the mixture for 1-2 minutes to pre-activate the amino acid.

  • Coupling Reaction: Immediately add the activation mixture to the vessel containing the swelled resin.

  • Agitation: Agitate the resin mixture at room temperature for 2-4 hours. A mechanical shaker or nitrogen bubbling is recommended for efficient mixing.

  • Washing: After the reaction time, drain the solvent and wash the resin extensively to remove all soluble reagents and byproducts. A typical wash cycle is 5-7 times with fresh DMF or NMP.

Protocol 2: Monitoring with the Kaiser Test
  • Sample Preparation: After the post-coupling wash step, remove a small sample of resin beads (approx. 1-5 mg) and place them in a small glass test tube.

  • Reagent Addition: Add the following reagents to the test tube:

    • 2-3 drops of Reagent A (Ninhydrin in ethanol).

    • 2-3 drops of Reagent B (Phenol in ethanol).

    • 2-3 drops of Reagent C (Potassium cyanide in pyridine).

  • Heating: Carefully heat the test tube in a heating block or boiling water bath at 100°C for 3-5 minutes.

  • Observation:

    • Positive Result (Incomplete Coupling): An intense blue or purple color develops on the beads and/or in the solution. This indicates the presence of free primary amines.

    • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.

Diagram 2: Troubleshooting Logic for Low Coupling Yield

Start Problem: Low Coupling Yield Q1 Was the Kaiser test (or equivalent) negative? Start->Q1 A1_Yes Possible Aggregation Issue (Buried N-terminus) Q1->A1_Yes Yes A1_No Coupling is Incomplete Q1->A1_No No S4 Switch to NMP solvent and/or use microwave A1_Yes->S4 S1 Recouple (Double Coupling) with fresh reagents A1_No->S1 Q2 Still incomplete? S1->Q2 S2_Yes Switch to a stronger coupling reagent (e.g., HATU) and/or a better solvent (NMP) Q2->S2_Yes Yes S2_No Proceed to next cycle Q2->S2_No No S3 Consider Capping unreacted amines S2_Yes->S3

Caption: A decision tree for troubleshooting low coupling yield in peptide synthesis.

References

How to avoid racemization of histidine with protected lysine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the racemization of histidine during peptide synthesis, particularly in sequences containing protected lysine.

Troubleshooting Guide

Issue: Significant Racemization of Histidine Detected in a Peptide Containing Protected Lysine

When high levels of D-Histidine are observed in a synthetic peptide that also contains a protected lysine residue, a systematic approach to troubleshooting is required. While there is no direct evidence to suggest that protected lysine actively promotes histidine racemization, the general principles for minimizing racemization of sensitive amino acids are critical. The following steps can help identify and resolve the source of the issue.

Potential Cause Recommended Action
Inappropriate Coupling Reagent The choice of coupling reagent is a primary factor in controlling racemization. Some reagents are inherently "hotter" and lead to higher levels of epimerization. Review your protocol and consider switching to a less aggressive coupling reagent. For instance, carbodiimides like DIC in the presence of an additive such as HOBt or Oxyma are generally preferred over uronium/aminium reagents like HBTU or HATU when coupling sensitive amino acids.[1]
Suboptimal Additive Additives are crucial for suppressing racemization. Ensure you are using an appropriate additive and that it is fresh. 1-Hydroxybenzotriazole (HOBt) and Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are commonly used to minimize racemization.[2] In some cases, HOBt has shown superiority over Oxyma in reducing histidine racemization.
Prolonged Pre-activation Time The longer an amino acid remains in its activated state before coupling, the greater the risk of racemization.[3] Minimize the pre-activation time of the Fmoc-His(R)-OH derivative before its addition to the resin-bound peptide. In situ activation, where the coupling reagent is added to the mixture of the amino acid and the resin, is often the best approach.
Elevated Temperature Higher temperatures, often employed to drive difficult couplings, can significantly increase the rate of racemization.[4] If using microwave-assisted peptide synthesis, consider lowering the coupling temperature for the histidine residue.[4] Performing the coupling at room temperature or even at a reduced temperature (e.g., 0 °C) can be beneficial.
Inadequate Side-Chain Protection of Histidine The imidazole side chain of histidine can act as an intramolecular base, catalyzing racemization.[5] Effective protection of the imidazole nitrogen is crucial. The choice of protecting group can have a significant impact on the level of racemization. For Fmoc-based solid-phase peptide synthesis (SPPS), common protecting groups for histidine include Trityl (Trt), tert-Butoxycarbonyl (Boc), and Methoxymethoxybenzyl (Mbm). While Trt is widely used, Boc protection on the side chain has been shown to significantly reduce racemization.[6]
Choice of Base The type and concentration of the base used during coupling can influence racemization. While a base is necessary for the coupling reaction to proceed, stronger or more sterically hindered bases may be preferable. Diisopropylethylamine (DIPEA) is a common choice, but its concentration should be carefully controlled.
Solvent Effects The polarity of the solvent can play a role in the extent of racemization. While N,N-Dimethylformamide (DMF) is the most common solvent for SPPS, exploring alternative solvents or solvent mixtures might be beneficial in problematic cases.

Frequently Asked Questions (FAQs)

Q1: What is the chemical mechanism behind histidine racemization?

A1: The racemization of histidine during peptide synthesis occurs primarily through the abstraction of the alpha-proton of the activated amino acid. The imidazole ring of the histidine side chain can act as an internal base, facilitating this proton removal. This leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the enolate, resulting in a mixture of the L- and D-isomers of the histidine residue in the peptide chain.[5]

Q2: Does the presence of a protected lysine residue in the peptide sequence affect the racemization of a nearby histidine?

A2: Currently, there is no direct scientific evidence or widely reported data to suggest that the presence of a standard protected lysine residue (e.g., Lys(Boc)) inherently increases the rate of racemization of a neighboring histidine residue. The primary factors influencing histidine racemization are related to the activation of the histidine carboxyl group and the catalytic activity of its own imidazole side chain. However, it is always good practice to follow the most stringent protocols for minimizing racemization when synthesizing peptides containing multiple sensitive residues.

Q3: Which protecting group for the histidine side chain is most effective at preventing racemization?

A3: The choice of the histidine side-chain protecting group is a critical factor in controlling racemization. While Fmoc-His(Trt)-OH is widely used due to its compatibility with standard SPPS protocols, it is known to be susceptible to racemization. Protecting the π-nitrogen of the imidazole ring is key to reducing this side reaction. Fmoc-His(Boc)-OH has been shown to be particularly effective in minimizing racemization, especially in microwave-assisted synthesis.[6] Other protecting groups like Mbm have also been developed to suppress this side reaction.[7]

Q4: How do different coupling reagents compare in terms of inducing histidine racemization?

A4: The choice of coupling reagent significantly impacts the extent of racemization. Uronium/aminium-based reagents like HBTU and HATU can lead to higher levels of racemization compared to carbodiimide-based reagents like DIC, especially when the latter are used with racemization-suppressing additives like HOBt or Oxyma. The data below provides a comparison of D-histidine formation with various coupling reagents.

Data Presentation

Table 1: Influence of Coupling Reagents and Additives on Histidine Racemization

Coupling Reagent/Additive% D-His Formation (Typical)Reference
DIC/HOBtLow[8]
DIC/OxymaLow[9]
HBTU/DIPEAModerate to High[10]
HATU/DIPEAModerate to High[10]
PyBOP/DIPEAModerate[9]

Note: The exact percentage of racemization can vary depending on the specific reaction conditions (temperature, pre-activation time, solvent) and the peptide sequence.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-His(Boc)-OH with Minimized Racemization

This protocol describes a method for incorporating a Boc-protected histidine residue into a growing peptide chain on a solid support with a focus on minimizing epimerization.

  • Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes.

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 10 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (In situ activation):

    • In a separate vessel, dissolve 3-5 equivalents of Fmoc-His(Boc)-OH and 3-5 equivalents of HOBt (or Oxyma) in a minimal amount of DMF.

    • Add this solution to the deprotected resin.

    • Add 3-5 equivalents of DIC directly to the reaction vessel containing the resin and the amino acid/additive solution.

    • Allow the coupling reaction to proceed at room temperature for 2-4 hours, or until a negative Kaiser test is observed.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Proceed to the next cycle.

Protocol 2: Quantification of Histidine Racemization by Chiral HPLC

This protocol outlines a general procedure for determining the enantiomeric purity of a synthetic peptide containing histidine.

  • Peptide Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

  • Peptide Purification: Purify the crude peptide using reverse-phase HPLC to isolate the desired product.

  • Enzymatic Digestion:

    • Dissolve the purified peptide in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0).

    • Add a mixture of aminopeptidase M and prolidase to completely digest the peptide into its constituent amino acids.

    • Incubate the mixture at 37 °C for 24 hours.

  • Derivatization:

    • Dry the amino acid hydrolysate.

    • Derivatize the amino acids with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

  • Chiral HPLC Analysis:

    • Analyze the derivatized amino acid mixture by reverse-phase HPLC using a standard C18 column.

    • The diastereomeric derivatives of L-His and D-His will have different retention times, allowing for their separation and quantification.

    • Calculate the percentage of D-histidine by comparing the peak areas of the D- and L-histidine derivatives.

Mandatory Visualization

Racemization_Mechanism cluster_activation Activation cluster_racemization Racemization cluster_coupling Peptide Bond Formation L_His Fmoc-L-His(R)-COOH Activated_His Activated Fmoc-L-His(R)* L_His->Activated_His Coupling Reagent Enolate Achiral Enolate Intermediate Activated_His->Enolate Base (e.g., Imidazole side chain) Peptide_L Peptide with L-His Activated_His->Peptide_L Peptide-NH2 D_His Activated Fmoc-D-His(R)* Enolate->D_His Reprotonation Peptide_D Peptide with D-His (Racemized) D_His->Peptide_D Peptide-NH2

Caption: Mechanism of Histidine Racemization during Peptide Synthesis.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis of Racemization Start Start SPPS Couple_His Couple Fmoc-His(R)-OH (Optimized Protocol) Start->Couple_His Elongate Continue Peptide Elongation Couple_His->Elongate Cleave Cleavage & Deprotection Elongate->Cleave Purify Purify Crude Peptide (HPLC) Cleave->Purify Digest Enzymatic Digestion Purify->Digest Derivatize Derivatize with Chiral Reagent Digest->Derivatize Analyze Chiral HPLC Analysis Derivatize->Analyze Quantify Quantify % D-His Analyze->Quantify

Caption: Workflow for Synthesis and Analysis of Histidine Racemization.

References

Technical Support Center: N-Benzylation Side Product Formation During Cbz Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering N-benzylation side product formation during the removal of the carboxybenzyl (Cbz or Z) protecting group.

Troubleshooting Guide: N-Benzylation Observed

This guide is for users who have already identified the N-benzyl side product in their reaction mixture after a Cbz deprotection attempt via catalytic hydrogenolysis.

Issue: My reaction has produced a significant amount of the N-benzylated side product alongside, or instead of, my desired primary or secondary amine.

Initial Assessment: The formation of an N-benzyl side product during catalytic hydrogenolysis is a known issue, typically arising from a stalled or incomplete primary deprotection reaction. The newly formed, highly nucleophilic amine attacks an intermediate or starting material before the final hydrogenolysis step is complete.

Troubleshooting Workflow

Below is a systematic workflow to diagnose and solve the issue of N-benzylation.

G start N-Benzylation Side Product Observed check_h2 Step 1: Verify Hydrogen Source & Pressure start->check_h2 check_catalyst Step 2: Evaluate Catalyst Activity check_h2->check_catalyst Sufficient H2 sol_h2 Increase H2 pressure (50+ psi). Use fresh H2 source (new balloon/tank). Ensure proper purging (3x vacuum/H2 cycles). check_h2->sol_h2 Insufficient H2 check_mixing Step 3: Assess Reaction Mixing check_catalyst->check_mixing Active Catalyst sol_catalyst Use fresh, high-quality Pd/C. Increase catalyst loading (10-20 mol%). Consider a different catalyst (e.g., Pd(OH)2/C). check_catalyst->sol_catalyst Suspected Inactivity check_purity Step 4: Check Substrate Purity check_mixing->check_purity Adequate Mixing sol_mixing Increase stir rate for vigorous suspension. Use appropriate flask size and stir bar. check_mixing->sol_mixing Poor Mixing rerun_optimized Option A: Re-run with Optimized Hydrogenolysis Conditions check_purity->rerun_optimized Substrate is Pure switch_method Option B: Switch to an Alternative Deprotection Method check_purity->switch_method Impure Substrate or Repeated Failure sol_h2->rerun_optimized sol_catalyst->rerun_optimized sol_mixing->rerun_optimized sol_purity Purify starting material to remove potential catalyst poisons (e.g., sulfur compounds). sol_purity->rerun_optimized

Caption: Troubleshooting logic for observed N-benzylation.

Frequently Asked Questions (FAQs)

Q1: What is the chemical mechanism behind N-benzylation side product formation?

A1: N-benzylation during catalytic hydrogenolysis occurs in a multi-step process. First, the Cbz group is cleaved by the palladium catalyst and hydrogen to form the desired free amine and an unstable carbamic acid, which then decomposes to toluene and carbon dioxide. However, if the reaction stalls or the hydrogen supply is insufficient, the newly formed, highly nucleophilic free amine can attack the benzyl group of another Cbz-protected molecule that is still adsorbed on the catalyst surface. This results in the formation of a new N-benzyl bond.[1]

G cluster_0 Main Deprotection Pathway cluster_1 Side Reaction Pathway Cbz_Amine R-NH-Cbz Free_Amine R-NH2 Cbz_Amine->Free_Amine H2, Pd/C Byproducts Toluene + CO2 Free_Amine_Side R-NH2 (Nucleophile) Side_Product R-NH-Benzyl (N-Benzylated Product) Free_Amine_Side->Side_Product Cbz_Amine_Side R-NH-Cbz (Electrophile) Cbz_Amine_Side->Side_Product Insufficient H2 Stalled Reaction

Caption: Competing pathways of Cbz deprotection and N-benzylation.
Q2: Which reaction conditions most commonly lead to N-benzylation?

A2: The primary cause is an insufficient supply of hydrogen at the catalyst surface.[1] This can be due to:

  • Low Hydrogen Pressure: Using only a balloon of hydrogen may not be sufficient, especially for larger-scale reactions.

  • Poor Mixing: Inadequate agitation in a heterogeneous reaction prevents the substrate from efficiently reaching the catalyst.

  • Catalyst Inactivation: The palladium catalyst can be poisoned by impurities (especially sulfur compounds) or may have low activity, slowing the reaction and favoring side product formation.[1]

  • High Concentration: Very high substrate concentrations can lead to localized hydrogen depletion at the catalyst surface.

Q3: How can I prevent N-benzylation from occurring in the first place?

A3: To prevent N-benzylation, you should optimize your hydrogenolysis conditions:

  • Ensure Adequate Hydrogen: Use a hydrogenation apparatus with positive pressure (e.g., 50 psi) instead of a balloon. Ensure the system is properly sealed and purged.

  • Use High-Quality Catalyst: Employ fresh, high-activity Pd/C catalyst. If your substrate is complex, consider using Pearlman's catalyst (Pd(OH)₂/C), which can be more effective.

  • Vigorous Stirring: Ensure the reaction mixture is a well-agitated slurry to maximize contact between the substrate, hydrogen, and catalyst.

  • Solvent Choice: Protic solvents like methanol or ethanol are standard and generally work well.

Q4: If I consistently get N-benzylation, what are my best alternative deprotection methods?

A4: If optimizing hydrogenation is unsuccessful, switching to a different deprotection mechanism is the best strategy. These methods avoid the conditions that lead to N-benzylation.

  • Acidic Cleavage: Using strong acids like HBr in acetic acid (HBr/AcOH) or trifluoroacetic acid (TFA) effectively cleaves the Cbz group. This method is useful when your molecule lacks other acid-sensitive groups.[2]

  • Lewis Acid-Mediated Cleavage: Milder acidic conditions using a Lewis acid like AlCl₃ in hexafluoroisopropanol (HFIP) can offer high selectivity.

  • Nucleophilic Cleavage: For sensitive substrates, using a nucleophile like 2-mercaptoethanol in the presence of a base can cleanly remove the Cbz group without using heavy metals or strong acids.[1]

Data Presentation: Cbz Deprotection Methods and Outcomes

The choice of deprotection method is critical. The following table summarizes common methods, typical reaction conditions, and known side products to aid in selection.

Deprotection MethodReagents/CatalystSolvent(s)Typical ConditionsPrimary ByproductsCommon Side Products/Issues
Catalytic Hydrogenolysis 10% Pd/C, H₂ (gas)Methanol, EthanolRT, 1-5 atm H₂Toluene, CO₂N-Benzylation , Over-reduction of other functional groups
Transfer Hydrogenolysis 10% Pd/C, Ammonium FormateMethanol, EthanolRefluxToluene, CO₂, NH₃Often cleaner, but can still lead to N-benzylation if stalled
Acidic Cleavage (Strong) 33% HBr in Acetic AcidAcetic AcidRT, 1-2 hoursBenzyl Bromide, CO₂Acylation from solvent, alkylation of sensitive groups
Acidic Cleavage (Mild) AlCl₃HFIPRTBenzylated species, CO₂HFIP is an expensive solvent
Nucleophilic Cleavage 2-Mercaptoethanol, K₂PO₄DMAC75 °CBenzylated thiol, CO₂Thiol reagent has a strong odor

Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenolysis (Optimized to Avoid N-Benzylation)

This protocol is a standard method for Cbz deprotection using catalytic hydrogenation with conditions optimized to minimize side product formation.

  • Materials:

    • Cbz-protected amine (1.0 equiv)

    • 10% Palladium on carbon (Pd/C), 5-10 mol% Pd

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) source (hydrogenation apparatus preferred)

    • Celite®

  • Procedure:

    • Dissolve the Cbz-protected amine in MeOH or EtOH (10-20 mL per mmol of substrate) in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

    • Seal the reaction vessel and connect it to the hydrogenation apparatus.

    • Purge the system by evacuating the atmosphere and backfilling with H₂ gas. Repeat this cycle 3-5 times.

    • Pressurize the vessel to the desired pressure (e.g., 50 psi).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Once complete, carefully vent the H₂ pressure and purge the vessel with an inert gas.

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it can be pyrophoric. Wash the filter cake thoroughly with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude deprotected amine, which can be purified further if necessary.

Protocol 2: Cbz Deprotection via Acidic Cleavage with HBr/Acetic Acid

This protocol is a robust alternative for substrates that are incompatible with hydrogenation or prone to N-benzylation.

  • Materials:

    • Cbz-protected amine (1.0 equiv)

    • 33% (w/w) Hydrogen bromide in acetic acid (HBr/AcOH)

    • Anhydrous diethyl ether (Et₂O)

  • Procedure:

    • In a round-bottom flask, dissolve the Cbz-protected amine in 33% HBr/AcOH (5-10 mL per mmol of substrate) at room temperature.

    • Stir the solution. The reaction is often accompanied by the evolution of CO₂ gas.

    • Monitor the reaction progress by TLC or LC-MS. Deprotection is typically complete within 1-3 hours.

    • Upon completion, add the reaction mixture dropwise to a flask of vigorously stirred, cold anhydrous diethyl ether.

    • The deprotected amine hydrobromide salt will precipitate as a solid.

    • Collect the solid by filtration, wash it thoroughly with diethyl ether to remove residual acetic acid and benzyl bromide, and dry under vacuum.

    • If the free amine is required, the hydrobromide salt can be neutralized with a suitable base during an aqueous work-up.

References

Technical Support Center: Overcoming Solubility Issues of Protected Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the poor solubility and aggregation of protected peptides, particularly during Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments, helping you to identify and resolve issues related to peptide insolubility.

Q1: My peptide synthesis is failing, with incomplete coupling and deprotection steps. How can I determine if on-resin aggregation is the cause?

A: On-resin aggregation is a primary cause of synthetic failure, especially for long or hydrophobic peptides.[1] Several signs can indicate that your peptide is aggregating on the solid support:

  • Resin Shrinking: A noticeable decrease in the volume of the peptide-resin bed is a strong indicator of aggregation. The formation of intermolecular secondary structures, such as β-sheets, causes the resin to collapse.[1][2]

  • Slowed or Incomplete Reactions: If you observe that both Fmoc deprotection and amino acid coupling reactions are sluggish or incomplete, despite using fresh reagents and optimized protocols, aggregation is a likely culprit. The aggregated peptide chains block access to the reactive sites.[2]

  • Altered Fmoc-Deprotection Profile: In continuous-flow synthesis, a flattening and broadening of the UV absorbance profile during Fmoc deprotection suggests aggregation.[1][2]

  • Unreliable Qualitative Tests: Standard monitoring tests like the Kaiser test or TNBS test may yield false negatives.[1] The aggregated peptide can physically prevent the test reagents from reaching the free N-terminal amines, leading to a misleading result that suggests a completed reaction.[1]

Q2: I've confirmed that my peptide is aggregating on the resin. What immediate steps can I take to rescue the synthesis?

A: Once aggregation is detected, several immediate interventions can be attempted to disrupt the secondary structures and improve solvation:

  • Solvent Disruption: Change the primary synthesis solvent. N-Methyl-2-pyrrolidone (NMP) and dimethyl sulfoxide (DMSO) have better-solvating properties than N,N-dimethylformamide (DMF) for many aggregating sequences. A "magic mixture," composed of DCM, DMF, and NMP (1:1:1), can also be effective.[1]

  • Chaotropic Salt Washes: Washing the peptide-resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, can help break up existing secondary structures.[1] It is crucial to thoroughly wash the resin with DMF after the salt wash to prevent interference with subsequent coupling reactions.[1]

  • Elevated Temperature: Increasing the reaction temperature can disrupt hydrogen bonds and improve reaction kinetics. Microwave-assisted SPPS is particularly effective for synthesizing "difficult sequences" by rapidly heating the reaction mixture.[1]

Q3: My protected peptide is insoluble in standard organic solvents after cleavage from the resin. What is the best approach to solubilize it for purification?

A: A systematic approach is often necessary to find a suitable solvent for a poorly soluble protected peptide.

  • Initial Solvent Screening: Start with common solvents used in peptide chemistry. Test a range of polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP).[2][3]

  • Co-solvents and Additives: If single solvents fail, try mixtures. For hydrophobic peptides, a small amount of an organic solvent like DMSO, ethanol, or acetonitrile can be added to an aqueous solution.[3] For peptides that tend to aggregate, denaturing agents like 6M Guanidinium Chloride (GdnHCl) or 6M Urea can be effective, but be mindful of their compatibility with your downstream applications.[4][5]

  • pH Adjustment: The net charge of a peptide significantly influences its solubility. For acidic peptides (net negative charge), try dissolving in a basic buffer or adding a small amount of aqueous ammonia. For basic peptides (net positive charge), an acidic solvent like 10% acetic acid may improve solubility.[3][4][6]

  • Physical Methods: Sonication can help break up small particles and aid dissolution.[3][4] Gentle heating can also increase solubility, but care must be taken to avoid peptide degradation.[3][6] Always centrifuge your final solution to remove any remaining particulate matter before use.[3]

Frequently Asked Questions (FAQs)

Q4: What are "difficult sequences," and how can I predict if my peptide will be prone to aggregation?

A: "Difficult sequences" are peptides that are prone to on-resin aggregation due to their amino acid composition.[1] Key characteristics include:

  • Hydrophobicity: Long stretches of hydrophobic amino acids, such as Val, Ile, Leu, Ala, Phe, and Trp, are a major cause of aggregation.[1][2]

  • β-Branched Amino Acids: Sequences rich in β-branched amino acids (Val, Ile, Thr) can lead to steric hindrance and promote aggregation.[1]

  • Alternating Hydrophobic and Hydrophilic Residues: Such sequences can be particularly prone to forming β-sheet structures.[1][2]

Several computational tools and prediction algorithms are available to assess the aggregation potential of a peptide sequence before synthesis. These tools can help you proactively design a more effective synthetic strategy.[1]

Q5: How can I proactively prevent peptide aggregation during SPPS?

A: A proactive approach is often more effective than attempting to rescue an aggregated synthesis. Consider the following strategies when planning your synthesis:

  • Resin Selection: Use a low-loading resin (0.1-0.3 mmol/g) to increase the distance between peptide chains, which can reduce intermolecular aggregation.[1] Resins with a polyethylene glycol (PEG) linker can also improve the solvation of the growing peptide chain.[1][2]

  • Backbone Protection: Incorporating backbone-protecting groups is one of the most effective ways to prevent aggregation.[1][7] These groups disrupt the hydrogen bonding network required for secondary structure formation.[1] Common strategies include the use of pseudoproline dipeptides and 2-hydroxy-4-methoxybenzyl (Hmb) groups.[1][8]

  • "Disrupting" Amino Acids: The introduction of a pseudoproline dipeptide can disrupt the formation of secondary structures that lead to aggregation.[2] These are incorporated during synthesis and later cleaved to reveal the native sequence.[2]

Q6: What is the role of protecting groups in peptide solubility?

A: The choice of protecting groups can significantly influence solubility.[2] Bulky and hydrophobic protecting groups can sometimes exacerbate solubility problems.[2] However, in some cases, specific protecting groups can improve solubility. For instance, protecting the side chain amide of asparagine and glutamine with a trityl (Trt) group can improve the solubility of the protected amino acid derivatives.[9] Conversely, some Nα-amino protecting groups have been specifically designed to enhance the water solubility of amino acids for aqueous-phase SPPS.[1]

Q7: Can the choice of coupling reagent affect peptide aggregation?

A: While the coupling reagent itself does not directly cause or prevent aggregation, using a highly efficient coupling reagent like HATU or HCTU can help to minimize the time the N-terminal amine is deprotected and available for aggregation before the next amino acid is coupled.[1] In cases of severe aggregation where reactive sites are sterically hindered, more potent activation methods may be required to achieve a reasonable coupling efficiency.[1]

Data Presentation

Table 1: Propensity of Amino Acids to Promote Aggregation

PropensityAmino Acids
High Val, Ile, Leu, Phe, Trp, Gln, Thr
Moderate Ala, Tyr, Met, Cys
Low Gly, Pro, Asp, Glu, Asn, Ser, Lys, Arg, His

This table provides a qualitative ranking of the propensity of different amino acids to contribute to peptide aggregation during SPPS.[1][2]

Table 2: Effectiveness of Different Solubilizing Agents for a Model Hydrophobic Peptide

Solvent/AdditiveConcentrationSolubilityNotes
Water-Insoluble-
Acetic Acid10% (aq)Partially SolubleUseful for basic peptides.[3][4]
DMSO100%SolubleGood for hydrophobic peptides, but may be incompatible with some biological assays.[3]
DMF100%SolubleAlternative to DMSO for hydrophobic peptides.[3]
Acetonitrile/Water50:50Partially SolubleOften used in HPLC; solubility can be sequence-dependent.[3]
6M GdnHCl-SolubleStrong denaturant; disrupts aggregation but interferes with most biological systems.[4][5]
6M Urea-SolubleSimilar to GdnHCl; a strong denaturant.[4][5]

Experimental Protocols

Protocol 1: Chaotropic Salt Wash to Disrupt On-Resin Aggregation

Objective: To disrupt existing peptide aggregation on the resin before a difficult coupling step.

Materials:

  • Peptide-resin exhibiting signs of aggregation

  • N,N-Dimethylformamide (DMF)

  • 0.8 M Sodium Perchlorate (NaClO₄) or Lithium Chloride (LiCl) in DMF

Procedure:

  • Following Fmoc deprotection and standard DMF washes, proceed to the chaotropic wash.

  • Wash the peptide-resin with a solution of 0.8 M NaClO₄ or LiCl in DMF (2 x 1 min). This step helps to break up existing secondary structures.[1]

  • Thoroughly wash the resin with DMF (3-5 x 1 min) to completely remove the chaotropic salt before proceeding with the coupling reaction.[1]

Protocol 2: Systematic Solvent Screening for a Protected Peptide

Objective: To identify a suitable solvent or solvent mixture for a poorly soluble protected peptide post-cleavage.

Materials:

  • Lyophilized protected peptide

  • A range of solvents: Water, 10% Acetic Acid, DMSO, DMF, Acetonitrile

  • Vortex mixer

  • Centrifuge

Procedure:

  • Aliquot a small, equal amount of the lyophilized peptide into several microcentrifuge tubes.

  • To each tube, add a small, measured volume (e.g., 50 µL) of a different solvent.

  • Vortex each tube thoroughly for 1-2 minutes.

  • Visually inspect for dissolution. A clear solution indicates solubility.

  • If the peptide does not dissolve, try gentle sonication for 5-10 minutes.

  • If still insoluble, for aqueous-based solvents, adjust the pH (add a small amount of ammonia for acidic peptides or acetic acid for basic peptides).

  • For peptides insoluble in all single solvents, try creating mixtures (e.g., add a small amount of DMSO to an aqueous buffer).

  • Once a suitable solvent system is identified, scale up the dissolution for the entire batch.

  • Centrifuge the final solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any undissolved material before use.[2]

Visualizations

Troubleshooting_Workflow start Synthesis Problem: Incomplete Reactions check_agg Check for Signs of Aggregation: - Resin Shrinking - Slow Kinetics - False Negative Tests start->check_agg is_agg Aggregation Confirmed check_agg->is_agg Yes not_agg No Signs of Aggregation check_agg->not_agg No rescue Attempt Rescue Strategies: - Solvent Change (NMP, DMSO) - Chaotropic Salt Wash - Increase Temperature is_agg->rescue troubleshoot_other Troubleshoot Other Parameters: - Reagents - Protocol - Cleavage not_agg->troubleshoot_other continue_synthesis Continue Synthesis rescue->continue_synthesis

Caption: Troubleshooting workflow for on-resin peptide aggregation.

Solubility_Strategy peptide Poorly Soluble Protected Peptide solvent Solvent Screening: - Water, ACN, DMF, DMSO - Acidic/Basic Buffers peptide->solvent additives Additives: - Co-solvents (e.g., DMSO) - Denaturants (Urea, GdnHCl) peptide->additives physical Physical Methods: - Sonication - Gentle Heating peptide->physical soluble Soluble Peptide for Purification solvent->soluble additives->soluble physical->soluble

Caption: Strategies for solubilizing protected peptides post-cleavage.

References

Technical Support Center: Purification of Peptides Containing Cbz-Tos-L-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of peptides that include the Cbz-Tos-L-Lysine moiety.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the purification of peptides containing Cbz-Tos-L-Lysine.

Problem: Poor Solubility of the Crude Peptide

The presence of the bulky and hydrophobic benzyloxycarbonyl (Cbz) and tosyl (Tos) groups can significantly decrease the solubility of the peptide in aqueous solutions, leading to challenges in handling and purification.

Possible Cause Suggested Solution
Peptide Aggregation Peptides with hydrophobic protecting groups have a tendency to aggregate.[1] To mitigate this, consider dissolving the crude peptide in a stronger organic solvent such as DMF, NMP, or DMSO before diluting it with the initial mobile phase for HPLC.[2] For peptides prone to forming secondary structures like β-sheets, using chaotropic salts (e.g., 0.8 M NaClO4 or 4 M KSCN) in the wash solutions may help disrupt these structures.[2]
Inappropriate pH The overall charge of the peptide can influence its solubility. Experiment with adjusting the pH of the solvent. For peptides with a net basic charge from residues like Lysine (even when protected), a slightly acidic pH may improve solubility.
High Peptide Concentration Attempting to dissolve the peptide at too high a concentration can lead to precipitation.[3] Try lowering the concentration of the crude peptide solution.

Problem: Low Resolution and Peak Tailing in RP-HPLC

Achieving sharp, well-resolved peaks during Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be challenging due to the properties of the Cbz-Tos-L-Lysine containing peptide.

Possible Cause Suggested Solution
Suboptimal Mobile Phase An inappropriate mobile phase composition can lead to poor separation. Ensure that an ion-pairing agent, such as 0.1% Trifluoroacetic Acid (TFA), is included in both the aqueous and organic mobile phases to improve peak shape.[4][5]
Inadequate Stationary Phase The choice of stationary phase is critical. A C18 column is a standard starting point for peptide purification.[4] If resolution is poor, consider a different stationary phase chemistry, such as phenyl-hexyl, which may offer different selectivity for aromatic groups like Cbz and Tos.[3]
Steep Gradient A rapid increase in the organic solvent concentration can cause closely eluting impurities to co-elute with the main product.[3] Employing a shallower gradient can enhance the separation between the target peptide and impurities.[3]
Column Overload Injecting too much crude peptide onto the column can lead to broad, tailing peaks.[3] Reduce the amount of peptide loaded onto the column or switch to a larger diameter preparative column.[3]

Problem: Difficulty in Achieving High Purity (>98%)

Reaching the desired high level of purity can be hindered by the presence of closely related impurities.

Possible Cause Suggested Solution
Co-elution of Impurities Deletion sequences or peptides with incomplete deprotection may have similar hydrophobicity and co-elute with the target peptide.[4] In addition to optimizing the HPLC method (see above), a secondary purification step using a different chromatographic technique, such as ion-exchange chromatography, may be necessary if the peptide has a net charge.
Presence of Diastereomers Racemization of amino acids during synthesis can lead to diastereomeric impurities that are often difficult to separate.[3] Optimizing the HPLC gradient and mobile phase composition is crucial. In some cases, chiral chromatography may be required.
Residual Protecting Groups Incomplete removal of other protecting groups used during synthesis can result in impurities that are structurally very similar to the desired peptide. Ensure that the deprotection steps for other amino acids are complete before cleavage from the resin.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying peptides containing Cbz-Tos-L-Lysine?

The primary challenges stem from the physicochemical properties imparted by the Cbz and Tos protecting groups. These groups are large and hydrophobic, which can lead to:

  • Reduced Solubility: The peptide may be difficult to dissolve in standard aqueous buffers used for purification.[1]

  • Peptide Aggregation: The increased hydrophobicity can promote the formation of aggregates, which can complicate purification and lead to lower yields.[1][2]

  • Difficult Chromatographic Separation: The bulky nature of these groups can lead to poor peak shapes and difficulty in separating the target peptide from closely related impurities during HPLC.

Q2: What is the recommended initial strategy for purifying a Cbz-Tos-L-Lysine containing peptide?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides.[4] A good starting point would be:

  • Column: A C18 silica-based column.[4]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[5]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[5]

  • Detection: UV at 210-220 nm.[4]

  • Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over a suitable time to ensure separation.

Q3: Can crystallization be used to purify peptides with Cbz-Tos-L-Lysine?

Yes, crystallization can be a powerful purification technique for peptides, offering the potential for high purity and a stable solid form.[6] However, peptide crystallization can be more complex than for small molecules due to their flexibility and tendency to aggregate.[7] A systematic screening of various solvents, pH levels, temperatures, and peptide concentrations is necessary to identify suitable crystallization conditions.[6] For a peptide with bulky hydrophobic groups like Cbz and Tos, using an organic solvent as an anti-solvent to induce crystallization from a solution where the peptide is initially soluble might be a successful strategy.[6]

Q4: How can I confirm the identity and purity of my purified peptide?

A combination of analytical techniques is recommended:

  • Analytical RP-HPLC: To assess the purity of the final product by observing a single major peak.

  • Mass Spectrometry (MS): To confirm the molecular weight of the peptide, which verifies the presence of the Cbz and Tos groups and the correct amino acid sequence.

  • Amino Acid Analysis (AAA): To confirm the amino acid composition of the peptide.

Q5: Are there any special considerations for the removal of the Cbz and Tos groups after purification?

Yes, the removal of these protecting groups requires specific conditions.

  • The Cbz group is typically removed by catalytic hydrogenation (e.g., H2/Pd-C) or by strong acids like HBr in acetic acid.[8][9]

  • The Tos group is very stable and generally requires strong reducing conditions, such as sodium in liquid ammonia, for its removal.[9][10] It is resistant to the acidic conditions used to remove many other protecting groups.[10]

The timing and conditions for the removal of these groups will depend on the overall synthetic strategy and the stability of the peptide.

Experimental Protocols

Protocol 1: General Reverse-Phase HPLC Purification

This protocol provides a general starting point for the purification of a peptide containing Cbz-Tos-L-Lysine. Optimization will be required based on the specific properties of the peptide.

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a strong organic solvent (e.g., DMF or DMSO).

    • Dilute the solution with Mobile Phase A to a concentration suitable for injection (e.g., 1-5 mg/mL).

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • HPLC Conditions:

    • Column: Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 10-20 mL/min (will vary based on column dimensions).

    • Gradient: A shallow gradient is recommended for better resolution. For example:

      • 0-5 min: 20% B

      • 5-45 min: 20-60% B

      • 45-50 min: 60-90% B

      • 50-55 min: 90% B

      • 55-60 min: 90-20% B

    • Detection: UV at 220 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of each fraction using analytical RP-HPLC.

    • Pool the fractions with the desired purity.

  • Lyophilization:

    • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.

Protocol 2: Screening for Crystallization Conditions

This protocol outlines a general approach to screen for initial crystallization conditions.

  • Solubility Testing:

    • Determine the solubility of the purified peptide in a range of solvents (e.g., water, ethanol, isopropanol, acetonitrile, acetone, and various buffers at different pH values).

  • Crystallization Setup (Vapor Diffusion Method):

    • Prepare a concentrated stock solution of the peptide in a solvent in which it is highly soluble.

    • Set up hanging or sitting drop vapor diffusion experiments.

      • The drop will consist of a mixture of the peptide solution and a precipitant solution.

      • The reservoir will contain a higher concentration of the precipitant solution.

    • Screen a variety of precipitants (e.g., polyethylene glycols (PEGs) of different molecular weights, salts like ammonium sulfate, and organic solvents).

    • Vary the pH of the buffer in the drop.

  • Incubation and Observation:

    • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).

    • Monitor the drops regularly under a microscope for the formation of crystals over several days to weeks.

  • Optimization:

    • Once initial crystals are obtained, optimize the conditions by fine-tuning the concentrations of the peptide and precipitant, and the pH, to obtain larger, higher-quality crystals.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_characterization Characterization Crude_Peptide Crude Peptide (with Cbz-Tos-L-Lysine) Solubilization Solubilization (e.g., DMF/H2O) Crude_Peptide->Solubilization RP_HPLC Preparative RP-HPLC Solubilization->RP_HPLC Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Purity_Analysis->RP_HPLC <98% Pure (Re-purify) Pooling Pool Pure Fractions Purity_Analysis->Pooling >98% Pure Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Purified Peptide Lyophilization->Pure_Peptide MS_Analysis Mass Spectrometry Pure_Peptide->MS_Analysis AAA_Analysis Amino Acid Analysis Pure_Peptide->AAA_Analysis

Caption: Workflow for the purification and characterization of peptides.

troubleshooting_logic Start Purification Issue Poor_Resolution Poor HPLC Resolution? Start->Poor_Resolution Shallow_Gradient Use Shallower Gradient Poor_Resolution->Shallow_Gradient Yes Low_Yield Low Yield? Poor_Resolution->Low_Yield No Change_Stationary_Phase Change Stationary Phase (e.g., Phenyl-Hexyl) Shallow_Gradient->Change_Stationary_Phase Change_Stationary_Phase->Low_Yield Check_Solubility Check Peptide Solubility Low_Yield->Check_Solubility Yes End Improved Purification Low_Yield->End No Adjust_pH Adjust pH Check_Solubility->Adjust_pH Lower_Concentration Lower Peptide Concentration Adjust_pH->Lower_Concentration Lower_Concentration->End

Caption: Troubleshooting logic for common peptide purification issues.

References

Technical Support Center: Optimizing Reaction Conditions for Tosyl Group Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of the p-toluenesulfonyl (tosyl) group during organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of the tosyl group?

A1: The tosyl group is a robust protecting group for alcohols and amines, known for its stability across a wide range of reaction conditions.[1] It is generally stable to acidic conditions and many oxidizing agents.[1][2] However, it is susceptible to cleavage under strong basic, reductive, and certain nucleophilic conditions.[3][4]

Q2: How does the tosyl group function as a protecting group and a leaving group?

A2: The primary function of the tosyl group is to convert a poor leaving group, such as a hydroxyl group, into an excellent leaving group (tosylate).[5][6] This is because the tosylate anion is a very weak base and is resonance-stabilized, making it a stable species upon departure.[7] This transformation facilitates nucleophilic substitution and elimination reactions.[5][8] When attached to a nitrogen atom, it forms a stable sulfonamide that can protect the amine during various synthetic steps.[3]

Q3: Are tosylates of primary, secondary, or tertiary alcohols more stable?

A3: Tosylates of primary and secondary alcohols are commonly used and are generally stable enough for isolation and subsequent reactions. Tosyl chloride is often selective for primary alcohols due to its steric bulk.[9] Tosylates of tertiary alcohols are much more reactive and prone to elimination reactions.

Q4: Can the tosyl group be cleaved under acidic conditions?

A4: The tosyl group is relatively stable in acidic media, which allows for the selective deprotection of other acid-labile groups like Boc (tert-butyloxycarbonyl).[1][10] However, cleavage can occur under harsh acidic conditions, such as with concentrated strong acids (e.g., HBr, H2SO4) often at elevated temperatures.[3][4]

Q5: What are the most common methods for deprotecting a tosyl group?

A5: Deprotection of tosyl groups typically involves reductive cleavage.[1] Common reagents for this purpose include sodium in liquid ammonia, sodium naphthalenide, and samarium(II) iodide.[1][4] For N-tosyl amides, magnesium in methanol can also be an effective method.[1] Strongly acidic conditions can also be used for deprotection.[3]

Troubleshooting Guides

Issue 1: Unwanted Cleavage of the Tosyl Group
Potential Cause Troubleshooting Steps
Strongly Basic Conditions Avoid the use of strong, non-nucleophilic bases like LiOH if the tosyl group needs to be preserved.[11] Consider alternative bases or protecting groups if basic conditions are required for another transformation.
Nucleophilic Attack The tosylate group is an excellent leaving group and can be displaced by strong nucleophiles.[6] If a nucleophilic reaction is occurring elsewhere in the molecule, consider if the tosylate is susceptible. If so, a different protecting group strategy may be needed.
Reductive Conditions Be aware that many common reducing agents can cleave the tosyl group. For example, LiAlH4 can reduce a tosylate to a hydrocarbon.[12] If a reduction is necessary elsewhere, choose a reagent known to be compatible or change the protecting group.
Elevated Temperatures While generally stable, some tosyl derivatives, like tosyloximes, can be thermally unstable and decompose at elevated temperatures (e.g., 83-92 °C).[13] It is advisable to conduct reactions involving tosyl groups at the lowest effective temperature.
Issue 2: Incomplete Tosylation or Side Reactions
Potential Cause Troubleshooting Steps
Poor Nucleophilicity of the Alcohol For sterically hindered alcohols, the reaction may be slow. Increase reaction time or consider using a more reactive sulfonylating agent.
Formation of Alkyl Chloride Treatment of some benzyl alcohols with tosyl chloride can lead to the formation of the corresponding benzyl chloride instead of the tosylate, especially with electron-donating groups on the aromatic ring.[14][15] This occurs via the formation of a stabilized carbocation. If this is observed, alternative methods for activating the alcohol should be considered.
Presence of Water Tosyl chloride is sensitive to moisture and can be hydrolyzed.[15] Ensure all reagents and solvents are anhydrous.
Inadequate Base A base, such as pyridine or triethylamine, is required to neutralize the HCl generated during the reaction.[15] Ensure a sufficient amount of a suitable base is used.

Stability of the Tosyl Group Under Various Conditions

Condition Stability Reagents/Details Potential for Cleavage
Acidic Generally StableStable to trifluoroacetic acid (TFA) and HCl in organic solvents used for Boc deprotection.[1][10]Cleaved by concentrated HBr or H2SO4, often at elevated temperatures.[3][4]
Basic Moderately StableCan be unstable to strong bases like LiOH, especially at elevated temperatures.[11]Strong bases can promote elimination or hydrolysis.
Reductive LabileSodium naphthalenide, sodium in liquid ammonia, SmI2, Mg/MeOH.[1][4][16] LiAlH4 reduces tosylates to alkanes.[12]High potential for cleavage. This is the basis for most deprotection strategies.
Oxidative Generally StableStable to many common oxidizing agents such as KMnO4, OsO4, and CrO3/Py.[2]Low potential for cleavage under standard oxidative conditions.
Nucleophilic Labile (as a leaving group)The tosylate group is designed to be an excellent leaving group for SN2 reactions with a wide range of nucleophiles.[6]High potential for displacement by nucleophiles.
Thermal Generally StableMost tosylates and sulfonamides are thermally stable under typical reaction conditions. However, specific structures like tosyloximes can be thermally unstable.[13]Generally low, but substrate-dependent. Caution is advised with novel or strained systems.

Experimental Protocols

Protocol 1: General Procedure for Tosylation of a Primary Alcohol
  • Dissolve the alcohol (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Cool the solution to 0 °C using an ice bath.[1]

  • Add pyridine (2.0 mmol, 2.0 eq.) to the stirred solution.[1]

  • Add p-toluenesulfonyl chloride (TsCl) (1.2 mmol, 1.2 eq.) portion-wise, maintaining the temperature at 0 °C.[1]

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.[1]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[1]

  • Purify the crude tosylate by recrystallization or column chromatography.[1]

Protocol 2: Reductive Deprotection of an N-Tosyl Amide with Mg/MeOH
  • To a stirred suspension of magnesium turnings (10 mmol, 10 eq.) in anhydrous methanol (10 mL) at room temperature, add the N-tosyl amide (1.0 mmol).[1]

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.[1]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous NH4Cl solution.[1]

  • Filter the mixture through a pad of Celite to remove magnesium salts.[1]

  • Concentrate the filtrate under reduced pressure to remove the methanol.[1]

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).[1]

  • Combine the organic layers , dry over anhydrous Na2SO4, filter, and concentrate in vacuo to afford the deprotected amine.[1]

Visual Guides

G cluster_0 Tosyl Group as a Leaving Group Alcohol R-OH (Poor Leaving Group) Tosylate R-OTs (Excellent Leaving Group) Alcohol->Tosylate Tosylation TsCl TsCl, Pyridine Product R-Nu Tosylate->Product SN2 Attack LeavingGroup TsO⁻ (Stable Anion) Tosylate->LeavingGroup Displacement Nucleophile Nu:⁻ Nucleophile->Tosylate

Caption: Conversion of an alcohol to a tosylate to facilitate nucleophilic substitution.

G cluster_1 Troubleshooting Tosyl Group Instability Start Is the Tosyl Group Being Cleaved? Condition Identify Reaction Conditions Start->Condition Basic Strong Base? Condition->Basic Yes Reductive Reducing Agent Present? Condition->Reductive Yes Nucleophilic Strong Nucleophile? Condition->Nucleophilic Yes Thermal High Temperature? Condition->Thermal Yes Solution_Base Use Weaker Base or Alternative Protecting Group Basic->Solution_Base Solution_Reductive Choose Compatible Reductant or Re-evaluate Strategy Reductive->Solution_Reductive Solution_Nucleophilic Tosyl is Fulfilling its Role as a Leaving Group Nucleophilic->Solution_Nucleophilic Solution_Thermal Reduce Reaction Temperature Thermal->Solution_Thermal

Caption: A logical workflow for troubleshooting unwanted tosyl group cleavage.

References

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of Nε-Carbobenzoxy-Nα-tosyl-L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity for protected amino acids, such as Nε-Carbobenzoxy-Nα-tosyl-L-lysine, is a critical step in peptide synthesis and drug development. High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for this purpose, offering high resolution and sensitivity. This guide provides a comparative overview of hypothetical HPLC methodologies for the purity analysis of Nε-Carbobenzoxy-Nα-tosyl-L-lysine, complete with detailed experimental protocols and a discussion of potential impurities.

Comparison of HPLC Methods

ParameterMethod A: Standard C18 ColumnMethod B: Polar-Embedded C18 Column
Stationary Phase C18 (Octadecylsilane)C18 with polar-embedded group
Particle Size 5 µm3 µm
Column Dimensions 4.6 x 250 mm4.6 x 150 mm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water0.1% Formic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile0.1% Formic acid in Acetonitrile
Gradient 30-90% B over 20 min20-80% B over 15 min
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 254 nmUV at 254 nm and 280 nm
Column Temperature 30 °C35 °C
Expected Retention Time ~15 min~12 min
Resolution of Impurities Good for non-polar impuritiesEnhanced for polar impurities
Peak Symmetry Generally goodOften improved for basic compounds

Potential Impurities in Nε-Carbobenzoxy-Nα-tosyl-L-lysine

The synthesis of doubly protected amino acids can introduce several types of impurities. A robust HPLC method should be capable of separating the main compound from these potential contaminants:

  • Starting materials: Unreacted Nα-tosyl-L-lysine or Nε-Carbobenzoxy-L-lysine.

  • Diastereomers: If the starting L-lysine contains any D-enantiomer, the corresponding diastereomeric product may be present.

  • Over-alkylation/acylation products: Side reactions on the protecting groups.

  • Hydrolysis products: Cleavage of either the carbobenzoxy or tosyl group.

  • By-products from coupling reagents: Residuals from the chemical synthesis process.

Experimental Protocols

Below are detailed protocols for the two hypothetical HPLC methods.

Method A: Standard C18 Column Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the Nε-Carbobenzoxy-Nα-tosyl-L-lysine sample.

  • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a gradient pump, UV detector, and autosampler.

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    20 90
    22 90
    23 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the main peak as a percentage of the total peak area.

Method B: Polar-Embedded C18 Column Protocol

1. Sample Preparation:

  • Prepare the sample as described in Method A.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a gradient pump, UV detector, and autosampler.

  • Column: Polar-embedded C18, 3 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Formic acid in HPLC-grade water.

  • Mobile Phase B: 0.1% Formic acid in HPLC-grade acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 20
    15 80
    17 80
    18 20

    | 25 | 20 |

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Integrate all peaks in the chromatogram at both wavelengths.

  • Calculate the purity of the main peak as a percentage of the total peak area.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for HPLC analysis and the logical relationship in selecting an appropriate HPLC method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weighing Weigh Sample Dissolving Dissolve in Solvent Weighing->Dissolving Filtering Filter Solution Dissolving->Filtering Injection Inject into HPLC Filtering->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation Report Report Calculation->Report

Caption: General workflow for HPLC purity analysis.

Method_Selection Start Analyze Nε-Carbobenzoxy- Nα-tosyl-L-lysine Impurity_Profile Expected Impurity Profile? Start->Impurity_Profile NonPolar Primarily Non-Polar Impurities Impurity_Profile->NonPolar Non-Polar Polar Presence of Polar Impurities Impurity_Profile->Polar Polar MethodA Select Method A: Standard C18 NonPolar->MethodA MethodB Select Method B: Polar-Embedded C18 Polar->MethodB Optimize Optimize Gradient and Mobile Phase MethodA->Optimize MethodB->Optimize

Caption: Decision tree for HPLC method selection.

Mass Spectrometry Characterization of Cbz-Tos-L-Lysine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug development, the precise characterization of protected amino acids is paramount. This guide provides a comparative analysis of the mass spectrometry characterization of Nα-Carbobenzyloxy-Nε-tosyl-L-lysine (Cbz-Tos-L-Lysine) and two common alternatives: Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(tert-butoxycarbonyl)-L-lysine (Fmoc-Lys(Boc)-OH) and Nα-(tert-butoxycarbonyl)-Nε-(benzyloxycarbonyl)-L-lysine (Boc-Lys(Z)-OH). Understanding their behavior under mass spectrometric conditions is crucial for reaction monitoring, quality control, and the ultimate success of complex synthetic routes.

Physicochemical Properties and Molecular Weights

The choice of a protected amino acid is often dictated by the specific requirements of the synthetic strategy, including the orthogonality of the protecting groups. The molecular weight is a fundamental parameter determined by mass spectrometry.

CompoundAbbreviationMolecular FormulaMolecular Weight ( g/mol )
Nα-Carbobenzyloxy-Nε-tosyl-L-lysineCbz-Tos-L-LysineC₂₁H₂₆N₂O₆S434.51
Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(tert-butoxycarbonyl)-L-lysineFmoc-Lys(Boc)-OHC₂₆H₃₂N₂O₆468.54[1][2]
Nα-(tert-butoxycarbonyl)-Nε-(benzyloxycarbonyl)-L-lysineBoc-Lys(Z)-OHC₁₉H₂₈N₂O₆380.44[3][4][5]

Mass Spectrometry Fragmentation Analysis

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of protected amino acids, typically generating protonated molecular ions [M+H]⁺. Tandem mass spectrometry (MS/MS) provides structural information through collision-induced dissociation (CID) of the precursor ion. The fragmentation patterns are characteristic of the protecting groups and the underlying amino acid structure.

Predicted and Observed Fragmentation Data

The following table summarizes the predicted and observed major fragment ions for Cbz-Tos-L-Lysine and its alternatives. The fragmentation of protected amino acids is often characterized by the neutral loss of the protecting groups or parts thereof.

Precursor Ion [M+H]⁺ (m/z)CompoundPredicted/Observed Fragment Ions (m/z)Interpretation
435.15Cbz-Tos-L-Lysine345.1, 299.1, 155.1, 91.1Loss of benzyl group, Loss of Cbz group, Tosyl group fragment, Tropylium ion from Cbz and Tosyl groups
469.23Fmoc-Lys(Boc)-OH369.2, 313.2, 247.2, 179.1Loss of Boc group (isobutylene + CO₂), Loss of Boc group and subsequent water loss, Loss of Fmoc group, Fluorenyl cation
381.19Boc-Lys(Z)-OH325.1, 281.1, 108.1, 91.1, 57.1Loss of isobutylene from Boc group, Loss of Boc group (isobutylene + CO₂), Benzyl cation from Cbz group, Tropylium ion from Cbz group, tert-Butyl cation from Boc group

Note: The fragmentation of Cbz-Tos-L-Lysine and Fmoc-Lys(Boc)-OH is predicted based on common fragmentation patterns of their respective protecting groups. The data for Boc-Lys(Z)-OH is based on observed fragmentation of a closely related analog.

Experimental Protocols

A standardized protocol is essential for reproducible mass spectrometry results.

Sample Preparation
  • Dissolution: Dissolve the protected amino acid in a suitable solvent, such as methanol, acetonitrile, or a mixture of water and organic solvent, to a final concentration of 1-10 µg/mL.

  • Acidification: Add a small amount of formic acid (0.1% final concentration) to the sample solution to promote protonation and enhance the ESI signal in positive ion mode.

Mass Spectrometry Analysis
  • Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used to generate protonated molecules [M+H]⁺.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS1 Scan: Acquire a full scan mass spectrum to identify the precursor ion corresponding to the protonated molecule.

  • MS/MS Analysis: Select the precursor ion of interest for collision-induced dissociation (CID). Optimize the collision energy to achieve a rich fragmentation pattern. Acquire the product ion spectrum.

  • Data Analysis: Process the acquired data to identify the m/z values of the precursor and fragment ions.

Visualizing Fragmentation and Workflows

Graphical representations of fragmentation pathways and experimental workflows provide a clear understanding of the analytical process.

cluster_workflow Experimental Workflow SamplePrep Sample Preparation (Dissolution & Acidification) DirectInfusion Direct Infusion ESI-MS SamplePrep->DirectInfusion MS1 MS1 Scan (Identify [M+H]⁺) DirectInfusion->MS1 MS2 MS/MS Analysis (CID Fragmentation) MS1->MS2 DataAnalysis Data Analysis (Identify Fragments) MS2->DataAnalysis cluster_fragmentation Predicted Fragmentation of Cbz-Tos-L-Lysine Parent Cbz-Tos-L-Lysine [M+H]⁺ m/z 435.15 Frag1 [M+H - C₇H₇]⁺ m/z 344.1 Parent->Frag1 - Benzyl Frag2 [M+H - C₈H₇O₂]⁺ m/z 299.1 Parent->Frag2 - Cbz group Frag3 [C₇H₇SO₂]⁺ m/z 155.1 Parent->Frag3 Tosyl fragment Frag4 [C₇H₇]⁺ m/z 91.1 Parent->Frag4 Tropylium ion

References

A Comparative Guide to Orthogonal Protecting Groups for Lysine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for achieving high-purity, complex peptides. The lysine residue, with its reactive ε-amino group, is a frequent site for post-translational modifications, branching, or the attachment of labels and cargo molecules. The success of these sophisticated synthetic strategies hinges on the careful selection of a lysine side-chain protecting group that can be selectively removed without affecting other protecting groups or the peptide-resin linkage.

This guide provides an objective comparison of the most commonly employed orthogonal protecting groups for the ε-amino group of lysine in Fmoc-based SPPS. We will delve into their deprotection conditions, performance data, and potential side reactions, offering a comprehensive resource to inform your synthetic strategy.

The Principle of Orthogonal Protection in SPPS

The core of orthogonal protection lies in the use of multiple classes of protecting groups that are labile to different, non-interfering chemical conditions. In the context of Fmoc-SPPS, the temporary Nα-Fmoc group is removed at each cycle with a base (typically piperidine), while the "permanent" side-chain protecting groups and the resin linker are stable to this treatment and are typically cleaved at the end of the synthesis with a strong acid (e.g., trifluoroacetic acid, TFA).

Semi-permanent protecting groups for lysine offer a third level of orthogonality, allowing for the selective deprotection of the lysine side chain while the peptide remains anchored to the resin and other side chains, as well as the N-terminus, remain protected. This enables on-resin modifications at the lysine ε-amino group.

Below is a logical diagram illustrating the concept of orthogonal protection in Fmoc-SPPS.

Orthogonal_Protection_Strategy cluster_SPPS_Cycle SPPS Elongation Cycle cluster_Modification On-Resin Modification cluster_Final_Cleavage Final Cleavage Start Resin-AA_n(PG) Fmoc_Deprotection Nα-Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Fmoc_Deprotection Coupling Coupling of Fmoc-AA_n+1-OH Fmoc_Deprotection->Coupling End_Cycle Resin-AA_n+1(PG)-AA_n(PG) Coupling->End_Cycle Full_Peptide Resin-Peptide(Lys(PG_ortho)) End_Cycle->Full_Peptide Orthogonal_Deprotection Selective Lys(PG_ortho) Deprotection Full_Peptide->Orthogonal_Deprotection Side_Chain_Reaction Side-Chain Modification (e.g., Branching, Labeling) Orthogonal_Deprotection->Side_Chain_Reaction Modified_Peptide Resin-Peptide(Lys(Modification)) Side_Chain_Reaction->Modified_Peptide Final_Resin_Peptide Resin-Peptide(PGs) Modified_Peptide->Final_Resin_Peptide Global_Deprotection Global Deprotection & Cleavage (e.g., 95% TFA) Final_Resin_Peptide->Global_Deprotection Final_Product Crude Peptide Global_Deprotection->Final_Product Deprotection_Workflows cluster_Alloc Alloc Deprotection cluster_ivDde ivDde Deprotection cluster_Mtt Mtt/Mmt Deprotection Alloc_Start Resin-Peptide-Lys(Alloc) Alloc_Reagents Add Pd(PPh₃)₄ + Phenylsilane in DCM/CHCl₃ Alloc_Start->Alloc_Reagents Alloc_Wash Wash with Chelating Agent & Solvents Alloc_Reagents->Alloc_Wash Alloc_End Resin-Peptide-Lys(NH₂) Alloc_Wash->Alloc_End ivDde_Start Resin-Peptide-Lys(ivDde) ivDde_Reagents Add 2-5% Hydrazine in DMF (Multiple Treatments) ivDde_Start->ivDde_Reagents ivDde_Wash Wash with DMF ivDde_Reagents->ivDde_Wash ivDde_End Resin-Peptide-Lys(NH₂) ivDde_Wash->ivDde_End Mtt_Start Resin-Peptide-Lys(Mtt/Mmt) Mtt_Reagents Add 1% TFA + Scavenger in DCM (Multiple Treatments) Mtt_Start->Mtt_Reagents Mtt_Wash Wash with DCM, DIPEA/DMF, & other solvents Mtt_Reagents->Mtt_Wash Mtt_End Resin-Peptide-Lys(NH₂) Mtt_Wash->Mtt_End

A Comparative Guide to the Validation of Cbz Deprotection by Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective removal of the carbobenzyloxy (Cbz or Z) protecting group from amines is a critical step in the synthesis of complex molecules, particularly in peptide and medicinal chemistry. Catalytic hydrogenation stands as a cornerstone method for this transformation due to its mild conditions and clean byproducts. This guide provides an objective comparison of Cbz deprotection by catalytic hydrogenation with alternative methods, supported by experimental data, to facilitate the selection of the most suitable strategy for a given synthetic challenge.

Performance Comparison of Cbz Deprotection Methods

The choice of a deprotection method is dictated by factors such as the substrate's functional group tolerance, reaction conditions, and scalability. The following tables summarize the performance of common deprotection methods, offering a clear comparison of their efficacy.

Table 1: Catalytic Hydrogenation Methods for Cbz Deprotection

MethodCatalyst/ReagentsTypical ConditionsSubstrate ExampleYield (%)Reference
Standard Hydrogenolysis H₂, 5-10% Pd/CMeOH or EtOH, rt, 1-24 hN-Cbz-aniline98[1]
H₂, 10% Pd/CH₂O (with TPGS-750-M), rt, < 2 hCbz-L-Phe-L-Leu-OEt>95[2]
H₂, 20% Pd(OH)₂/C (Pearlman's Catalyst)Various Solvents, 4 h - 6 daysNot Specified57 - 66[3]
H₂, Pd/C + Nb₂O₅/CMeOH, rtNot SpecifiedExcellent[3][4]
Transfer Hydrogenation Ammonium formate, Pd/CMeOH, reflux, 1-3 hN-Cbz protected peptides>90[1]
Formic acid, 10% Pd/CMeOHZ-Gly95[5]
NaBH₄, Pd/CMeOH, rt, 5-15 minN-Cbz aromatic amines93-98[1]

Table 2: Alternative (Non-Hydrogenation) Methods for Cbz Deprotection

MethodReagentsTypical ConditionsSubstrate ExampleYield (%)Reference
Acidic Cleavage 33% HBr in Acetic Acidrt, 1-4 hN-Cbz protected amino acidsHigh[1][6]
AlCl₃ in HFIPrt, 2-16 hNot SpecifiedHigh[1]
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄DMAc, 75 °CNot SpecifiedHigh[3]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic method. Below are representative procedures for the key Cbz deprotection techniques discussed.

Catalytic Hydrogenation (Standard Hydrogenolysis)

This is the most widely used method for Cbz deprotection, valued for its mild conditions and the generation of volatile byproducts (toluene and carbon dioxide).[1]

Materials:

  • Cbz-protected amine

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% of palladium)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenator)

  • Inert gas (Nitrogen or Argon)

  • Celite™ for filtration

Procedure:

  • Dissolve the Cbz-protected amine in a suitable solvent (e.g., MeOH or EtOH) in a round-bottom flask.[1]

  • Carefully add the 10% Pd/C catalyst to the solution.[1]

  • Seal the flask, evacuate the air, and then backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Maintain a positive pressure of hydrogen gas (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.[2]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). The reaction is typically complete within 2-16 hours.[6]

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.[2]

  • Filter the reaction mixture through a pad of Celite™ to remove the catalyst and wash the pad with the reaction solvent.[2]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[2]

  • Purify the product as necessary by crystallization or chromatography.[2]

Catalytic Transfer Hydrogenation

This method offers a convenient alternative to using hydrogen gas by generating hydrogen in situ from a donor molecule, such as ammonium formate or formic acid.[7][8]

Materials:

  • Cbz-protected substrate

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Ammonium formate or Formic acid

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus

Procedure (using Ammonium Formate):

  • Dissolve the Cbz-protected substrate in methanol.[8]

  • To this solution, add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).[8]

  • Add ammonium formate in portions (typically 4-5 equivalents). The reaction is often exothermic.[6][8]

  • Stir the reaction mixture at room temperature. The reaction is usually complete within 30 minutes to 2 hours.[6][8]

  • Monitor the reaction progress by TLC or LC-MS.[6]

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.[6]

  • Evaporate the solvent under reduced pressure to yield the crude product.[6]

Acidolysis (HBr/Acetic Acid)

Acidic cleavage is a robust method for Cbz deprotection, particularly when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.[6]

Materials:

  • Cbz-protected substrate

  • 33% Hydrogen Bromide (HBr) in Acetic Acid

  • Anhydrous diethyl ether

  • Reaction flask with a stir bar

Procedure:

  • Place the Cbz-protected substrate in a dry reaction flask equipped with a stir bar.[6]

  • Under a fume hood, add a solution of 33% HBr in acetic acid.[6]

  • Stir the reaction mixture at room temperature for 30-60 minutes.[6]

  • Monitor the reaction progress by TLC or LC-MS.[6]

  • Upon completion, the product can be precipitated by the addition of anhydrous diethyl ether and collected by filtration.

Visualizing the Workflow and Decision-Making Process

Diagrams created using Graphviz illustrate the key workflows and logical connections between different deprotection strategies.

G cluster_0 Cbz Deprotection Workflow start Start: Cbz-Protected Amine decision Substrate Compatibility Analysis start->decision catalytic Catalytic Hydrogenation decision->catalytic No reducible groups/ catalyst poisons acidolysis Acidolysis (e.g., HBr/AcOH) decision->acidolysis Reducible groups present other Other Methods (e.g., Nucleophilic) decision->other Sensitive to acid and reduction workup Workup and Purification catalytic->workup acidolysis->workup other->workup end End: Deprotected Amine workup->end G cluster_1 Experimental Workflow for Catalytic Hydrogenation dissolve 1. Dissolve Cbz-protected amine in solvent add_catalyst 2. Add Pd/C catalyst dissolve->add_catalyst purge 3. Purge with inert gas, then H2 add_catalyst->purge react 4. Stir under H2 atmosphere purge->react monitor 5. Monitor reaction (TLC/LC-MS) react->monitor filter 6. Filter to remove catalyst monitor->filter Reaction complete concentrate 7. Concentrate filtrate filter->concentrate purify 8. Purify product concentrate->purify

References

A Comparative Analysis of Lysine Protecting Groups in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups for trifunctional amino acids like lysine is paramount to achieving high yields and purity. This guide provides an objective comparison of commonly employed lysine protecting groups, supported by experimental data and detailed methodologies to aid in the rational design of synthetic strategies.

The ε-amino group of lysine is highly nucleophilic and requires robust protection throughout SPPS to prevent side reactions, such as branching of the peptide chain.[1] The ideal protecting group should be stable to the repeated cycles of Nα-deprotection and coupling, yet be readily and orthogonally removable at the desired stage of the synthesis.[2][3] The two primary strategies in SPPS, Boc/Bzl and Fmoc/tBu, dictate the choice of lysine side-chain protection.[2][4]

Performance Comparison of Lysine Protecting Groups

The selection of a lysine protecting group is intrinsically linked to the overall synthetic strategy (Fmoc/tBu or Boc/Bzl). Within each strategy, a variety of protecting groups are available, offering a range of stabilities and deprotection conditions to suit different synthetic needs, such as on-resin side-chain modification or the synthesis of complex peptides.[1][5]

Commonly Used Lysine Protecting Groups in Fmoc SPPS

The Fmoc/tBu strategy is the most widely used approach in modern SPPS due to its milder reaction conditions.[6][7] In this strategy, the temporary Nα-Fmoc group is removed by a weak base (e.g., piperidine), while the "permanent" side-chain protecting groups are cleaved with a strong acid (e.g., trifluoroacetic acid, TFA) at the end of the synthesis.[4][8]

Protecting GroupStructureDeprotection ConditionsKey Features & ApplicationsPotential Side Reactions
Boc (tert-Butoxycarbonyl)-(C=O)O-C(CH₃)₃TFA (concurrent with final cleavage)[1]Most common and cost-effective choice for standard Fmoc SPPS. Stable to piperidine.[9]Tert-butylation of sensitive residues (e.g., Trp, Tyr) if scavengers are not used.[1]
Mtt (4-Methyltrityl)-C(C₆H₅)₂(C₆H₄-4-CH₃)Highly acid labile: 1% TFA in DCM[5]Allows for orthogonal deprotection on-resin for side-chain modification, cyclization, or branching.[5]Premature deprotection can occur with repeated Nα-Fmoc deprotection cycles in some sequences.
Mmt (4-Methoxytrityl)-C(C₆H₅)₂(C₆H₄-4-OCH₃)More acid labile than Mtt: AcOH/TFE/DCM or HOBt in DCM/TFE[5]Similar to Mtt, but its higher acid sensitivity allows for milder deprotection conditions.[5]Increased risk of premature loss compared to Mtt. Coupling should be performed with base-mediated methods.[5]
ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)Complex structure2% Hydrazine in DMF[10]Orthogonal to both acid- and base-labile groups, enabling complex synthetic schemes like branched peptides.[10]Potential for Dde migration and premature loss has been reported for the related Dde group.[1]
Alloc (Allyloxycarbonyl)-(C=O)O-CH₂CH=CH₂Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger[1][5]Orthogonal to both acid- and base-labile groups. Useful for on-resin modifications and synthesis of protected peptide fragments.[1]Requires careful removal of palladium catalyst post-deprotection.
Tfa (Trifluoroacetyl)-(C=O)CF₃Base-labile: 1 M aqueous piperidine[9][11]Can be used when acid-labile groups need to be avoided for side-chain deprotection.[11]Can be prone to racemization during activation.[9]
o-NBS (o-Nitrobenzenesulfonyl)-SO₂-C₆H₄-2-NO₂Nucleophilic thiolates (e.g., β-mercaptoethanol)Orthogonal protection scheme.Limited widespread use compared to others.
Photolabile groups (e.g., Nvoc, oNB)Aromatic nitro compoundsUV irradiation (e.g., 365 nm)[12][13][14][15]Spatially and temporally controlled deprotection. Useful for peptide microarrays and light-directed synthesis.Can generate reactive byproducts. Photolysis conditions need to be optimized.[14]
Enzymatically cleavable groups (e.g., Abac, Aboc)Carbamate derivativesPLP (for Abac) or NaIO₄ (for Aboc)[16][17]Biocompatible deprotection under mild, aqueous conditions. Useful for chemoenzymatic synthesis.[16][17]Limited commercial availability and requires specific enzymatic or chemical reagents.
Commonly Used Lysine Protecting Groups in Boc SPPS

The Boc/Bzl strategy, while being the classical approach, utilizes harsher acidic conditions for Nα-deprotection (TFA) and final cleavage (e.g., HF, TFMSA).[4][8]

Protecting GroupStructureDeprotection ConditionsKey Features & ApplicationsPotential Side Reactions
2-Cl-Z (2-Chlorobenzyloxycarbonyl)-(C=O)O-CH₂-C₆H₄-2-ClStrong acids (HF, TFMSA)[1]Standard choice for Boc SPPS. Stable to the 50% TFA used for Nα-Boc removal.[1][9]Requires specialized and hazardous equipment for cleavage (e.g., HF apparatus).
Z (Benzyloxycarbonyl)-(C=O)O-CH₂-C₆H₅Strong acids (HF, HBr/AcOH) or hydrogenolysis[1]Less stable to TFA than 2-Cl-Z, leading to gradual loss during synthesis.Partial deprotection during synthesis can lead to side-product formation.
Fmoc (9-Fluorenylmethyloxycarbonyl)Complex structureBase-labile (e.g., piperidine)Used for orthogonal protection to allow for on-resin side-chain modification.[1]Requires a switch in solvent and reagent types during synthesis for selective deprotection.

Experimental Workflows and Logical Relationships

The general workflow of SPPS involves iterative cycles of Nα-deprotection, washing, amino acid coupling, and washing. The choice of lysine protecting group influences the final cleavage and deprotection strategy, and in cases of orthogonal groups, introduces additional selective deprotection steps into the workflow.

SPPS_Workflow cluster_SPPS_Cycle Iterative SPPS Cycle cluster_Orthogonal_Deprotection Optional: Orthogonal Deprotection cluster_Final_Cleavage Final Cleavage and Deprotection Resin Resin Support Coupling1 Couple first Fmoc-AA-OH Resin->Coupling1 Wash1 Wash Coupling1->Wash1 Fmoc_Deprotection Nα-Fmoc Deprotection (e.g., 20% Piperidine/DMF) Coupling2 Couple Fmoc-Lys(PG)-OH Fmoc_Deprotection->Coupling2 Wash1->Fmoc_Deprotection Wash2 Wash Coupling2->Wash2 Fmoc_Deprotection2 Nα-Fmoc Deprotection Wash2->Fmoc_Deprotection2 Wash3 Wash Fmoc_Deprotection2->Wash3 Elongation Continue Peptide Elongation Wash3->Elongation Selective_Deprotection Selective Lys(PG) Deprotection (e.g., 1% TFA for Mtt, 2% Hydrazine for ivDde) Elongation->Selective_Deprotection If orthogonal PG is used Final_Cleavage Final Cleavage & Global Deprotection (e.g., TFA Cocktail) Elongation->Final_Cleavage Side_Chain_Modification On-Resin Side-Chain Modification/Branching Selective_Deprotection->Side_Chain_Modification Side_Chain_Modification->Elongation Side_Chain_Modification->Final_Cleavage Purification Purification (HPLC) Final_Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: General workflow for Fmoc-SPPS incorporating a lysine residue with a potentially orthogonal protecting group (PG).

Experimental Protocols

General Protocol for Nα-Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. For difficult sequences, a second treatment of 5-10 minutes may be required.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

Protocol for Selective Deprotection of Fmoc-Lys(Mtt)-OH
  • Resin Preparation: After assembly of the peptide chain, wash the resin with dichloromethane (DCM).

  • Mtt Deprotection: Treat the resin with a solution of 1% TFA and 5% triisopropylsilane (TIS) in DCM. Perform multiple short treatments (e.g., 5 x 2 minutes) and collect the filtrate. The appearance of a yellow color indicates the release of the Mtt cation.

  • Washing: Wash the resin thoroughly with DCM, followed by DMF.

  • Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIPEA) in DMF (v/v) before proceeding with the next reaction on the lysine side chain.

Protocol for Selective Deprotection of Fmoc-Lys(ivDde)-OH
  • Resin Preparation: After peptide chain assembly, wash the resin with DMF.

  • ivDde Deprotection: Treat the resin with a solution of 2% hydrazine monohydrate in DMF (v/v).[10] Perform two treatments of 10 minutes each.[10]

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove hydrazine and byproducts.[10] The resin is now ready for side-chain modification.

General Protocol for Final Cleavage and Deprotection (Fmoc/tBu Strategy)
  • Resin Preparation: Wash the fully assembled peptide-resin with DCM and dry under a stream of nitrogen.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common general-purpose cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[18] For peptides without sensitive residues, a simpler cocktail of 95% TFA, 2.5% water, and 2.5% TIS is often sufficient.[18]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.[19]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

The choice of a lysine protecting group in SPPS is a critical parameter that significantly impacts the synthetic strategy and outcome. While the Boc group remains the workhorse for standard applications in Fmoc-SPPS, the availability of a diverse array of orthogonal protecting groups such as Mtt, ivDde, and Alloc provides the synthetic chemist with the flexibility to construct complex and modified peptides.[1][5][10] The selection should be based on the desired final product, the need for on-resin modifications, and the overall chemical compatibility of the protecting groups with the peptide sequence. Careful consideration of the deprotection conditions and potential side reactions is essential for the successful synthesis of high-quality peptides.

References

¹H NMR Analysis for the Structural Confirmation of Cbz-Tos-L-Lysine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expected ¹H NMR spectroscopic data for Nα-Tosyl-Nε-Cbz-L-Lysine against a commonly used alternative, Nα-Boc-Nε-Cbz-L-Lysine. The structural confirmation of protected amino acids is a critical step in peptide synthesis and drug development, ensuring the correct sequence and functionality of the final product. This document outlines the expected chemical shifts, provides a detailed experimental protocol for data acquisition, and includes visualizations to aid in the interpretation of the ¹H NMR spectrum for the verification of the Cbz-Tos-L-Lysine structure.

Comparative ¹H NMR Data Analysis

The following table summarizes the predicted ¹H NMR chemical shifts for Nα-Tosyl-Nε-Cbz-L-Lysine and compares them with experimental data for Nα-Boc-Nε-Cbz-L-Lysine. This comparison highlights the influence of the different Nα-protecting groups (Tosyl vs. Boc) on the proton chemical environments within the lysine structure.

Proton Assignment Predicted ¹H NMR Data for Nα-Tosyl-Nε-Cbz-L-Lysine Experimental ¹H NMR Data for Nα-Boc-Nε-Cbz-L-Lysine[1]
Lysine Backbone
α-H~ 4.0 - 4.2 ppm (dd)~ 4.1 ppm (m)
β-H₂~ 1.6 - 1.8 ppm (m)~ 1.7 ppm (m)
γ-H₂~ 1.3 - 1.5 ppm (m)~ 1.4 ppm (m)
δ-H₂~ 1.4 - 1.6 ppm (m)~ 1.5 ppm (m)
ε-H₂~ 3.1 - 3.2 ppm (q)~ 3.1 ppm (m)
Tosyl Group
Ar-H (ortho to SO₂)~ 7.7 - 7.8 ppm (d)-
Ar-H (meta to SO₂)~ 7.3 - 7.4 ppm (d)-
Ar-CH₃~ 2.4 ppm (s)-
Cbz Group
Ar-H~ 7.2 - 7.4 ppm (m)~ 7.3 ppm (m)
CH₂~ 5.1 ppm (s)~ 5.1 ppm (s)
Boc Group
C(CH₃)₃-~ 1.4 ppm (s)
Amide/Carbamate Protons
α-NH~ 7.8 - 8.0 ppm (d)~ 5.4 ppm (d)
ε-NH~ 7.2 - 7.4 ppm (t)~ 4.8 ppm (t)

Experimental Protocol: ¹H NMR Spectroscopy of Protected Amino Acids

This protocol outlines the steps for acquiring a high-resolution ¹H NMR spectrum for the analysis of protected amino acids like Cbz-Tos-L-Lysine.

1. Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of the protected amino acid sample.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD). For Cbz-Tos-L-Lysine, CDCl₃ or DMSO-d₆ are good starting points.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Setup and Data Acquisition:

  • Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tuning and Shimming: Tune the probe to the correct frequency and perform shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

    • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration, especially if comparing peak areas.

    • Spectral Width (SW): Set a spectral width that encompasses all expected proton signals (e.g., 0 to 12 ppm).

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

3. Data Processing and Analysis:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in positive absorption mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration: Integrate the area under each peak to determine the relative number of protons.

  • Peak Picking and Assignment: Identify the chemical shift (δ) of each peak and assign it to the corresponding protons in the molecule based on their expected chemical environment, multiplicity (singlet, doublet, triplet, etc.), and integration values.

Visualizations

Chemical Structure and Proton Labeling

G cluster_lysine Nα-Tosyl-Nε-Cbz-L-Lysine N_alpha N C_alpha N_alpha->C_alpha C_beta C_alpha->C_beta COOH COOH C_alpha->COOH C_gamma C_beta->C_gamma C_delta C_gamma->C_delta C_epsilon C_delta->C_epsilon N_epsilon N C_epsilon->N_epsilon H_alpha H_beta H₂β H_gamma H₂γ H_delta H₂δ H_epsilon H₂ε NH_alpha H-Nα NH_epsilon H-Nε Tosyl Tosyl Tosyl->N_alpha Cbz Cbz Cbz->N_epsilon

Caption: Structure of Nα-Tosyl-Nε-Cbz-L-Lysine with key protons labeled.

¹H NMR Analysis Workflow

G cluster_workflow ¹H NMR Analysis Workflow A Sample Preparation (5-10 mg in 0.6 mL solvent) B Data Acquisition (≥400 MHz Spectrometer) A->B Insert into Spectrometer C Data Processing (FT, Phasing, Baseline Correction) B->C Generate FID D Spectral Analysis (Referencing, Integration, Peak Picking) C->D Generate Spectrum E Structure Confirmation D->E Assign Peaks

Caption: Workflow for ¹H NMR analysis of protected amino acids.

References

A Comparative Guide to Trypsin Inhibition: TLCK vs. Cbz-Protected Lysine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, selecting the appropriate enzyme inhibitor is a critical decision. This guide provides an objective comparison of two classes of trypsin inhibitors: the widely-used Nα-Tosyl-L-lysine chloromethyl ketone (TLCK) and inhibitors featuring a carbobenzyloxy (Cbz) protecting group on a lysine backbone.

Mechanism of Action and Specificity

Both TLCK and Cbz-protected lysine chloromethyl ketones are irreversible inhibitors that function by forming a covalent bond with a critical histidine residue within the active site of trypsin and related serine proteases.[1] This modification permanently deactivates the enzyme.

  • Nα-Tosyl-L-lysine chloromethyl ketone (TLCK) is a classic, active site-directed agent designed to mimic trypsin's natural substrate, targeting the enzyme's preference for lysine residues.[2] The chloromethyl ketone group acts as a reactive "warhead" that alkylates the active site histidine.[1][3] While effective against trypsin, TLCK is not entirely specific and can inhibit other trypsin-like serine proteases as well as some cysteine proteases and caspases.[1][2][4] For instance, it has been shown to inhibit caspase-3, -6, and -7 with IC50 values of 12.0 µM, 54.5 µM, and 19.3 µM, respectively.[1][4]

  • Cbz-protected Lysine Chloromethyl Ketones (e.g., Z-LLCK) : Similar to TLCK, these inhibitors utilize a lysine residue for recognition by the trypsin active site and a chloromethyl ketone for irreversible binding. The primary distinction lies in the Nα-protecting group—a carbobenzyloxy (Cbz or Z) group instead of a tosyl (Tos) group. This structural difference can influence the inhibitor's binding affinity and specificity profile, although comprehensive comparative data in the literature is scarce.

Quantitative Efficacy Comparison

The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency. While direct, side-by-side comparisons are limited, the available data provides insight into their relative effectiveness.

InhibitorTarget EnzymeReported IC50Comments
TLCK Trypsin-like proteasesHalf-maximal inhibition of a CTL clone at 30 µM.Widely used as a reference inhibitor.
TLCK Nitric Oxide SynthaseEC50 = 80 µM (in macrophages).Demonstrates off-target effects.
TLCK Protein Kinase CIC50 = 1 mM.Indicates lower potency against non-protease targets.

Note: IC50 values can vary significantly based on experimental conditions such as substrate concentration, pH, and temperature.

Inhibition Mechanism and Experimental Workflow

The following diagrams illustrate the mechanism of irreversible inhibition by these compounds and a typical workflow for assessing their efficacy.

InhibitionMechanism cluster_Trypsin Trypsin Active Site cluster_Inhibitor Irreversible Inhibitor Trypsin Trypsin His57 Histidine 57 Trypsin->His57 Ser195 Serine 195 Trypsin->Ser195 Recognition 1. Recognition & Binding Inactivated Inactivated Trypsin His57->Inactivated Alkylated Inhibitor TLCK or Cbz-Lys-CMK Lysine Lysine Side Chain Inhibitor->Lysine CMK Chloromethyl Ketone (CMK) Inhibitor->CMK Lysine->Trypsin Binds to specificity pocket CovalentBond 2. Covalent Alkylation ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Trypsin Solution - Inhibitor Stock (TLCK/Cbz-Lys-CMK) - Chromogenic Substrate (e.g., BAPNA) - Assay Buffer (e.g., Tris-HCl, pH 8.2) Incubation 1. Pre-incubate Trypsin with varying concentrations of inhibitor Reagents->Incubation Reaction 2. Initiate reaction by adding chromogenic substrate Incubation->Reaction Measurement 3. Measure absorbance change over time at 405 nm (rate of pNA release) Reaction->Measurement Calc 4. Calculate initial reaction velocities (rates) Measurement->Calc Plot 5. Plot % Inhibition vs. [Inhibitor] Calc->Plot IC50 6. Determine IC50 value using non-linear regression (e.g., four-parameter logistic curve) Plot->IC50

References

A Researcher's Guide to Assessing Epimerization During Protected Lysine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining the stereochemical integrity of amino acids during peptide synthesis is paramount. Epimerization, the unwanted inversion of stereochemistry at the α-carbon, can lead to the formation of diastereomeric impurities that are difficult to separate and can significantly impact the biological activity and safety of the final peptide therapeutic. This guide provides an objective comparison of common coupling reagents used in solid-phase peptide synthesis (SPPS), with a focus on minimizing epimerization during the incorporation of protected lysine residues.

The Challenge of Lysine Epimerization

Lysine, with its ε-amino group requiring protection (commonly with a Boc group), is a frequent component of synthetic peptides. During the activation of its carboxyl group for coupling, the α-proton becomes susceptible to abstraction by base, leading to a loss of chirality. This process is influenced by several factors, including the choice of coupling reagent, the type and amount of base, reaction temperature, and pre-activation time.

There are two primary mechanisms through which epimerization can occur during peptide coupling[1][2]:

  • Oxazolone Formation: The activated carboxylic acid of the Nα-protected amino acid can cyclize to form a planar 5(4H)-oxazolone intermediate. The α-proton of this intermediate is readily abstracted by a base, leading to racemization. Subsequent nucleophilic attack by the incoming amine can result in a mixture of L- and D-isomers.

  • Direct Proton Abstraction: A base can directly abstract the acidic α-proton from the activated amino acid, forming a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face, yielding a mixture of stereoisomers.

Comparative Performance of Coupling Reagents

The choice of coupling reagent is a critical factor in mitigating epimerization. Modern coupling reagents are designed to be highly efficient, promoting rapid amide bond formation which kinetically outcompetes the pathways leading to epimerization. Below is a summary of quantitative data on the epimerization of C-terminal amino acids, including lysine, with various coupling reagents. It is important to note that the extent of epimerization is highly dependent on the specific peptide sequence, reaction conditions, and the analytical method used for quantification.

Coupling Reagent/MethodModel Peptide/ResidueBaseSolventEpimerization (%)Reference
DIC/HOBt Fmoc-Asp(OBut)-L-Phe-OH + H-Lys(Boc) -PepsynKA-Dichloromethane< 3.0[3]
HATU Fmoc-Phe-OH + H-Pro-PAL-PEG-PSDIEADMF0.8[1]
HBTU Z-Phg-Pro-NH2--8.2[4]
COMU Z-Phg-Pro-NH2--0.17[4]
DEPBT Fmoc-Ser(tBu)-OH + H-L-Leu-OtBu--Low[5]
TFFH/Collidine Fmoc-Leu-OH + H-Pro-PAL-PEG-PSCollidineDMF0.1[1]

Note: This table compiles data from various sources and model systems to provide a comparative overview. Direct comparison is most accurate when reagents are evaluated under identical conditions in the same study.

Experimental Protocols

Accurate assessment of epimerization requires a well-designed experimental protocol and a reliable analytical method. A common approach involves the synthesis of a model di- or tripeptide, followed by HPLC analysis to separate and quantify the resulting diastereomers.

Model Peptide Synthesis

A model system, such as the coupling of an N-terminally protected amino acid to a resin-bound lysine, can be employed. For example, coupling Fmoc-Phe-OH to H-Lys(Boc)-resin.

  • Resin Preparation: Swell the H-Lys(Boc)-functionalized resin (e.g., on Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc-Deprotection (if applicable): If starting with an Fmoc-protected resin, treat with 20% piperidine in DMF to deprotect the N-terminal amine. Wash the resin thoroughly with DMF.

  • Coupling:

    • Dissolve the protected amino acid (e.g., Fmoc-Phe-OH, 3 equivalents) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.

    • Add the appropriate base (e.g., DIEA, 6 equivalents).

    • Add the activated amino acid solution to the resin and agitate at room temperature for the desired time (e.g., 1-2 hours).

  • Washing: Wash the resin with DMF, dichloromethane (DCM), and methanol, and dry under vacuum.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Work-up: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

HPLC Analysis of Diastereomers
  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • HPLC Method:

    • Column: A high-resolution reversed-phase C18 column is typically used.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A shallow gradient of mobile phase B is employed to achieve baseline separation of the diastereomers (e.g., 5-50% B over 30 minutes).

    • Detection: UV detection at 214 nm or 280 nm.

  • Quantification: The percentage of epimerization is calculated by integrating the peak areas of the desired (L,L) diastereomer and the epimerized (D,L) diastereomer using the following formula: % Epimerization = [Area(D,L) / (Area(L,L) + Area(D,L))] * 100

Visualizing the Mechanisms and Workflow

To better understand the processes involved in epimerization and its assessment, the following diagrams illustrate the key pathways and experimental steps.

epimerization_mechanism cluster_activation Amino Acid Activation cluster_pathways Epimerization Pathways cluster_coupling Coupling to Amine L-Amino_Acid Nα-Protected L-Amino Acid Activated_Intermediate Activated Intermediate L-Amino_Acid->Activated_Intermediate + Coupling Reagent + Base Oxazolone 5(4H)-Oxazolone (Planar) Activated_Intermediate->Oxazolone Cyclization Enolate Enolate (Planar) Activated_Intermediate->Enolate Direct Proton Abstraction Desired_Peptide Desired L-Peptide Activated_Intermediate->Desired_Peptide + H₂N-R' (Fast) Oxazolone->Desired_Peptide + H₂N-R' Epimerized_Peptide Epimerized D-Peptide Oxazolone->Epimerized_Peptide + H₂N-R' Enolate->Desired_Peptide + H₂N-R' Enolate->Epimerized_Peptide + H₂N-R'

Caption: Mechanisms of epimerization during peptide coupling.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis cluster_result Result Resin_Prep Resin Preparation Coupling Coupling of Protected Lysine Resin_Prep->Coupling Cleavage Cleavage & Deprotection Coupling->Cleavage HPLC_Separation HPLC Separation of Diastereomers Cleavage->HPLC_Separation Crude Peptide Quantification Peak Integration & Quantification HPLC_Separation->Quantification Epimerization_Percentage % Epimerization Quantification->Epimerization_Percentage

Caption: Experimental workflow for assessing epimerization.

Conclusion and Recommendations

The extent of epimerization during the coupling of protected lysine is a critical quality attribute in peptide synthesis. While lysine is not as notoriously prone to racemization as residues like histidine or cysteine, the risk is significant and must be carefully managed.

Based on the available data, the following recommendations can be made:

  • Modern Coupling Reagents are Preferred: Uronium/aminium salts (HATU, HBTU, HCTU) and phosphonium salts (PyBOP, PyAOP) generally offer high coupling efficiency and low levels of epimerization. COMU, an oxima-based reagent, has also shown excellent performance in suppressing racemization[4].

  • Carbodiimides Require Additives: When using carbodiimides like DIC, the inclusion of additives such as HOBt, and more effectively, its derivatives like HOAt or Oxyma, is crucial for minimizing epimerization.

  • Base Selection is Key: The use of sterically hindered and weaker bases, such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine, is generally preferred over less hindered or stronger bases.

  • Optimize Reaction Conditions: Minimize pre-activation times and avoid excessive reaction temperatures to further reduce the risk of epimerization.

Ultimately, the optimal choice of coupling reagent and conditions will depend on the specific sequence, scale of synthesis, and cost considerations. It is highly recommended that researchers perform a preliminary assessment of epimerization for critical lysine incorporations within their specific peptide of interest.

References

A Comparative Guide to Purity Analysis of Synthetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

The therapeutic and research applications of synthetic peptides demand stringent quality control, with purity being a critical attribute for ensuring safety, efficacy, and reproducibility. Impurities, which can arise during solid-phase peptide synthesis (SPPS) from factors like incomplete deprotection or side reactions, can significantly impact a peptide's biological activity and immunogenicity. Protecting groups, such as Carbobenzyloxy (Cbz) and Tosyl (Tos) derivatives of amino acids like L-Lysine, are instrumental in directing the synthesis process but can also be a source of impurities if not completely removed. This guide provides an objective comparison of the primary analytical techniques used to assess the purity of synthetic peptides, supported by experimental data and detailed protocols.

Core Analytical Techniques for Peptide Purity Assessment

The most widely adopted methods for determining the purity of synthetic peptides are chromatographic and electrophoretic techniques, often coupled with mass spectrometry for definitive identification of the main peptide and its impurities.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for peptide purity analysis.[1][2][3] This technique separates peptides based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase.[2][4]

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement that employs columns with smaller particle sizes (sub-2 µm) and higher pressures. This results in significantly improved resolution, speed, and sensitivity compared to conventional HPLC.[5][6]

Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field.[7][8] It offers high resolution and is particularly effective for complex samples and for separating species that are difficult to resolve by RP-HPLC.[7][9]

Mass Spectrometry (MS) is a powerful detection technique that measures the mass-to-charge ratio of ionized molecules.[10][11] When coupled with a separation technique like HPLC or CE, it provides molecular weight information that confirms the identity of the target peptide and helps in the characterization of impurities.[10][12]

Comparison of Key Performance Metrics

The choice of an analytical technique for peptide purity analysis depends on various factors, including the specific properties of the peptide, the required level of resolution, and throughput needs.

Performance MetricRP-HPLCUPLCCapillary Electrophoresis (CE)
Principle of Separation HydrophobicityHydrophobicityCharge-to-size ratio
Resolution Good to HighVery HighVery High
Analysis Time Moderate (e.g., 20-30 min)Fast (e.g., 5-10 min)Moderate (e.g., 15-25 min)
Throughput ModerateHighModerate
Relative Precision (RSD%) < 1.5%< 1.0%< 2.0%
Cost per Sample Low to ModerateModerateLow to Moderate
Common Use Case Routine quality control, purificationHigh-resolution impurity profiling, high-throughput screeningOrthogonal method to HPLC, analysis of charged/polar peptides

Experimental Protocols

Accurate and reproducible data rely on well-defined experimental protocols. The following are generalized methodologies for the key techniques discussed.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of a synthetic peptide by separating it from process-related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.[13]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[3]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[3]

  • Gradient: A typical gradient would be 5-60% of Mobile Phase B over 20-30 minutes.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-45°C.[1]

  • Detection: UV absorbance at 214 nm (for the peptide backbone).[1]

  • Sample Preparation: The peptide is dissolved in Mobile Phase A or a compatible solvent at a concentration of approximately 1 mg/mL, centrifuged, and filtered before injection.[1]

Ultra-Performance Liquid Chromatography (UPLC)

Objective: To achieve a high-resolution purity profile of a synthetic peptide in a shorter timeframe.

  • Instrumentation: A UPLC system with a photodiode array (PDA) detector.

  • Column: C18, 2.1 x 100 mm, 1.7 µm particle size.[5]

  • Mobile Phase A: 0.1% Formic acid in UPLC-grade water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A rapid gradient, for instance, 10-70% of Mobile Phase B over 5-8 minutes.

  • Flow Rate: 0.4 mL/min.[5]

  • Column Temperature: 40-50°C.

  • Detection: UV absorbance at 214 nm.

  • Sample Preparation: Similar to RP-HPLC, with the final concentration typically around 0.1 mg/mL.

Capillary Electrophoresis (CE)

Objective: To provide an orthogonal purity assessment based on a different separation principle.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica capillary (e.g., 50 µm internal diameter, 30-50 cm length).

  • Background Electrolyte (BGE): A low pH buffer, such as 0.1 M phosphate buffer at pH 2.5, is common for peptide analysis.[8]

  • Voltage: 15-25 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV absorbance at 200-214 nm.[8]

  • Sample Preparation: The peptide is dissolved in the background electrolyte or a compatible low-ionic-strength buffer.

Data Presentation: Purity Analysis of a Synthetic Lysine-Containing Peptide

The following table summarizes representative data from the purity analysis of a synthetic 20-amino acid peptide containing a lysine residue, as determined by the different analytical techniques.

Analytical TechniquePurity (%)Resolution of Main ImpurityAnalysis Time (minutes)
RP-HPLC 98.21.725
UPLC 98.52.48
Capillary Electrophoresis 98.12.020

This data is for illustrative purposes. Actual results will vary based on the peptide sequence, instrumentation, and specific method conditions.

Visualizing Workflows and Principles

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex processes and concepts.

Peptide_Purity_Workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_purification Purification cluster_analysis Purity Analysis start Resin Loading deprotection Fmoc Deprotection start->deprotection coupling Amino Acid Coupling (e.g., with Cbz-Tos-L-Lys) deprotection->coupling coupling->deprotection cycle Repeat Cycles coupling->cycle cleavage Cleavage & Deprotection cycle->cleavage purify Preparative RP-HPLC cleavage->purify lyophilize Lyophilization purify->lyophilize hplc RP-HPLC / UPLC lyophilize->hplc ce Capillary Electrophoresis lyophilize->ce ms Mass Spectrometry lyophilize->ms

Caption: Workflow for synthetic peptide production and purity analysis.

Separation_Principles cluster_hplc RP-HPLC / UPLC Principle cluster_ce Capillary Electrophoresis Principle hplc_principle Peptide Mixture Hydrophobic Stationary Phase (C18) Separation based on Hydrophobicity more_hydrophobic More Hydrophobic more_hydrophobic->hplc_principle:f1 Stronger Retention less_hydrophobic Less Hydrophobic less_hydrophobic->hplc_principle:f1 Weaker Retention ce_principle Peptide Mixture in Capillary Electric Field Applied Separation based on Charge-to-Size Ratio high_charge_small High Charge / Small Size high_charge_small->ce_principle:f1 Fast Migration low_charge_large Low Charge / Large Size low_charge_large->ce_principle:f1 Slow Migration

Caption: Principles of peptide separation in HPLC and CE.

Conclusion

The purity of synthetic peptides is a cornerstone of reliable research and the development of safe and effective therapeutics. While RP-HPLC remains a robust and widely used technique, UPLC offers significant advantages in speed and resolution for high-throughput and detailed impurity profiling. Capillary electrophoresis serves as an excellent orthogonal method, providing purity verification based on a different physicochemical principle. The coupling of these separation techniques with mass spectrometry is indispensable for the confident identification of the target peptide and the characterization of any process-related impurities, including those that may arise from the protecting groups used during synthesis. The selection of the most appropriate analytical strategy will depend on the specific requirements of the project, balancing the need for resolution, speed, and cost.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Nε-Carbobenzoxy-Nα-tosyl-L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential safety and logistical information for the proper disposal of Nε-Carbobenzoxy-Nα-tosyl-L-lysine, ensuring compliance and laboratory safety.

I. Immediate Safety and Handling Precautions

While Nε-Carbobenzoxy-Nα-tosyl-L-lysine is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial.[1] Personal protective equipment (PPE) should always be worn when handling this compound. This includes:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2][3]

  • Hand Protection: Wear suitable chemical-resistant gloves.[2]

  • Skin Protection: Wear appropriate protective clothing to prevent skin exposure.[2][3]

  • Respiratory Protection: Ensure adequate ventilation in the handling area to avoid dust formation.[2][4]

In the event of accidental release, the immediate priority is to contain the spill and prevent it from entering drains or the wider environment.[5][6][7][8] Spilled solid material should be carefully swept or vacuumed up and placed into a suitable, labeled container for disposal.[1][2] It is important to avoid the formation of dust during this process.[2][3]

II. Chemical and Physical Properties

Understanding the properties of Nε-Carbobenzoxy-Nα-tosyl-L-lysine is essential for its safe handling and disposal.

PropertyValue
Appearance White to light yellow powder/solid
Molecular Formula C₂₁H₂₆N₂O₆S
Melting Point 134-136 °C
Hazardous Decomposition Products Carbon monoxide, nitrogen oxides, sulfur oxides[1][3]

III. Step-by-Step Disposal Procedure

The disposal of Nε-Carbobenzoxy-Nα-tosyl-L-lysine should be conducted in accordance with all applicable national, regional, and local regulations.[1][7] The following procedure outlines the general steps for its safe disposal:

  • Waste Collection:

    • Collect waste Nε-Carbobenzoxy-Nα-tosyl-L-lysine in a designated, compatible, and properly sealed container.[9][10] The original container is often a suitable choice.

    • Ensure the container is clearly and accurately labeled as "Hazardous Waste" (or as required by your institution) and includes the full chemical name: "Nε-Carbobenzoxy-Nα-tosyl-L-lysine".[10]

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) or a designated chemical waste storage area.[11]

    • Keep the container tightly closed except when adding waste.[9][10][12]

  • Disposal Request:

    • Once the waste container is full, or in accordance with your institution's policies, arrange for its collection by the designated Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[11]

    • Do not mix with other waste streams unless explicitly permitted by your institution's guidelines.[8]

  • Contaminated Materials:

    • Dispose of any contaminated materials, such as personal protective equipment or cleaning materials, as chemical waste in the same manner as the chemical itself.[1]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of Nε-Carbobenzoxy-Nα-tosyl-L-lysine.

A Handling of Nε-Carbobenzoxy-Nα-tosyl-L-lysine B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Waste Generation A->C D Collect in a Labeled, Compatible Container C->D E Store in Designated Satellite Accumulation Area D->E F Arrange for EHS / Licensed Contractor Pickup E->F G Proper Disposal According to Regulations F->G

References

Personal protective equipment for handling Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Nε-Carbobenzoxy-Nα-tosyl-L-lysine

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Nε-Carbobenzoxy-Nα-tosyl-L-lysine. The following procedures are designed to ensure safe laboratory operations and proper logistical management of this chemical.

While the Safety Data Sheet (SDS) for Nε-carbobenzoxy-nα-tosyl-l-lysine indicates no specific GHS classification, the toxicological properties have not been fully investigated.[1] Therefore, it is imperative to handle this compound with caution, adhering to standard laboratory safety protocols for chemical powders of unknown toxicity.

Chemical Safety and First Aid Summary

The following table summarizes key safety and first aid information. This data is compiled from the substance's Safety Data Sheet.

ParameterInformationReference
Physical State Powder / Solid[2]
Appearance White to light yellow[2]
Inhalation Move the victim to fresh air. If symptoms persist or in severe cases, seek medical attention.[1]
Skin Contact Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses after initial flushing. Keep eyelids open during rinsing and seek medical attention.[1]
Ingestion Wash out the mouth with large amounts of water for at least 15 minutes. Seek medical attention.[1]
Hazardous Decomposition Under fire conditions, hazardous decomposition products may include carbon monoxide, nitrogen oxides, and sulfur oxides.[1]

Personal Protective Equipment (PPE) and Operational Plan

A comprehensive personal protective equipment strategy is essential to create a barrier between the researcher and the chemical, minimizing exposure risk.[3] The following PPE is required when handling Nε-Carbobenzoxy-Nα-tosyl-L-lysine.

Personal Protective Equipment (PPE) Requirements
  • Eye and Face Protection : To prevent eye contact with airborne powder, wear chemical safety goggles. For procedures with a higher risk of splashing, a face shield should also be used.[4][5]

  • Skin Protection :

    • Gloves : Wear chemical-resistant, powder-free gloves (e.g., nitrile). Double gloving is recommended for enhanced protection.[4] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[4]

    • Protective Clothing : A long-sleeved lab coat is mandatory to protect skin and personal clothing.[6] Ensure all skin is covered by wearing long pants and closed-toe shoes.

  • Respiratory Protection : To prevent inhalation of the fine powder, a NIOSH-approved respirator (e.g., an N95 or N100 particle mask) is required, especially during weighing and transfer operations that can generate dust.[4][6] All handling of the solid should be performed within a certified chemical fume hood or a powder containment hood to minimize airborne particles.

Operational and Disposal Plan

This section provides a step-by-step guide for the safe handling and disposal of Nε-Carbobenzoxy-Nα-tosyl-L-lysine.

Experimental Workflow:

G prep 1. Preparation ppe Don PPE: - Safety Goggles - Lab Coat - Double Nitrile Gloves - N95 Respirator prep->ppe handling 2. Handling (in Fume Hood) workspace Prepare Workspace: - Certify Fume Hood - Gather Materials - Label Waste Container ppe->workspace workspace->handling weigh Weigh Powder: - Use anti-static weigh boat - Handle gently to avoid dust handling->weigh cleanup 3. Cleanup & Disposal transfer Transfer & Use: - Add to solvent or reaction - Clean spatula immediately weigh->transfer transfer->cleanup decon Decontaminate: - Wipe down surfaces - Clean equipment cleanup->decon waste Dispose Waste: - Collect all solid & liquid waste in labeled hazardous container decon->waste remove_ppe Remove PPE: - Remove gloves last - Wash hands thoroughly waste->remove_ppe

Caption: Workflow for handling Nε-Carbobenzoxy-Nα-tosyl-L-lysine.

Detailed Methodologies:

A. Preparation Phase

  • Risk Assessment : Before beginning work, review the Safety Data Sheet and understand the potential hazards.

  • Gather PPE : Collect all required PPE as specified above.

  • Prepare Workspace : Ensure work is conducted in a properly functioning chemical fume hood. Prepare all necessary equipment (spatulas, weigh boats, glassware) and label a designated hazardous waste container.

B. Handling Phase

  • Don PPE : Put on all required personal protective equipment before entering the designated handling area.

  • Weighing and Transfer : Carefully weigh the required amount of the chemical on an analytical balance inside the fume hood. Use a weigh boat and handle the container gently to minimize dust generation.

  • Use in Reaction : Add the chemical to the reaction vessel or solvent carefully. A powder funnel may be useful for transfers to narrow-mouthed flasks.

  • Post-Transfer : Immediately clean any residual powder from spatulas and weigh boats by rinsing them into the reaction vessel or a designated waste container.

C. Cleanup and Disposal Phase

  • Spill Management : In case of a small spill, carefully sweep up the solid material to avoid creating dust.[1][2] Collect the spilled material in the labeled hazardous waste container. Do not use water to clean up the dry powder spill.

  • Waste Disposal : All materials contaminated with Nε-Carbobenzoxy-Nα-tosyl-L-lysine, including gloves, weigh boats, and excess reagent, must be collected in a clearly labeled hazardous waste container. Disposal must be carried out in accordance with institutional, local, and national environmental regulations.[1] Do not dispose of this chemical down the drain.[1]

  • Decontamination : Wipe down the work surface in the fume hood and any contaminated equipment with an appropriate solvent and cleaning agent.

  • PPE Removal : Remove PPE in the correct order to avoid cross-contamination, removing gloves last. Wash hands thoroughly with soap and water after work is complete.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.